Pyridin-3-yl(p-tolyl)methanone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4-methylphenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDYOXSPZUWEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491175 | |
| Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34950-04-4 | |
| Record name | (4-Methylphenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyridin-3-yl(p-tolyl)methanone
Introduction
Pyridin-3-yl(p-tolyl)methanone, also known as 3-(4-methylbenzoyl)pyridine, is a diaryl ketone featuring a pyridine ring and a p-tolyl group linked by a carbonyl bridge. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. The pyridine moiety, a common pharmacophore, imparts aqueous solubility and potential for hydrogen bonding, while the diaryl ketone structure is a key feature in various biologically active molecules and functional materials. This guide provides a comprehensive overview of a robust synthetic route to Pyridin-3-yl(p-tolyl)methanone and details the analytical techniques for its thorough characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Specifications
| Property | Value |
| IUPAC Name | Pyridin-3-yl(p-tolyl)methanone |
| Synonyms | 3-(4-Methylbenzoyl)pyridine, 3-(p-Toluoyl)pyridine |
| CAS Number | 34950-04-4[1][2] |
| Molecular Formula | C₁₃H₁₁NO[1][2] |
| Molecular Weight | 197.23 g/mol |
Synthesis of Pyridin-3-yl(p-tolyl)methanone
Several synthetic strategies can be employed for the preparation of diaryl ketones. For the synthesis of Pyridin-3-yl(p-tolyl)methanone, a Friedel-Crafts acylation reaction stands out as a direct and efficient method. This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, toluene, with an acylating agent derived from nicotinic acid (pyridine-3-carboxylic acid).
Chosen Synthetic Route: Friedel-Crafts Acylation
The causality behind selecting Friedel-Crafts acylation lies in its reliability for forming carbon-carbon bonds between aromatic rings and carbonyl groups. Toluene, with its electron-donating methyl group, is sufficiently activated to undergo electrophilic substitution. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent.
To proceed with the acylation, nicotinic acid is first converted to its more reactive acid chloride derivative, nicotinoyl chloride. This is a standard transformation often achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride is then reacted with toluene in the presence of a Lewis acid.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of Pyridin-3-yl(p-tolyl)methanone.
Detailed Experimental Protocol
Step 1: Synthesis of Nicotinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1 equivalent).
-
In a fume hood, carefully add thionyl chloride (SOCl₂, 2-3 equivalents) to the flask.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The crude nicotinoyl chloride hydrochloride is obtained as a solid and can be used directly in the next step.
Step 2: Friedel-Crafts Acylation
-
In a dry, three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an inert solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude nicotinoyl chloride hydrochloride from Step 1 in toluene (used in excess as both reactant and solvent).
-
Add the toluene solution of nicotinoyl chloride dropwise to the AlCl₃ suspension with vigorous stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure Pyridin-3-yl(p-tolyl)methanone.
Characterization of Pyridin-3-yl(p-tolyl)methanone
A self-validating system of characterization is crucial to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and physical methods.
Physical Properties
| Property | Predicted Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 80-85 °C |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Pyridin-3-yl(p-tolyl)methanone, both ¹H and ¹³C NMR are essential for structural confirmation.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and p-tolyl rings, as well as the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-2 | ~8.9 | dd | 1H |
| Pyridine H-6 | ~8.7 | dd | 1H |
| Pyridine H-4 | ~8.0 | dt | 1H |
| p-Tolyl H-2', H-6' | ~7.7 | d | 2H |
| Pyridine H-5 | ~7.4 | dd | 1H |
| p-Tolyl H-3', H-5' | ~7.3 | d | 2H |
| Methyl (-CH₃) | ~2.4 | s | 3H |
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~195 |
| Pyridine C-2 | ~153 |
| Pyridine C-6 | ~150 |
| p-Tolyl C-4' | ~144 |
| Pyridine C-4 | ~137 |
| p-Tolyl C-1' | ~134 |
| Pyridine C-3 | ~132 |
| p-Tolyl C-2', C-6' | ~130 |
| p-Tolyl C-3', C-5' | ~129 |
| Pyridine C-5 | ~123 |
| Methyl (-CH₃) | ~22 |
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption band for Pyridin-3-yl(p-tolyl)methanone will be the carbonyl (C=O) stretch.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1660 - 1690 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=C (Aromatic) | 1400 - 1600 | Medium to Weak |
| C-H (Alkyl) | 2850 - 3000 | Medium |
The presence of a strong absorption band in the region of 1660-1690 cm⁻¹ is a clear indication of the diaryl ketone functionality. For a related compound, 2-(pyridin-3-yl)-1-(p-tolyl)ethanone, a C=O stretch was observed at 1689 cm⁻¹[3].
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Pyridin-3-yl(p-tolyl)methanone, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (197.23).
-
Expected Molecular Ion Peak (M⁺): m/z ≈ 197
-
Key Fragmentation Peaks:
-
m/z = 182: Loss of a methyl radical (•CH₃)
-
m/z = 105: Fragment corresponding to the p-toluoyl cation ([CH₃C₆H₄CO]⁺)
-
m/z = 91: Fragment corresponding to the tropylium ion ([C₇H₇]⁺) from the p-tolyl group
-
m/z = 78: Fragment corresponding to the pyridine cation radical
-
Characterization Workflow
Caption: A comprehensive workflow for the characterization of Pyridin-3-yl(p-tolyl)methanone.
Conclusion
This technical guide has detailed a reliable and scalable synthetic route for the preparation of Pyridin-3-yl(p-tolyl)methanone via Friedel-Crafts acylation. The causality behind the selection of this synthetic strategy and the experimental protocols have been thoroughly explained to ensure reproducibility. Furthermore, a comprehensive characterization workflow employing a suite of analytical techniques has been outlined. The provided spectroscopic and physical data serve as a benchmark for researchers to validate the successful synthesis and purity of this important chemical entity. This guide is intended to empower researchers in their efforts to synthesize and utilize Pyridin-3-yl(p-tolyl)methanone for advancements in drug discovery and materials science.
References
-
ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information for. Retrieved from [Link]
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 1187171-89-6 | (4-Methylpyridin-3-yl)(p-tolyl)methanone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 34950-04-4 | Product Name : Pyridin-3-yl(p-tolyl)methanone. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S2 S2 S3 S6 S6 S7 S19. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-(p-tolyl)pyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(4'-Aminobenzyl)pyridine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(3-methoxybenzoyl)pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(p-Tolyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Morpholino(p-tolyl)methanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
Sources
An In-depth Technical Guide to Pyridin-3-yl(p-tolyl)methanone for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and potential applications of Pyridin-3-yl(p-tolyl)methanone. Herein, we delve into the fundamental properties of this diaryl ketone, provide validated experimental protocols, and explore its relevance within the broader context of medicinal chemistry, grounded in established scientific principles.
Core Molecular Profile
Pyridin-3-yl(p-tolyl)methanone, a member of the aryl-pyridyl ketone class, possesses a chemical structure that merges a pyridine ring with a p-tolyl group through a carbonyl bridge. This arrangement imparts a unique electronic and steric profile, making it an intriguing scaffold for further chemical exploration.
Fundamental Properties
A precise understanding of the molecule's basic characteristics is the foundation of any rigorous scientific investigation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₁NO | [1], [2][3] |
| Molecular Weight | 197.23 g/mol | [1], [2][3] |
| CAS Number | 34950-04-4 | [1], [2][3] |
| Synonyms | 3-(4-Methylbenzoyl)pyridine, (4-Methylphenyl)-3-pyridinylmethanone | [4], [2][3] |
Synthesis Methodologies: A Strategic Approach
The synthesis of aryl-pyridyl ketones like Pyridin-3-yl(p-tolyl)methanone can be approached through several established routes. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two of the most robust and widely applicable methods are Palladium-catalyzed Suzuki-Miyaura coupling and Friedel-Crafts acylation.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5][6] For the synthesis of Pyridin-3-yl(p-tolyl)methanone, this would involve the coupling of a pyridine-based boronic acid or ester with a p-tolyl-containing acyl chloride or related derivative.
Rationale: The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[6] The use of a palladium catalyst with appropriate ligands facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Workflow for Suzuki-Miyaura Synthesis.
Experimental Protocol:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and a suitable base (e.g., K₂CO₃, 2 equivalents).
-
Reagent Addition: Add p-tolylboronic acid (1.2 equivalents) followed by 3-bromopyridine (1 equivalent).
-
Solvent Addition: Introduce a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation
A classic method for the synthesis of aryl ketones, Friedel-Crafts acylation involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[7][8]
Rationale: This method is effective for producing aryl ketones, and the resulting ketone product is less reactive than the starting aromatic ring, which prevents over-acylation.[7] However, the electron-deficient nature of the pyridine ring makes direct Friedel-Crafts acylation challenging.[9][10] The reaction typically requires harsh conditions and may result in low yields due to the coordination of the Lewis acid to the pyridine nitrogen. Therefore, this method is often more suitable for the acylation of a more reactive aromatic ring with a pyridine-containing acyl chloride.
Experimental Protocol (Conceptual):
-
Catalyst Suspension: In a fume hood, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an inert, dry solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add nicotinoyl chloride (1 equivalent).
-
Aromatic Substrate Addition: To this mixture, add toluene (1 equivalent) dropwise, maintaining a low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After solvent removal, purify the product by column chromatography.
Structural Characterization: A Spectroscopic Blueprint
The unambiguous identification of Pyridin-3-yl(p-tolyl)methanone relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For Pyridin-3-yl(p-tolyl)methanone, one would expect to see distinct signals for the protons on the pyridine ring and the p-tolyl group. The methyl group of the tolyl moiety would appear as a sharp singlet around 2.4 ppm.[11][12] The aromatic protons would appear in the range of 7.2-8.8 ppm, with characteristic splitting patterns for the para-substituted tolyl ring and the 3-substituted pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to have a characteristic downfield shift (typically >190 ppm). The methyl carbon of the tolyl group would appear upfield around 21-22 ppm.[11][12] The remaining aromatic carbons would resonate in the 120-160 ppm region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would yield a molecular ion peak corresponding to the exact mass of C₁₃H₁₁NO.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of Pyridin-3-yl(p-tolyl)methanone would be a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.
Applications in Medicinal Chemistry and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond acceptor and its modulation of pharmacokinetic properties make it a valuable component in drug design.[2] The diaryl ketone motif is also found in a variety of biologically active compounds.
The combination of a pyridine ring and a diaryl ketone structure in Pyridin-3-yl(p-tolyl)methanone suggests potential for a range of biological activities. Derivatives of pyridinones and related structures have shown promise as:
-
Anticancer Agents: Many pyridine-containing compounds exhibit antitumor activity.[2]
-
Anti-inflammatory Agents: The diaryl ketone scaffold is present in molecules with anti-inflammatory properties.
-
Enzyme Inhibitors: The structural features of Pyridin-3-yl(p-tolyl)methanone make it a candidate for screening against various enzyme targets, such as kinases and acetylcholinesterase.[13]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Pyridin-3-yl(p-tolyl)methanone. Based on data for similar compounds, the following hazards should be considered:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
Pyridin-3-yl(p-tolyl)methanone is a molecule with significant potential for further investigation in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, robust synthetic protocols, and a framework for its characterization and potential applications. By understanding the principles behind the synthesis and analysis of this compound, researchers can effectively utilize it as a building block for the development of novel chemical entities with potential therapeutic value.
References
-
Chemistry Channel. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis and Characterization of 3, 5-Diaryl-4-Benzoyl-1- Pyridoyl-Δ2 - Pyrazolines. Retrieved from [Link]
- Ma, B., Wang, Z.-Y., Xu, H., Wang, X., & Zhang, X. (2021). Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings. Organic Letters.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 34950-04-4 | Product Name : Pyridin-3-yl(p-tolyl)methanone. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. Retrieved from [Link]
- Singh, U. P., & Singh, R. P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1435-1465.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. Retrieved from [Link]
-
Total Organic Synthesis. (2020, July 11). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of Pyridin-3-yl(p-tolyl)methanone: A Technical Guide
Introduction: The Structural Significance of Pyridin-3-yl(p-tolyl)methanone
Pyridin-3-yl(p-tolyl)methanone, with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol , features a diaryl ketone scaffold.[1][2][3][4] This structure, comprised of a pyridine ring and a para-substituted toluene ring linked by a carbonyl group, is a common motif in pharmacologically active compounds. The pyridine nitrogen introduces a polar, hydrogen-bond accepting site, influencing solubility and receptor-binding interactions. The p-tolyl group provides a non-polar region, and the central ketone acts as a rigid linker and a potential hydrogen bond acceptor.
Accurate structural elucidation and purity assessment are paramount in the development of any chemical entity. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, confirming its identity, structure, and purity. This guide explains the causal relationships between the molecular structure and its spectroscopic output, empowering researchers to interpret their own data with confidence.
Chemical Structure:
Caption: Chemical structure of Pyridin-3-yl(p-tolyl)methanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Expected Chemical Shifts and Multiplicities: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine and p-tolyl rings, as well as a singlet for the methyl group. The electron-withdrawing nature of the carbonyl group and the nitrogen atom in the pyridine ring will cause the adjacent protons to shift downfield.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-2 | ~ 8.8 - 8.6 | Doublet of doublets (dd) or Singlet (s) | 1H |
| Pyridine H-6 | ~ 8.6 - 8.4 | Doublet of doublets (dd) | 1H |
| Pyridine H-4 | ~ 8.0 - 7.8 | Doublet of triplets (dt) | 1H |
| Pyridine H-5 | ~ 7.5 - 7.3 | Doublet of doublets (dd) | 1H |
| Tolyl H-2', H-6' | ~ 7.8 - 7.6 | Doublet (d) | 2H |
| Tolyl H-3', H-5' | ~ 7.3 - 7.1 | Doublet (d) | 2H |
| Methyl (-CH₃) | ~ 2.4 | Singlet (s) | 3H |
Causality of Signal Position and Splitting:
-
Pyridine Protons: The protons ortho to the nitrogen (H-2 and H-6) are the most deshielded due to the inductive effect and anisotropy of the nitrogen atom. The H-4 proton is also significantly deshielded due to its position relative to the carbonyl group. The coupling patterns (J-couplings) between adjacent protons will result in the predicted multiplicities.
-
Tolyl Protons: The protons on the tolyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group (H-2', H-6') will be more deshielded than the protons meta to it (H-3', H-5').
-
Methyl Protons: The methyl group, being attached to the aromatic ring, will appear as a singlet in the aliphatic region.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Pyridin-3-yl(p-tolyl)methanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 45-90 degrees
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
¹³C NMR Spectroscopy
Expected Chemical Shifts: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 195 - 190 |
| Pyridine C-2 | ~ 153 - 151 |
| Pyridine C-6 | ~ 150 - 148 |
| Pyridine C-4 | ~ 138 - 136 |
| Pyridine C-3 | ~ 135 - 133 |
| Tolyl C-1' | ~ 145 - 143 |
| Tolyl C-4' | ~ 135 - 133 |
| Tolyl C-2', C-6' | ~ 130 - 128 |
| Tolyl C-3', C-5' | ~ 129 - 127 |
| Pyridine C-5 | ~ 124 - 122 |
| Methyl (-CH₃) | ~ 22 - 20 |
Causality of Signal Position:
-
Carbonyl Carbon: The sp² hybridized carbon of the carbonyl group is highly deshielded and appears at a characteristic downfield position.[5]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the nitrogen atom and the substituent effects of the carbonyl and methyl groups. Carbons directly attached to the nitrogen or the carbonyl group will be more deshielded.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Acquisition mode: Proton-decoupled
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
-
Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | ~ 1670 - 1650 | Strong |
| C=C, C=N (Aromatic) | ~ 1600 - 1450 | Medium to Strong |
| C-H (Aromatic) | ~ 3100 - 3000 | Medium to Weak |
| C-H (Methyl) | ~ 2980 - 2850 | Medium to Weak |
Causality of Absorption Bands:
-
Carbonyl Stretch: The strong absorption band in the region of 1670-1650 cm⁻¹ is a definitive indicator of the conjugated aryl ketone. Conjugation with the aromatic rings lowers the stretching frequency compared to a simple aliphatic ketone.[5][6]
-
Aromatic Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine and benzene rings.
-
C-H Stretches: The bands above 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the aromatic rings. The absorptions below 3000 cm⁻¹ correspond to the C-H stretches of the methyl group.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 - 400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺∙): The molecular ion peak is expected at m/z = 197, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 182: Loss of a methyl radical (∙CH₃) from the molecular ion.
-
m/z = 169: Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment.
-
m/z = 120: Fragment corresponding to the p-tolylcarbonyl cation ([CH₃C₆H₄CO]⁺).
-
m/z = 91: Fragment corresponding to the tropylium ion ([C₇H₇]⁺), a common fragment from toluene derivatives.
-
m/z = 106: Fragment corresponding to the pyridinoyl cation ([C₅H₄NCO]⁺).
-
m/z = 78: Fragment corresponding to the pyridine radical cation ([C₅H₄N]⁺∙).
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
"crystal structure analysis of Pyridin-3-yl(p-tolyl)methanone derivatives"
An In-Depth Technical Guide to the Crystal Structure Analysis of Pyridin-3-yl(p-tolyl)methanone Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the methodologies and interpretations central to the crystal structure analysis of Pyridin-3-yl(p-tolyl)methanone derivatives. These compounds, featuring a diarylketone framework, are of significant interest due to their versatile chemical scaffold and potential applications in medicinal chemistry and materials science. This document moves beyond mere procedural lists to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust scientific narrative.
Significance and Rationale
Pyridin-3-yl(p-tolyl)methanone and its derivatives belong to the broader class of diaryl methanones. The presence of the pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and a site for potential coordination, while the p-tolyl group provides a hydrophobic region that can engage in π-stacking interactions. This structural duality makes them attractive candidates for drug design, where they have been investigated for antimicrobial, anticancer, and acetylcholinesterase inhibitory activities.[1][2][3] Chalcone derivatives, which share a similar α,β-unsaturated carbonyl system, are well-documented for their antitumor properties, further underscoring the potential of this structural class.[4][5] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces in the solid state is paramount, as these features directly govern the material's physicochemical properties, such as solubility and stability, and its biological activity by dictating how it interacts with molecular targets.[6]
Synthesis and Generation of X-Ray Quality Crystals
The foundational step in any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.
General Synthesis Pathway
While various synthetic routes exist, a common and reliable method for preparing Pyridin-3-yl(p-tolyl)methanone derivatives is through a Friedel-Crafts acylation reaction or its modern variants. The core principle involves the reaction of a p-tolyl derivative with a nicotinoyl (pyridin-3-ylcarbonyl) source.
Illustrative Protocol: Synthesis of (4-methylphenyl)(pyridin-3-yl)methanone
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a solution of toluene (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Acylating Agent Addition: Slowly add nicotinoyl chloride (1.0 equivalent) to the stirring suspension at 0 °C. The causality here is critical: the Lewis acid AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon for electrophilic aromatic substitution on the electron-rich toluene ring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the pyridine nitrogen, aiding in separation.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
Protocol for Growing Single Crystals
Obtaining crystals suitable for X-ray diffraction is often more art than science, requiring patience and meticulous control over crystallization conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.
Step-by-Step Methodology: Slow Evaporation
-
Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>99%). Impurities can disrupt the crystal lattice, leading to poor quality or no crystals at all.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[8] If solubility is too high, the solution remains unsaturated for too long; if too low, precipitation occurs too rapidly, forming amorphous powder or microcrystals. A binary solvent system (e.g., ethanol/water, DCM/hexane) can be used to fine-tune solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system in a clean, dust-free vial. Gentle warming can be used to dissolve the compound completely.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a new clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[8]
-
Controlled Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a desiccator) at a constant temperature. Mechanical agitation can induce rapid precipitation.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.
Core Directive: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional structure of a crystalline material at the atomic level.[9][10] It provides unambiguous information on bond lengths, angles, and the spatial arrangement of molecules.[11]
The SCXRD Experimental Workflow
The journey from a physical crystal to a refined 3D structure involves several critical stages, each with a specific purpose.
Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.
Self-Validating Experimental Protocol
-
Crystal Selection: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. A suitable size is typically 0.1-0.3 mm in all dimensions.
-
Mounting: Affix the chosen crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).
-
Cryo-cooling (Trustworthiness Pillar): Mount the crystal on the diffractometer's goniometer head and immediately cool it in a stream of cold nitrogen gas (typically 100 K). This is a self-validating step: cooling minimizes thermal motion of the atoms, leading to higher quality diffraction data at higher angles and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.
-
Unit Cell Determination: Collect a few initial diffraction images to determine the crystal's unit cell parameters and Bravais lattice. Modern software automates this process.
-
Data Collection Strategy: Based on the crystal symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
Data Integration: After collection, the raw image frames are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions. The final output is a Crystallographic Information File (CIF).
Structural Interpretation: From Data to Insight
The refined crystal structure provides a wealth of information. For this guide, we will consider a representative derivative, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, based on published data.[12]
Molecular Geometry and Conformation
The primary data extracted are the precise positions of each atom, which define the molecule's geometry. In diaryl methanones, a key feature is the torsion angle between the two aromatic rings, which dictates the overall molecular conformation. The molecule is generally not planar, with the pyridine and p-tolyl rings twisted out of the plane of the central carbonyl group. This twist is a compromise between conjugative effects, which favor planarity, and steric hindrance between the rings.
Table 1: Selected Crystallographic and Geometric Data for a Representative Derivative [12]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4420(1) |
| b (Å) | 7.9810(6) |
| c (Å) | 23.777(4) |
| β (°) | 90.883(3) |
| Volume (ų) | 1791.5(4) |
| Z | 4 |
| Bond Length (C=O) | ~1.22 Å |
| Torsion Angle (Py-C-C-Tolyl) | ~45-55° |
Note: Data is illustrative and based on a known structure.[12] Actual values will vary with substitution.
Supramolecular Architecture via Hirshfeld Surface Analysis
While SCXRD gives us the structure, Hirshfeld surface analysis provides a powerful visual and quantitative method for understanding the intermolecular interactions that build the supramolecular architecture.[13][14] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the molecule's contribution to the total electron density is greater than that of all other molecules combined.[13][15]
This surface can be color-mapped to visualize and quantify different types of close contacts:
-
d_norm: A normalized contact distance that highlights intermolecular interactions. Red spots indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the vdW separation, and blue regions are for longer contacts.
-
2D Fingerprint Plots: These plots summarize all interactions by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ).[15]
Caption: Relationship between interaction types and their representation in Hirshfeld analysis tools.
In Pyridin-3-yl(p-tolyl)methanone derivatives, the fingerprint plots typically reveal significant contributions from H···H contacts (representing van der Waals forces), as well as characteristic sharp spikes corresponding to C-H···O and C-H···N hydrogen bonds.[12][16][17] The presence of two aromatic rings also gives rise to C-H···π and π-π stacking interactions, which appear as "wing-like" features in the fingerprint plot.[16]
Computational Synergy: Density Functional Theory (DFT)
DFT calculations serve as an essential tool to complement and validate experimental findings.[18] By solving the electronic structure of a single molecule in the gas phase, DFT can provide insights into the intrinsic properties of the compound.[19][20]
Key Applications:
-
Geometry Optimization: A DFT calculation can predict the lowest-energy conformation of the molecule. Comparing this optimized geometry with the experimental crystal structure reveals the effects of crystal packing forces on the molecular conformation.
-
Electronic Properties: DFT readily calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and electronic transition properties.[19]
-
Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental IR or Raman spectra to confirm the structure and assign spectral bands.
Protocol Synopsis: A DFT Geometry Optimization
-
Software: Gaussian, NWChem, etc.
-
Method: Select an appropriate functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set, which offers a good balance of accuracy and computational cost.[19][21]
-
Input: Use the atomic coordinates from the refined CIF file as the starting geometry.
-
Output: The calculation yields the optimized molecular geometry, electronic energies (HOMO/LUMO), and a list of calculated vibrational frequencies.
Linking Structure to Function
The ultimate goal of structural analysis is to understand how the molecular and supramolecular features influence the compound's function.
-
Drug-Receptor Interactions: The determined solid-state conformation provides a highly accurate starting point for molecular docking studies. The specific twist angle between the rings and the location of hydrogen bond donors/acceptors are critical for predicting how the molecule will fit into the active site of a biological target, such as an enzyme or receptor.[1]
-
Antimicrobial/Anticancer Activity: The ability to form specific intermolecular interactions, such as hydrogen bonds with target proteins or intercalate via π-stacking with DNA, is often a prerequisite for biological activity.[2][22][23] Crystal structure analysis directly reveals these potential interaction modes.
-
Material Properties: Crystal packing, dictated by intermolecular forces, determines material properties like melting point, hardness, and solubility. A tightly packed structure with strong hydrogen bonds will generally have a higher melting point and lower solubility than a loosely packed one.
Conclusion and Future Outlook
The crystal structure analysis of Pyridin-3-yl(p-tolyl)methanone derivatives is a multi-faceted process that integrates synthesis, high-precision experimental techniques like SCXRD, and powerful computational tools such as Hirshfeld analysis and DFT. This guide has detailed the workflow from initial synthesis to the final interpretation, emphasizing the rationale behind each step to ensure scientific rigor. The insights gained from this comprehensive analysis are not merely academic; they provide the fundamental knowledge required to rationally design next-generation derivatives with enhanced therapeutic efficacy or tailored material properties. Future work will undoubtedly focus on establishing broader structure-activity relationship (SAR) libraries and exploring co-crystallization to modulate the physicochemical properties of these promising compounds.
References
-
ResearchGate. (2022). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the N‐substituted‐(p‐tolyl)‐3(2H)pyridazinone derivatives. Available at: [Link]
-
International Union of Crystallography. (n.d.). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Available at: [Link]
-
European Journal of Chemistry. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. Available at: [Link]
-
PubMed Central (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
-
PubMed Central (PMC). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]
-
International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]
-
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available at: [Link]
-
ResearchGate. (2025). Crystal and Molecular Structure Analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone. Available at: [Link]
-
CrystalExplorer. (n.d.). The Hirshfeld Surface. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Available at: [Link]
-
Scientific Research Publishing (SCIRP). (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Available at: [Link]
-
SpringerLink. (2009). Crystal and Molecular Structure Analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Available at: [Link]
-
MDPI. (n.d.). Anticancer Activity of Natural and Synthetic Chalcones. Available at: [Link]
-
X-raydi.com. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
-
University of Southampton ePrints. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
Scientific Research Publishing (SCIRP). (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Hirshfeld surface analysis. Available at: [Link]
-
PubMed. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Available at: [Link]
-
ACS Publications. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. Available at: [Link]
-
MDPI. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Available at: [Link]
-
MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available at: [Link]
-
Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
-
Materials Square. (n.d.). Chemistry-DFT. Available at: [Link]
-
International Union of Crystallography. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Available at: [Link]
-
Semantic Scholar. (n.d.). Chalcone Derivatives: Role in Anticancer Therapy. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]
-
Mansoura University. (n.d.). Synthesis of new heterocyclic compounds derived from 3-p-tolyl-2-thioxo-1, 3-thiazolidine-4-one and evaluation of their antibacterial activity. Available at: [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]
-
MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Available at: [Link]
-
ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some 4-aryl-2,6-di(coumarin-3-yl)pyridines. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. rigaku.com [rigaku.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. tandfonline.com [tandfonline.com]
- 13. crystalexplorer.net [crystalexplorer.net]
- 14. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. irjweb.com [irjweb.com]
- 19. scirp.org [scirp.org]
- 20. mdpi.com [mdpi.com]
- 21. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Biological Activity of Novel Pyridine Derivatives
Introduction: The Pyridine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle structurally analogous to benzene with one nitrogen atom, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2] Its unique electronic properties, hydrogen bonding capability, and metabolic stability make it a versatile building block for designing therapeutic agents.[3] The nitrogen atom imparts polarity and basicity, which can enhance the pharmacokinetic properties of drug candidates, including solubility and bioavailability.[1] Consequently, pyridine and its derivatives are integral components of numerous FDA-approved drugs and are continuously explored for new therapeutic applications.[3][4] This guide provides an in-depth analysis of the diverse biological activities of novel pyridine derivatives, focusing on their mechanisms of action, quantitative data from recent studies, and the detailed experimental protocols used for their evaluation. The activities covered include anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[5][6][7]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyridine derivatives have emerged as a significant class of compounds in oncology, targeting various pathways involved in cancer progression.[8][9] Recent research has focused on developing novel derivatives with enhanced potency and selectivity against a wide range of cancer cell lines.[10][11]
Mechanisms of Anticancer Action
Novel pyridine derivatives exert their anticancer effects through multiple mechanisms, including:
-
Kinase Inhibition: Many pyridine compounds are designed to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.[8][12]
-
Enzyme Inhibition: Certain derivatives selectively inhibit tumor-associated enzymes like carbonic anhydrase and histone deacetylases (HDACs), leading to apoptosis and cell cycle arrest.[8][9]
-
Tubulin Polymerization Inhibition: Some pyridine-based molecules interfere with microtubule dynamics, a validated target in cancer chemotherapy.[9]
Below is a diagram illustrating a common workflow for the initial screening of novel pyridine derivatives for potential anticancer activity.
Quantitative Data on Anticancer Activity
Recent studies have synthesized and evaluated numerous pyridine derivatives, demonstrating significant cytotoxic effects. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected novel compounds against various human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Steroidal Pyridines | Compound 8 | PC-3 (Prostate) | 1.55 | [9] |
| Pyridine-Urea Hybrids | Compound 8e | MCF-7 (Breast) | < Doxorubicin | [8] |
| Pyridine-Urea Hybrids | Compound 8n | MCF-7 (Breast) | < Doxorubicin | [8] |
| Diphenyl Ether-based Pyridine | -OCH3 substituted | A-549 (Lung) | 10.57 ± 0.54 | [11] |
| Diphenyl Ether-based Pyridine | -OH substituted | A-549 (Lung) | 16.74 ± 0.45 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Causality Insight: MTT is a water-soluble dye that is taken up by living cells.
-
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Causality Insight: Formazan is insoluble in aqueous solutions. DMSO is a powerful solvent required to release the colored product for quantification.
-
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Antimicrobial and Antiviral Activities
The pyridine scaffold is a key component in many agents developed to combat infectious diseases caused by bacteria, fungi, and viruses.[2][13] The emergence of drug-resistant strains necessitates the continuous development of novel antimicrobial and antiviral compounds.[5][6]
Mechanisms of Action
-
Antibacterial: Pyridine derivatives can disrupt bacterial cell wall synthesis, inhibit DNA gyrase, or interfere with other essential metabolic pathways.[14][15] Some act as chelating agents, depriving bacteria of essential metal ions.[16]
-
Antifungal: The mechanisms often involve the disruption of the fungal cell membrane or inhibition of key enzymes.[13]
-
Antiviral: These compounds can inhibit various stages of the viral life cycle, such as viral entry, replication (e.g., reverse transcriptase or polymerase inhibition), or maturation.[5][6][17] They have shown activity against a range of viruses, including HIV, HCV, HBV, and coronaviruses.[5][6]
Quantitative Data on Antimicrobial Activity
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridine-based Ru(II) Complex | C5 | Staphylococcus aureus | 0.63 | [14] |
| Pyridine-based Ru(II) Complex | C5 | Escherichia coli | 0.63 | [14] |
| Pyridine-based Ru(II) Complex | C8 | Candida albicans | 0.31 | [14] |
| Thienopyridines | 12a | E. coli | 19.5 | [18] |
| Thienopyridines | 15 | C. albicans | < 4.8 | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the MIC of a novel compound against a specific bacterial strain.
Step-by-Step Protocol:
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the pyridine derivative in the broth medium. The final volume in each well should be 100 µL.
-
Controls: Include a positive control well (broth with bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound and the positive control well. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Self-Validation: The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.
-
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each well that showed no growth onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are underlying factors in many diseases. Pyridine derivatives have shown promise in modulating these processes.[19][20][21]
Mechanisms of Action
-
Anti-inflammatory: The anti-inflammatory effects of some pyridine derivatives are attributed to their ability to inhibit key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[20][22] Some 3-hydroxy-pyridine-4-one derivatives may exert their effects through iron chelation, as key inflammatory enzymes are heme-dependent.[20][21]
-
Antioxidant: Many pyridine analogs act as potent free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[23][24] Others function as metal chelators, preventing the Fenton reaction which generates highly reactive hydroxyl radicals.[20][24]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the pyridine derivative in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent (typically ~0.1 mM).
-
Causality Insight: The DPPH solution must be fresh as it can degrade over time, affecting the baseline absorbance.
-
-
Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Include a control (solvent + DPPH) and a blank (solvent only). Ascorbic acid or Trolox is typically used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Causality Insight: The reaction is light-sensitive, so incubation in the dark is critical for reproducible results.
-
-
Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Neuroprotective Activity
Emerging research indicates that certain pyridine derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's.[3][25]
Mechanisms of Neuroprotection
The neuroprotective effects of pyridine derivatives are often linked to their ability to mitigate oxidative stress and excitotoxicity, two key factors in neuronal cell death. For instance, some tricyclic pyridine alkaloids have been shown to protect hippocampal neuronal cells from glutamate-induced oxidative stress and apoptosis.[26][27] They can achieve this by enhancing the expression of antioxidant proteins like Nrf2 and HO-1 and by inhibiting the influx of calcium ions (Ca2+), which can trigger apoptotic pathways.[26][27]
Conclusion and Future Perspectives
The pyridine scaffold is a remarkably versatile and enduring platform in medicinal chemistry. The diverse biological activities—ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective—underscore its continued importance in drug development.[5][7][18] Future research will likely focus on several key areas: enhancing target selectivity to minimize off-target effects, employing nanotechnology for targeted drug delivery, and designing covalent inhibitors for increased potency and duration of action.[8] The synthesis of hybrid molecules that combine the pyridine core with other pharmacophores also represents a promising strategy for developing next-generation therapeutics with multi-faceted mechanisms of action.[8] As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, novel pyridine derivatives will undoubtedly continue to provide solutions to pressing global health challenges.
References
-
El-Sayed, N. F. et al. (2005). Synthesis and in vitro antioxidant activity of some new fused pyridine analogs. Archiv der Pharmazie, 338(4), 175-180. [Link]
-
Sharma, P. et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]
-
Kaur, M. et al. (2022). Pyridine Moiety: Recent Advances in Cancer Treatment. Polycyclic Aromatic Compounds, 43(6), 5567-5603. [Link]
-
ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]
-
Karimi-Bonab, M. et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. [Link]
-
Singh, S. et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology, 10(4), 154-166. [Link]
-
Verma, A. et al. (2023). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET, 10(5). [Link]
-
Karimi-Bonab, M. et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science. [Link]
-
Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry. [Link]
-
Marinescu, M. & Tănase, M. A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3567. [Link]
-
ResearchGate. (n.d.). Newer biologically active pyridines: A potential review. ResearchGate. [Link]
-
Patil, P. et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 6(10), 888-899. [Link]
-
Rateb, N. M. et al. (2014). Antimicrobial Evaluation of New Synthesized Pyridine Nucleosides Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 633-643. [Link]
-
Pratt, D. A. et al. (2010). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. Bioorganic & Medicinal Chemistry, 18(1), 389-399. [Link]
-
ResearchGate. (n.d.). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
-
Patil, U. et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica, 14(7), 1-9. [Link]
-
Daina, A. et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134. [Link]
-
Daina, A. et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134. [Link]
-
Attaby, F. A. et al. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. [Link]
-
Jovanović, K. et al. (2024). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. Journal of Coordination Chemistry, 1-22. [Link]
-
O'Hagan, D. & Scott, D. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
-
Sharma, A. et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4323. [Link]
-
Popa, C. V. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10899. [Link]
-
Lee, J. H. et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]
-
Fassihi, A. et al. (2016). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 11(2), e35327. [Link]
-
Kumar, A. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15415-15437. [Link]
-
Lee, J. H. et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]
-
ResearchGate. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]
-
Marinescu, M. & Tănase, M. A. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Głowacka, I. E. et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(23), 7150. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsat.org [ijsat.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. irjet.net [irjet.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of new pyridine-based half-s...: Ingenta Connect [ingentaconnect.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and in vitro antioxidant activity of some new fused pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridin-3-yl(p-tolyl)methanone: A Scaffolding Guide for Kinase Inhibitor Discovery
A Senior Application Scientist's In-Depth Technical Guide to Evaluating a Novel Chemical Entity
Foreword: The Unceasing Quest for Kinase-Modulating Therapeutics
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, through their catalytic function of phosphorylation, orchestrate a complex web of cellular signaling pathways that govern cell growth, proliferation, differentiation, and apoptosis. The dysregulation of these signaling cascades is a hallmark of many pathological states, making the development of specific and potent kinase inhibitors a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the evaluation of a novel chemical entity, Pyridin-3-yl(p-tolyl)methanone, as a potential kinase inhibitor, from initial in silico assessment to robust in vitro and cell-based characterization.
Introduction to the Candidate: Pyridin-3-yl(p-tolyl)methanone
Pyridin-3-yl(p-tolyl)methanone is a diaryl ketone with the molecular formula C₁₃H₁₁NO.[1][2] Its structure, featuring a pyridine ring linked to a p-tolyl group via a carbonyl bridge, presents an intriguing starting point for kinase inhibitor design. The pyridine moiety can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.[3] The diaryl ketone scaffold offers a rigid core that can be synthetically elaborated to explore structure-activity relationships (SAR).
Table 1: Physicochemical Properties of Pyridin-3-yl(p-tolyl)methanone
| Property | Value | Source |
| CAS Number | 34950-04-4 | [2][4][5] |
| Molecular Formula | C₁₃H₁₁NO | [1][2] |
| Molecular Weight | 197.23 g/mol | |
| Purity | Typically >97% (commercial sources) | [1] |
Proposed Synthetic Pathway
Experimental Protocol: Synthesis of Pyridin-3-yl(p-tolyl)methanone
-
Reaction Setup: To a solution of toluene (p-xylene) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Acylation: Slowly add nicotinoyl chloride (pyridine-3-carbonyl chloride) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by carefully adding it to ice-water. Extract the organic layer and wash it sequentially with a mild base (e.g., saturated sodium bicarbonate solution) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Pyridin-3-yl(p-tolyl)methanone.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
A Roadmap for Kinase Inhibitory Potential Assessment
The following sections outline a logical and comprehensive workflow to rigorously evaluate the potential of Pyridin-3-yl(p-tolyl)methanone as a kinase inhibitor.
Caption: A logical workflow for evaluating a novel kinase inhibitor candidate.
In Silico and Initial Biochemical Screening
The initial phase focuses on computational predictions and a broad biochemical screen to identify potential kinase targets.
3.1.1. Computational Docking
-
Objective: To predict the binding mode and affinity of Pyridin-3-yl(p-tolyl)methanone to the ATP-binding sites of a diverse panel of kinases.
-
Methodology:
-
Obtain the 3D structure of the compound and prepare it for docking (e.g., energy minimization).
-
Select a panel of kinase crystal structures from the Protein Data Bank (PDB).
-
Perform molecular docking simulations using software such as AutoDock, Glide, or GOLD.
-
Analyze the docking poses and scores to predict potential interactions, particularly with the hinge region, and to prioritize kinases for biochemical screening.
-
3.1.2. Broad-Panel Biochemical Kinase Screening
-
Objective: To experimentally assess the inhibitory activity of Pyridin-3-yl(p-tolyl)methanone against a large, representative panel of kinases.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Reaction Biology, Eurofins) that employs radiometric or fluorescence-based assays.[6]
-
Screen the compound at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
The results are typically reported as a percentage of inhibition relative to a control.
-
Hit Confirmation and Potency Determination
Once initial "hits" are identified from the broad-panel screen, the next step is to confirm these findings and quantify the compound's potency.
3.2.1. IC₅₀ Determination
-
Objective: To determine the concentration of Pyridin-3-yl(p-tolyl)methanone required to inhibit 50% of the activity of the hit kinases.
-
Methodology:
-
Perform a dose-response experiment for each hit kinase using a suitable biochemical assay format, such as:
-
LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET-based assay that measures the binding of the inhibitor to the kinase.[7]
-
Z'-LYTE™ Kinase Assay: A fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a substrate.[7]
-
Adapta™ Universal Kinase Assay: A TR-FRET assay suitable for a wide range of kinases.[7]
-
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value from the curve using non-linear regression analysis.
-
Table 2: Hypothetical IC₅₀ Data for Pyridin-3-yl(p-tolyl)methanone
| Kinase Target | IC₅₀ (nM) | Assay Format |
| MAPK11 (p38β) | 85 | Z'-LYTE™ |
| SRC | 250 | LanthaScreen™ |
| EGFR | >10,000 | Adapta™ |
| PIKfyve | 1,200 | ADP-Glo™ |
3.2.2. Mechanism of Inhibition Studies
-
Objective: To determine if the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
-
Methodology:
-
Perform kinase activity assays at varying concentrations of both the inhibitor and ATP.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. An ATP-competitive inhibitor will increase the apparent Km for ATP without affecting the Vmax.
-
Cellular Activity and Target Engagement
Biochemical activity does not always translate to cellular efficacy.[8] Therefore, it is crucial to assess the compound's activity in a cellular context.
Sources
- 1. Pyridin-3-yl(p-tolyl)methanone | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. rndmate.com [rndmate.com]
- 5. 34950-04-4|Pyridin-3-yl(p-tolyl)methanone|BLD Pharm [bldpharm.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
The Pyridinone Scaffold: A Physicochemical Deep Dive for Drug Discovery
Executive Summary
The pyridinone core is a privileged scaffold in modern medicinal chemistry, integral to a growing number of approved therapeutics.[1][2] Its value stems not just from its diverse biological activities, but from a finely tunable set of physicochemical properties that are critical for drug efficacy and developability.[1][3] This guide provides an in-depth technical exploration of the key physicochemical characteristics of pyridinone scaffolds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect the causal relationships behind experimental choices and provide a framework for the rational design and optimization of pyridinone-based drug candidates.
The Foundational Chemistry of the Pyridinone Scaffold
Pyridinones are six-membered aromatic heterocycles containing a nitrogen atom and a carbonyl group.[1] They exist as two primary regioisomers, the 2-pyridinone and 4-pyridinone forms, each offering distinct electronic and steric profiles.[1] A critical feature of pyridinones is their existence in a tautomeric equilibrium with their corresponding hydroxypyridine forms.[4] This equilibrium is highly sensitive to the surrounding environment, including solvent polarity and substitution patterns on the ring, and profoundly influences the molecule's overall physicochemical properties.[4]
Tautomerism: The Hydroxypyridine-Pyridinone Equilibrium
The tautomeric balance between the pyridinone (lactam) and hydroxypyridine (lactim) forms is a cornerstone of this scaffold's chemical personality. In aqueous and other polar protic solvents, the pyridinone tautomer is generally favored, while the hydroxypyridine form can become more prevalent in non-polar environments.[4] This dynamic equilibrium is a critical consideration in drug design, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall shape. The ability to modulate this equilibrium through chemical substitution provides a powerful tool for fine-tuning a compound's properties.
Key Physicochemical Properties and Their Modulation
The success of a drug candidate is intimately tied to its physicochemical profile. For pyridinone scaffolds, several key properties are of paramount importance and can be strategically manipulated through synthetic modification.
Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like many pyridinones, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.
The lipophilicity of the pyridinone scaffold can be readily tuned. The introduction of lipophilic substituents, such as alkyl or aryl groups, will generally increase the LogP value. Conversely, the addition of polar functional groups, like hydroxyl or amino moieties, will decrease it. The position of these substituents on the pyridinone ring also plays a crucial role in determining the overall lipophilicity.
Table 1: Impact of Substitution on the Lipophilicity of a Generic 2-Pyridinone Scaffold
| Substituent (R) | Position | Calculated LogP | Rationale for Change |
| H | - | ~0.5 | Baseline lipophilicity of the core scaffold. |
| CH₃ | 5 | ~1.1 | Addition of a small, non-polar alkyl group increases lipophilicity. |
| Cl | 5 | ~1.3 | The hydrophobic nature of the halogen atom increases lipophilicity. |
| OCH₃ | 4 | ~0.6 | The polar ether oxygen can slightly decrease or have a minimal effect on lipophilicity depending on its interaction with the core. |
| NH₂ | 4 | ~-0.2 | The introduction of a polar amino group significantly decreases lipophilicity and increases aqueous solubility. |
| Phenyl | 1 | ~2.5 | A large, non-polar aromatic ring dramatically increases lipophilicity. |
Note: These are estimated values to illustrate trends. Actual LogP values will vary depending on the specific molecule and the method of determination.
Aqueous Solubility
Adequate aqueous solubility is a prerequisite for oral bioavailability and for the formulation of intravenous dosage forms. The solubility of pyridinone derivatives is intrinsically linked to their lipophilicity and their ability to form hydrogen bonds with water. As a general rule, modifications that decrease lipophilicity and increase the number of hydrogen bond donors and acceptors will enhance aqueous solubility.[5] For instance, the strategic placement of polar groups can significantly improve a compound's solubility profile.[5]
Acidity and Basicity (pKa)
The ionization state of a drug molecule at physiological pH (pKa) is a critical factor influencing its solubility, permeability, and target engagement. The pyridinone scaffold possesses both weakly acidic (the N-H proton) and weakly basic (the ring nitrogen) centers. The pKa of these sites can be modulated by the electronic effects of substituents on the ring. Electron-withdrawing groups will increase the acidity of the N-H proton (lower pKa) and decrease the basicity of the ring nitrogen. Conversely, electron-donating groups will have the opposite effect.
Table 2: Influence of Substituents on the pKa of a Generic 2-Pyridinone Scaffold
| Substituent (R) | Position | Estimated pKa (N-H acidity) | Estimated pKa (Ring N basicity) | Rationale |
| H | - | ~11.6 | ~0.7 | Baseline pKa values for the unsubstituted scaffold. |
| NO₂ | 5 | ~8.5 | ~-1.5 | The strongly electron-withdrawing nitro group increases N-H acidity and decreases ring nitrogen basicity. |
| CH₃ | 5 | ~12.0 | ~1.0 | The electron-donating methyl group decreases N-H acidity and increases ring nitrogen basicity. |
| Cl | 5 | ~10.5 | ~-0.5 | The electron-withdrawing nature of chlorine increases N-H acidity and decreases ring nitrogen basicity. |
| NH₂ | 4 | ~12.2 | ~2.5 | The electron-donating amino group decreases N-H acidity and increases ring nitrogen basicity. |
Note: These are estimated values to illustrate general trends.
Hydrogen Bonding Capacity
The pyridinone scaffold is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen).[1][6] This dual functionality is a key reason for its success in drug discovery, as it allows for versatile interactions with biological targets, such as the hinge region of kinases.[1][2] The strength and geometry of these hydrogen bonds can be influenced by the substitution pattern on the ring, which in turn affects binding affinity and selectivity.
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that determines its in vivo half-life and dosing regimen. The pyridinone ring itself is generally considered to be metabolically robust. However, substituents on the ring can be susceptible to metabolism by cytochrome P450 enzymes.[7] Common metabolic pathways include hydroxylation of alkyl and aryl substituents. Strategies to improve metabolic stability often involve blocking potential sites of metabolism, for example, by introducing fluorine atoms or by replacing a metabolically labile group with a more stable isostere.[3]
Experimental Protocols for Physicochemical Profiling
A self-validating system of experimental protocols is essential for the accurate characterization of pyridinone derivatives. The following are detailed, step-by-step methodologies for key experiments.
Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is a high-throughput method suitable for early-stage drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Analysis: Analyze the samples using one of the following methods:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Direct UV/LC-MS: Filter the contents of each well through a filter plate to remove any precipitate. Analyze the concentration of the compound in the filtrate using a UV-Vis plate reader (if the compound has a chromophore) or by LC-MS. The highest concentration that remains in solution is the kinetic solubility.
-
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant(s) (pKa) of a compound by monitoring pH changes during titration with an acid or base.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the test compound and dissolve it in a known volume of deionized water or a co-solvent system (e.g., water/methanol) if solubility is an issue. The final concentration should be in the range of 1-10 mM.
-
Titration Setup: Place the sample solution in a thermostatted vessel and use a magnetic stirrer to ensure homogeneity. Calibrate a pH electrode and immerse it in the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using an in vitro model of the human intestinal epithelium (Caco-2 cell monolayers).
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Only use monolayers with TEER values above a predetermined threshold.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A): Perform the reverse experiment to assess active efflux by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.
Metabolic Stability in Human Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of a compound by measuring its rate of depletion when incubated with human liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (to support cytochrome P450 activity), and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (at a final concentration of, for example, 1 µM) to the incubation mixture.
-
Incubation: Incubate the mixture at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (CLint) can also be determined.
Visualizing Key Concepts and Workflows
Tautomeric Equilibrium of 2-Pyridinone
Caption: Tautomeric equilibrium between 2-pyridinone and 2-hydroxypyridine.
Workflow for Physicochemical Property Assessment
Caption: Iterative workflow for physicochemical property assessment in drug discovery.
Case Study: Optimization of a Pyridinone-Based Kinase Inhibitor
A common challenge in the development of kinase inhibitors is achieving a balance between high potency and favorable physicochemical properties, particularly aqueous solubility. In a hypothetical lead optimization campaign for a novel pyridinone-based inhibitor of a target kinase, the initial hit compound (Compound A) displayed excellent potency (IC₅₀ = 10 nM) but suffered from poor solubility (<1 µg/mL), limiting its potential for oral administration.
The Optimization Strategy:
The team hypothesized that the high lipophilicity of a large aromatic substituent at the 1-position of the pyridinone ring was the primary contributor to the poor solubility. The strategy, therefore, focused on replacing this group with smaller, more polar moieties while aiming to maintain the key hydrogen bonding interaction with the kinase hinge region.
Table 3: Physicochemical Properties of Optimized Analogs
| Compound | R¹ Substituent | IC₅₀ (nM) | Kinetic Solubility (µg/mL) | LogD (pH 7.4) |
| A (Hit) | 4-chlorophenyl | 10 | <1 | 4.2 |
| B | 4-methoxyphenyl | 15 | 5 | 3.8 |
| C | Pyridin-4-yl | 25 | 50 | 2.5 |
| D (Lead) | 1-methyl-pyrazol-4-yl | 20 | >100 | 2.1 |
Analysis of the Results:
-
Compound B: Replacing the chloro substituent with a methoxy group slightly improved solubility but at a small cost to potency.
-
Compound C: The introduction of a pyridine ring significantly improved solubility due to its increased polarity and hydrogen bonding potential. The potency remained in a desirable range.
-
Compound D: The incorporation of a methylpyrazole group proved to be the most successful modification. This substituent provided a substantial boost in aqueous solubility while maintaining excellent potency. The lower LogD value of Compound D suggested a more favorable overall ADME profile.
This case study demonstrates how a systematic, data-driven approach to modifying the pyridinone scaffold can lead to the successful optimization of a lead compound with a balanced profile of potency and drug-like physicochemical properties.
Conclusion
The pyridinone scaffold is a versatile and powerful tool in the arsenal of the medicinal chemist. Its tunable physicochemical properties, including lipophilicity, solubility, pKa, and hydrogen bonding capacity, provide a rich landscape for the design and optimization of novel therapeutics. A thorough understanding of these properties, coupled with a robust suite of experimental assays, is essential for unlocking the full potential of this privileged scaffold and for advancing the next generation of pyridinone-based medicines.
References
- Caravella, J. A., et al. (2020). Pyridinone Quinolinones as Mutant-Specific Inhibitors of IDH1. Journal of Medicinal Chemistry, 63(24), 15674–15693.
-
Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
- Zhang, X., et al. (2021). Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 47, 128172.
- Al-Soufi, W., et al. (2011). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 1-8.
- Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. (2019). Xenobiotica, 49(5), 589-596.
- Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330–5341.
- Hydrogen-bonded structures of pyridone in the solid state. (2015). CrystEngComm, 17(3), 543-551.
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10. [Link]
- Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists. (2021). Bioorganic & Medicinal Chemistry Letters, 47, 128172.
- Enhancing the Pharmaceutical Properties of Pirfenidone by Mechanochemical Cocrystallization. (2019). Crystal Growth & Design, 19(11), 6544-6552.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.
- Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). Journal of Medicinal Chemistry, 51(17), 5330-5341.
- Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. (2023). Magnetic Resonance in Chemistry, 61(6), 356-362.
- Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones leading to a promising antibacterial agent. (2013). Journal of Medicinal Chemistry, 56(6), 2493-2505.
- Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. (2022). Crystal Growth & Design, 22(2), 1269–1277.
- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). The Journal of Physical Chemistry B, 125(6), 1645–1654.
- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (2022). Journal of Medicinal Chemistry, 65(1), 398–418.
- Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (2024). Archiv der Pharmazie.
- Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. BenchChem. (2025).
- 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. (2019). Molecules, 24(21), 3958.
- Insights Into Structure-Activity Relationships From Lipophilicity Profiles of pyridin-2(1H)-one Analogs of the Cardiotonic Agent Milrinone. (2000). Journal of Medicinal Chemistry, 43(11), 2170-2178.
- Chemical characteristics of the pirfenidone molecule.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). Molecules, 27(19), 6524.
- Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands. (2021). Molecules, 26(16), 4995.
- Overcoming The Solubility Challenge Using Crystal and Particle Engineering – Piroxicam, A Case Study. Veranova. (2022).
-
Pirfenidone. PubChem. (n.d.). [Link]
- Coordination versus hydrogen bonds in the structures of different tris(pyridin-2-yl)
- Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory. (1993). The Journal of Organic Chemistry, 58(25), 7016–7023.
- Metabolic stability and its role in the discovery of new chemical entities. (2019). Expert Opinion on Drug Discovery, 14(1), 53-65.
- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(15), 4585-4592.
- Structures of Pirfenidone and analogues.
- Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. (2022). ChemistrySelect, 7(28).
- Novel pirfenidone derivatives: synthesis and biological evaluation. (2019). RSC Advances, 9(43), 25039-25046.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2016). Methods in Molecular Biology, 1425, 115-130.
-
4-Pyridone. Wikipedia. (n.d.). [Link]
- Metabolic stability of selected compounds in human liver microsomes.
- Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Journal of the Iranian Chemical Society.
- pKa, Solubility, and Lipophilicity. (2012). Methods in Molecular Biology, 929, 29-47.
- Tautomerism Detected by NMR. Encyclopedia.pub. (2021).
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(45), 29555-29587.
- The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (2019).
- Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. (2003). Il Farmaco, 58(11), 1163-1171.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones leading to a promising antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Diaryl Ketones using Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, remains one of the most robust and reliable methods for the synthesis of aryl ketones.[1][2] Developed by Charles Friedel and James Crafts in 1877, this reaction facilitates the formation of a stable carbon-carbon bond between an aromatic ring and an acyl group, yielding a ketone.[3] Diaryl ketones, a specific class of these products, are not merely synthetic curiosities; they are pivotal structural motifs in medicinal chemistry, materials science, and fine chemical manufacturing.[4][5] Their utility as building blocks for complex molecules, including advanced SGLT2 inhibitors for diabetes treatment like Dapagliflozin, underscores the continued relevance of mastering their synthesis.[4]
This guide provides an in-depth exploration of the Friedel-Crafts acylation for preparing diaryl ketones. It moves beyond a simple recitation of steps to explain the causality behind the protocol, offering insights into the reaction mechanism, critical parameters, and troubleshooting strategies. The protocols are designed to be self-validating, equipping researchers, scientists, and drug development professionals with the knowledge to execute, optimize, and adapt these procedures for their specific synthetic challenges.
Part I: Mechanistic Foundations and Key Parameters
The success of a Friedel-Crafts acylation hinges on a clear understanding of its mechanism and the interplay of its core components. The reaction proceeds by generating a potent electrophile, an acylium ion, which then attacks the electron-rich aromatic ring.[6][7]
The Reaction Mechanism
The overall process can be delineated into four principal stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (an aroyl chloride). It coordinates to the halogen, polarizing the carbonyl-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion (Ar-C≡O⁺).[8][9] This is the rate-determining step.
-
Electrophilic Attack: The nucleophilic π-electron system of the aromatic substrate attacks the highly electrophilic acylium ion. This disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, collapsing the sigma complex and restoring the stable aromatic system.[7] This step regenerates the Lewis acid catalyst and produces HCl as a byproduct.[9]
-
Product-Catalyst Complexation: The carbonyl oxygen of the newly formed diaryl ketone is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[3][10] This complexation is a crucial feature of the reaction; because the product is sequestered, it becomes deactivated towards further acylation, effectively preventing the polysubstitution that often plagues Friedel-Crafts alkylations.[11][12] However, this also means the Lewis acid is not truly a catalyst but a promoter, required in stoichiometric or even super-stoichiometric amounts.[3] An aqueous workup is necessary to hydrolyze this complex and liberate the final diaryl ketone product.[13]
Critical Reaction Parameters
-
Aromatic Substrate: The reaction is most efficient with electron-rich (activated) aromatic rings. It fails with strongly deactivated rings, such as those bearing nitro (-NO₂) or trifluoromethyl (-CF₃) groups, as they are too poor as nucleophiles to attack the acylium ion.[8][14] Aryl amines are also unsuitable as the Lewis acid catalyst complexes with the basic amine group, deactivating the ring.[9][15]
-
Acylating Agent: Aroyl chlorides are the most common and reactive agents for this synthesis.[16] Acid anhydrides can also be used but may require more forcing conditions.[17]
-
Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic and most powerful Lewis acid for this purpose.[18] Other options like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, sometimes with milder conditions for highly activated substrates.[8][19] The catalyst must be anhydrous, as it reacts violently with water, which would quench its activity.[14]
-
Stoichiometry: As noted, the Lewis acid is consumed by complexation with the product ketone. Therefore, at least 1.0 equivalent (and often a slight excess, e.g., 1.1-1.3 equivalents) relative to the limiting reagent is required to drive the reaction to completion.[3][12]
-
Solvent: A dry, non-reactive solvent is essential. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are common choices. For less reactive substrates, nitrobenzene can be used, though its toxicity and high boiling point make it less ideal.[16]
Part II: Experimental Protocol - Synthesis of Benzophenone
This protocol details a general procedure for the synthesis of benzophenone from benzene and benzoyl chloride. It serves as a template that can be adapted for other diaryl ketones.
Materials and Reagent Stoichiometry
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzoyl Chloride | 1.0 | 140.57 | 50.0 | 7.03 g (5.8 mL) |
| Benzene | 5.0 | 78.11 | 250.0 | 22.5 mL |
| Aluminum Chloride | 1.1 | 133.34 | 55.0 | 7.33 g |
| Dichloromethane | - | 84.93 | - | ~50 mL |
Note: A large excess of benzene is often used when it also serves as the solvent. When using a co-solvent like CH₂Cl₂, the stoichiometry of the aromatic substrate can be closer to 1:1.
Detailed Step-by-Step Methodology
-
Glassware and System Preparation:
-
Ensure all glassware (a 250 mL three-neck round-bottom flask, a dropping funnel, and a reflux condenser) is thoroughly oven-dried or flame-dried to remove all traces of moisture.[7]
-
Assemble the apparatus in a fume hood. Equip the flask with a magnetic stir bar.
-
Cap the condenser and the dropping funnel with septa or a drying tube (filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.[12]
-
Establish an inert atmosphere by flushing the system with dry nitrogen or argon.[7]
-
-
Reagent Charging:
-
To the reaction flask, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) followed by dry dichloromethane (25 mL).
-
Cool the resulting suspension to 0-5 °C in an ice/water bath with stirring.[12] The formation of the AlCl₃-solvent slurry is often exothermic.
-
In the dropping funnel, prepare a solution of benzoyl chloride (5.8 mL, 50.0 mmol) in dry dichloromethane (10 mL).
-
-
Controlled Addition and Reaction:
-
Add the benzoyl chloride solution dropwise from the funnel to the stirred AlCl₃ suspension over 20-30 minutes. The rate should be controlled to keep the internal temperature below 10 °C.[7]
-
After the addition of benzoyl chloride, add dry benzene (22.5 mL, 250.0 mmol) dropwise via the same funnel over 30 minutes, maintaining the low temperature.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 1-2 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting benzoyl chloride.[12]
-
-
Reaction Quenching and Work-up:
-
CRITICAL STEP: Prepare a beaker with approximately 50 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step must be performed in a well-ventilated fume hood.[12][14]
-
Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This is a highly exothermic process that hydrolyzes the aluminum complexes and quenches excess AlCl₃, liberating HCl gas.[12]
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (~25 mL each time).[14]
-
Combine all organic layers. Wash sequentially with 2M NaOH solution (to remove any unreacted benzoyl chloride), water, and finally with brine (saturated NaCl solution).[14]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.[14]
-
-
Purification and Characterization:
-
The crude product is often a solid or oil. It can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield pure benzophenone.[14]
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point to confirm its identity and purity.
-
Part III: Troubleshooting and Optimization
Even robust reactions can present challenges. A systematic approach to troubleshooting is key to achieving high yields and purity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Lewis acid has been deactivated by moisture.[14] | 1. Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware, solvents, and reagents are scrupulously dry.[20] |
| 2. Deactivated Substrate: The aromatic ring contains strongly electron-withdrawing groups.[14] | 2. Friedel-Crafts acylation is unsuitable. Consider alternative synthetic routes like a Suzuki-type cross-coupling.[21][22] | |
| 3. Insufficient Catalyst: Less than a stoichiometric amount was used.[20] | 3. Increase the molar ratio of the Lewis acid to 1.1-1.3 equivalents. | |
| Formation of Multiple Products | 1. Isomer Formation: The aromatic substrate has multiple available positions for substitution. | 1. Regioselectivity is governed by existing substituents. The para product is often favored over the ortho due to sterics. Lower temperatures may improve selectivity.[14] |
| 2. Polysubstitution: (Rare for acylation) The aromatic ring is highly activated. | 2. Use a strict 1:1 molar ratio of the aromatic substrate to the acylating agent. Avoid high temperatures.[20] | |
| Incomplete Reaction | 1. Low Reaction Temperature: The activation energy has not been overcome.[20] | 1. After initial addition at low temperature, allow the reaction to proceed at room temperature or with gentle heating. Monitor by TLC. |
| 2. Poor Reagent Quality: Impurities in starting materials are interfering.[14] | 2. Purify starting materials before use (e.g., distill liquid reagents). | |
| Difficult Product Isolation | 1. Emulsion during Work-up: Incomplete hydrolysis of aluminum complexes.[10] | 1. Ensure the quench is performed slowly into a vigorously stirred, strongly acidic ice mixture. Allow sufficient time for all solids to dissolve. |
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Santa Monica College. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Stoichiometric Catalyst in Friedel Crafts Acylation. Reddit. [Link]
-
Acylation of Aroyl Chlorides via a Template Friedel-Crafts Process: Synthesis of Indan-I ,3-diones. RSC Publishing. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Friedel–Crafts acylation of different arenes with carboxylic acids... ResearchGate. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]
-
Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. National Institutes of Health (NIH). [Link]
-
Friedel-Crafts Acylation. J&K Scientific LLC. [Link]
-
Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
4.7 Friedel–Crafts Reactions. KPU Pressbooks. [Link]
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. National Institutes of Health (NIH). [Link]
-
Diaryl Ketones as Photoactivators. ResearchGate. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]
-
Friedel Crafts Alkylation and Acylation. Chad's Prep. [Link]
-
Unsymmetrical Diaryl Ketones from Arenes. Organic Chemistry Portal. [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. [Link]
-
Pharmaceutical with diary ketone motif. ResearchGate. [Link]
-
Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. ACS Publications. [Link]
-
Friedel–Crafts reaction. L.S.College, Muzaffarpur. [Link]
-
Select examples of pharmaceutical molecules derived from diaryl‐ or aryl(heteroaryl)methanols or aryl heteroarylmethylamines. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. reddit.com [reddit.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Acylation of aroyl chlorides via a template Friedel–Crafts process: synthesis of indan-1,3-diones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
The Architect's Guide to Asymmetry: Palladium-Catalyzed Synthesis of Diaryl Ketones
Introduction: The Significance of the Diaryl Ketone Motif
Unsymmetrical diaryl ketones are a cornerstone structural motif in a vast array of functional molecules, from life-saving pharmaceuticals and innovative agrochemicals to advanced materials.[1][2][3] Their prevalence underscores the critical need for robust, efficient, and versatile synthetic methodologies. Traditional approaches, such as Friedel-Crafts acylation, often suffer from limitations including harsh reaction conditions and a lack of regioselectivity, particularly when dealing with complex and sensitive substrates.[4] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and elegant solution to these challenges, offering milder conditions, superior functional group tolerance, and predictable control over the construction of these valuable compounds.[5]
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the preeminent palladium-catalyzed strategies for the synthesis of unsymmetrical diaryl ketones. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but a clear rationale for the experimental choices that ensure success.
Core Methodologies at the Forefront of Diaryl Ketone Synthesis
The versatility of palladium catalysis has given rise to several distinct and powerful strategies for forging the diaryl ketone scaffold. This section will illuminate the most impactful of these, providing both the conceptual framework and practical guidance for their implementation.
The Carbonylative Suzuki-Miyaura Coupling: A Modern Workhorse
The carbonylative Suzuki-Miyaura coupling represents a highly efficient and widely adopted method for the synthesis of unsymmetrical diaryl ketones. This reaction class introduces a carbonyl group between two aryl fragments, typically sourced from an aryl halide and an arylboronic acid, using carbon monoxide as the carbonyl source.[6][7]
Mechanistic Insights: The catalytic cycle of the carbonylative Suzuki-Miyaura coupling is a well-elucidated process that elegantly showcases the fundamental steps of palladium-catalyzed cross-coupling.[8][9][10]
Caption: Catalytic cycle of the Carbonylative Suzuki-Miyaura Coupling.
The reaction initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the newly formed Aryl-Palladium bond. The subsequent transmetalation with an arylboronic acid (or its derivative) introduces the second aryl group. The cycle culminates in reductive elimination, which releases the desired diaryl ketone and regenerates the active Pd(0) catalyst.
Protocol: Carbonylative Cross-Coupling of Arylboronic Acids with Aryl Halides [6]
| Component | Role | Typical Reagents & Conditions |
| Palladium Catalyst | Active catalytic species | PdCl₂(PPh₃)₂ (for aryl iodides), PdCl₂(dppf) (for aryl bromides/triflates) |
| Ligand | Stabilizes catalyst, influences reactivity | Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Base | Activates boronic acid, neutralizes HX | K₂CO₃ |
| Carbon Monoxide Source | Provides the carbonyl moiety | CO gas (atmospheric pressure) |
| Solvent | Reaction medium | Anisole |
| Temperature | Reaction temperature | 80 °C |
Step-by-Step Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (3 mol%), and base (e.g., K₂CO₃, 3.0 mmol).
-
Add the solvent (e.g., anisole, 5 mL).
-
Purge the flask with carbon monoxide gas (balloon pressure is often sufficient).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time (typically monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical diaryl ketone.
Decarbonylative and Decarboxylative Cross-Coupling Strategies
An alternative and innovative approach involves the decarbonylative or decarboxylative coupling of pre-functionalized starting materials. These methods are particularly advantageous as they can utilize readily available carboxylic acid derivatives.[11]
Decarbonylative Coupling: In this strategy, a pre-formed acyl chloride undergoes a palladium-catalyzed reaction where the carbonyl group is extruded as carbon monoxide. This allows for the coupling of the two flanking aryl groups.[11]
Decarboxylative Coupling: This powerful technique utilizes carboxylic acids, which are abundant and often inexpensive feedstocks. The reaction proceeds with the extrusion of carbon dioxide, followed by the formation of a new C-C bond.[12]
Protocol: Palladium-Catalyzed Decarbonylative and Decarboxylative Cross-Coupling of Acyl Chlorides with Potassium Perfluorobenzoates [11]
| Component | Role | Typical Reagents & Conditions |
| Palladium Catalyst | Active catalytic species | Pd(OAc)₂ |
| Ligand | Stabilizes catalyst, promotes key steps | Xantphos |
| Base | Facilitates the reaction | K₂CO₃ |
| Solvent | Reaction medium | Dioxane |
| Temperature | Reaction temperature | 120 °C |
Step-by-Step Experimental Protocol:
-
In a glovebox, combine the acyl chloride (0.5 mmol), potassium perfluorobenzoate (0.6 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (1.0 mmol) in a vial.
-
Add dioxane (2.0 mL) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the unsymmetrical biaryl product (note: this specific protocol leads to biaryls, but the principle can be adapted for ketone synthesis).
C-H Activation and Functionalization: The Next Frontier
Direct C-H activation has emerged as a highly atom-economical and elegant strategy for the synthesis of complex molecules. In the context of diaryl ketone synthesis, this approach allows for the direct coupling of an arene C-H bond with a suitable partner, obviating the need for pre-functionalized starting materials.[1][2]
Aryl Thianthrenium Salts as Coupling Partners: A recent and versatile method involves the use of aryl thianthrenium salts, which can be prepared from arenes via C-H thianthrenation. These salts then undergo a palladium-catalyzed carbonylative cross-coupling with arylboronic acids to furnish the desired diaryl ketones.[1][2]
Caption: Workflow for Diaryl Ketone Synthesis via C-H Thianthrenation.
Protocol: Palladium-Catalyzed Carbonylative Synthesis from Arenes and Arylboronic Acids via C(sp²)–H Thianthrenation [1][2]
| Component | Role | Typical Reagents & Conditions |
| Palladium Catalyst | Active catalytic species | Pd₂(dba)₃ |
| Ligand | Stabilizes catalyst and facilitates reaction | SPhos |
| Base | Activates boronic acid | K₃PO₄ |
| Carbon Monoxide Source | Provides the carbonyl moiety | CO gas |
| Solvent | Reaction medium | 1,4-Dioxane |
| Temperature | Reaction temperature | 80 °C |
Step-by-Step Experimental Protocol:
-
To an oven-dried vial, add the aryl thianthrenium salt (0.2 mmol), arylboronic acid (0.3 mmol), Pd₂(dba)₃ (5 mol%), SPhos (20 mol%), and K₃PO₄ (0.4 mmol).
-
Evacuate and backfill the vial with carbon monoxide (from a balloon) three times.
-
Add 1,4-dioxane (2.0 mL) and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to afford the pure diaryl ketone.
Conclusion and Future Outlook
The palladium-catalyzed synthesis of unsymmetrical diaryl ketones has undergone a remarkable evolution, offering a diverse and powerful toolkit for synthetic chemists. The methodologies presented herein—carbonylative Suzuki-Miyaura coupling, decarbonylative/decarboxylative strategies, and C-H activation approaches—each provide unique advantages in terms of substrate scope, functional group tolerance, and atom economy. As the field continues to advance, we can anticipate the development of even more efficient, sustainable, and selective catalytic systems, further empowering the creation of novel and impactful molecules for science and society.
References
- Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. (2021).
- Palladium-Catalyzed C(O)–C Bond Cleavage of Unstrained Ketones Assisted with Aryl Handles: An Approach to Diaryl Ketones. (n.d.). Organic Letters.
- Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. (n.d.). The Journal of Organic Chemistry.
- Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)
- A co‐operative radical and palladium‐catalyzed carbonylative Suzuki‐coupling reaction mechanism (Ryu method). (n.d.).
- Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. (n.d.). Journal of the American Chemical Society.
- Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)
- Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. (n.d.). Organic Chemistry Frontiers.
- Decarboxyl
- Unsymmetrical Diaryl Ketones from Arenes. (2000). Organic Chemistry Portal.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Synthesis of symmetrical and unsymmetrical diaryl ketones: Reaction... (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- CHAPTER 10: Palladium-Catalyzed Carbonylative Coupling and C–H Activ
- 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). (2022). NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)-H Thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]
- 5. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 3-Benzoylpyridine Analogs
Introduction: The Significance of 3-Benzoylpyridines in Modern Chemistry
3-Benzoylpyridine and its analogs are a class of compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemicals. The unique electronic properties arising from the conjugation of an electron-withdrawing benzoyl group with an electron-deficient pyridine ring bestow these molecules with a diverse range of biological activities and physicochemical properties. As such, robust and versatile synthetic protocols for accessing these scaffolds are of paramount importance to researchers, scientists, and drug development professionals. This guide provides a detailed overview of several key synthetic strategies, offering insights into the underlying principles and practical, step-by-step protocols for their implementation.
Strategic Approaches to the Synthesis of 3-Benzoylpyridine Analogs
The construction of the core 3-benzoylpyridine scaffold can be approached through several distinct synthetic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide will delve into the following key methodologies:
-
Classical Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation
-
Modern Cross-Coupling Methodologies: Suzuki-Miyaura and Negishi Reactions
-
Organometallic Addition: The Grignard Reaction
-
Oxidative Approaches: From Benzylpyridines to Benzoylpyridines
-
A Novel Flow Chemistry Approach: Reductive Arylation Followed by Oxidation
The Archetypal Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1][2] For the synthesis of 3-benzoylpyridine analogs, this typically involves the reaction of a substituted benzene derivative with a nicotinoyl chloride analog, or vice-versa.
Causality in Experimental Choices
The choice of a potent Lewis acid, such as aluminum chloride (AlCl₃), is crucial to activate the acyl halide, generating a highly electrophilic acylium ion.[1] The reaction is typically performed under anhydrous conditions as the Lewis acid catalysts are highly sensitive to moisture.[3] The regioselectivity of the acylation on the benzene ring is governed by the electronic nature of the existing substituents, following the established principles of electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 3-Benzoylpyridine via Friedel-Crafts Acylation
This protocol is adapted from a well-established procedure.[4]
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Anhydrous benzene
-
Anhydrous aluminum chloride
-
Concentrated hydrochloric acid
-
50% aqueous sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Nicotinoyl Chloride: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place nicotinic acid (1 mole). Slowly add thionyl chloride (6.9 moles) over 15-20 minutes. Heat the mixture on a steam bath with stirring for 1 hour.
-
Removal of Excess Thionyl Chloride: Replace the reflux condenser for downward distillation and remove the excess thionyl chloride under reduced pressure. Add anhydrous benzene (200 ml) and distill it off under reduced pressure to azeotropically remove residual thionyl chloride.
-
Friedel-Crafts Acylation: Add an additional 500 ml of anhydrous benzene to the flask. Cool the flask in an ice-salt bath and add anhydrous aluminum chloride (2.5 moles) in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.
-
Reaction Completion and Work-up: Remove the ice bath and allow the mixture to warm to room temperature, then heat under reflux for 6 hours. Cautiously pour the reaction mixture onto a mixture of ice (2 kg) and concentrated hydrochloric acid (200 ml).
-
Extraction and Purification: Separate and discard the organic layer. Extract the acidic aqueous layer with ether to remove non-basic impurities. Basify the aqueous solution with 50% sodium hydroxide until the aluminum hydroxide precipitate redissolves. Extract the product with chloroform (5 x 300 ml). Combine the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the chloroform by distillation. The crude product can be purified by vacuum distillation to yield 3-benzoylpyridine.[4]
| Reactant | Molar Equivalent |
| Nicotinic Acid | 1.0 |
| Thionyl Chloride | 6.9 |
| Anhydrous Benzene | Solvent |
| Aluminum Chloride | 2.5 |
Table 1: Stoichiometry for the synthesis of 3-benzoylpyridine via Friedel-Crafts acylation.
Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly powerful for the synthesis of biaryl and heteroaryl ketones.[5][6][7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][9] For the synthesis of 3-benzoylpyridine analogs, this can be achieved by coupling a 3-pyridylboronic acid derivative with a benzoyl chloride analog or a 3-halopyridine with a phenylboronic acid derivative followed by a separate oxidation step. A more direct approach involves the coupling of a 3-halopyridine with a benzoylboronic acid derivative, though the stability of the latter can be a concern.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organoboron counterpart.[6][7][8][10] This reaction also proceeds via a palladium or nickel catalyst and offers a broad substrate scope with high functional group tolerance.[6][7] The synthesis of 3-benzoylpyridine analogs can be accomplished by coupling a 3-pyridylzinc reagent with a benzoyl halide or a 3-halopyridine with a benzoylzinc reagent.
Experimental Protocol: Synthesis of a 3-Arylpyridine Analog via Suzuki-Miyaura Coupling
This protocol is a general representation for the synthesis of 3-arylpyridines which are precursors to 3-benzoylpyridines.[5][9]
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium carbonate
-
1,2-Dimethoxyethane (DME)
-
Water
-
Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent Addition and Degassing: Add a mixture of DME (4 mL) and water (1 mL). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Reaction: Heat the mixture to 80°C and stir under an inert atmosphere for 12 hours.
-
Work-up: Cool the reaction to room temperature and add water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Component | Molar Equivalent |
| 3-Bromopyridine | 1.0 |
| Phenylboronic Acid | 1.2 |
| Palladium(II) Acetate | 0.02 |
| Triphenylphosphine | 0.04 |
| Sodium Carbonate | 2.0 |
Table 2: Representative stoichiometry for a Suzuki-Miyaura coupling to form a 3-arylpyridine.
The Grignard Reaction: A Classic C-C Bond Formation
The Grignard reaction is a fundamental organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom.[11][12][13][14] For the synthesis of 3-benzoylpyridine analogs, this can be achieved by reacting a 3-pyridyl Grignard reagent with a benzaldehyde derivative followed by oxidation, or more directly, by reacting a phenylmagnesium halide with a 3-cyanopyridine or a nicotinic acid ester derivative.[4][12]
Causality in Experimental Choices
The formation of the Grignard reagent requires strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent.[11] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and solvate the magnesium species. The subsequent reaction with the electrophile is typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Experimental Protocol: Synthesis of Phenyl-3-pyridylmethanol (a precursor to 3-Benzoylpyridine) via Grignard Reaction
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Add a solution of 3-bromopyridine (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining 3-bromopyridine solution at a rate that maintains a gentle reflux.
-
Addition of Benzaldehyde: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0°C. Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
Quenching and Work-up: After the addition is complete, stir the reaction at room temperature for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The resulting phenyl-3-pyridylmethanol can be oxidized to 3-benzoylpyridine using a variety of oxidizing agents (see Section 4).
Diagram: Grignard Reaction Workflow
Caption: Workflow for the synthesis of 3-benzoylpyridine via a Grignard reaction followed by oxidation.
Oxidation of 3-Benzylpyridine Analogs
The oxidation of a methylene bridge to a carbonyl group is a common and often efficient transformation in organic synthesis. For the preparation of 3-benzoylpyridine analogs, the oxidation of the corresponding 3-benzylpyridine precursors is a valuable strategy, particularly when the benzylpyridine is readily accessible.[15][16][17]
Oxidizing Agents and Conditions
A variety of oxidizing agents can be employed for this transformation, ranging from classical stoichiometric oxidants like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) to more modern catalytic systems.[18] Catalytic methods often utilize a transition metal catalyst (e.g., copper or iron) in the presence of a terminal oxidant such as molecular oxygen, which is considered a green and sustainable approach.[15][16]
Experimental Protocol: Copper-Catalyzed Aerobic Oxidation of 3-Benzylpyridine
This protocol is based on modern aerobic oxidation methods.[15][16]
Materials:
-
3-Benzylpyridine
-
Copper(II) nitrate trihydrate
-
Acetic acid
-
Dimethylformamide (DMF)
-
Oxygen balloon
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-benzylpyridine (1.0 mmol) in DMF (5 mL).
-
Catalyst and Additive Addition: Add copper(II) nitrate trihydrate (0.1 mmol) and acetic acid (0.2 mmol).
-
Reaction: Fit the flask with an oxygen balloon and heat the mixture at 100°C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature and pour it into water (20 mL).
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel to afford 3-benzoylpyridine.
| Component | Molar Equivalent |
| 3-Benzylpyridine | 1.0 |
| Copper(II) Nitrate Trihydrate | 0.1 |
| Acetic Acid | 0.2 |
Table 3: Representative stoichiometry for the aerobic oxidation of 3-benzylpyridine.
A Modern Flow Chemistry Approach: Reductive Arylation and Telescoped Oxidation
Recent advancements in synthetic methodology have led to the development of highly efficient and sustainable processes. A notable example is a telescoped flow strategy for the synthesis of benzoylpyridines.[18][19] This method combines a catalyst-free, light-driven reductive arylation of cyanopyridines with aromatic aldehydes, followed by an in-line oxidation of the resulting secondary alcohol.[18][19]
Advantages of Flow Chemistry
This approach offers several advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform multi-step sequences without intermediate isolation and purification. The use of light as a "traceless" reagent further enhances the green credentials of this method.[18]
Conceptual Workflow
-
Photochemical Reductive Arylation: A solution of a cyanopyridine and an aromatic aldehyde is passed through a photochemical reactor where it is irradiated with UV light (e.g., 365 nm). This promotes a single-electron transfer process, leading to the formation of a secondary alcohol.[18]
-
Telescoped Oxidation: The output from the photochemical reactor is directly mixed with a stream containing an oxidizing agent, such as potassium permanganate. This mixture then flows through a second reactor coil where the oxidation to the ketone occurs rapidly.[18]
Diagram: Telescoped Flow Synthesis of Benzoylpyridines
Caption: Conceptual workflow for the telescoped flow synthesis of benzoylpyridines.[18]
This innovative approach highlights the direction of modern synthetic chemistry towards more efficient, sustainable, and automated processes for the preparation of valuable chemical entities like 3-benzoylpyridine analogs.
Conclusion
The synthesis of 3-benzoylpyridine analogs can be achieved through a variety of robust and versatile methods. The choice of the optimal synthetic route depends on factors such as the desired substitution pattern, the availability of starting materials, and the scale of the reaction. Classical methods like Friedel-Crafts acylation and Grignard reactions remain valuable tools in the synthetic chemist's arsenal. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, offer unparalleled efficiency and functional group tolerance for the construction of the key biaryl linkage. Furthermore, oxidative strategies and innovative flow chemistry approaches are paving the way for more sustainable and efficient syntheses. The protocols and insights provided in this guide are intended to empower researchers to confidently select and implement the most suitable methodology for their specific synthetic goals in the pursuit of novel discoveries.
References
-
Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03833][18][19]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07775a][9]
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [URL: https://www.researchgate.net/publication/236001550_Synthesis_of_Novel_35-Dichloro-2-arylpyridines_by_Palladium_Acetate-Catalyzed_Ligand-Free_Suzuki_Reactions_in_Aqueous_Media][5]
-
3-benzoylpyridine. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0088][4]
-
Negishi coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Negishi_coupling][6]
-
Grignard Reaction. Grignard Reaction Overview. [URL: https://www.cpp.edu/~psbeauchamp/pdf/316L/grignard_lab_report_guidelines_sp15.pdf][11]
-
Negishi coupling. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Negishi_coupling.html][7]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/278][20]
-
Process for preparation of benzoylpyridines and derivatives. Google Patents. [URL: https://patents.google.com/patent/US3891661A/en][21]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/09/23/reagent-friday-grignard-reagents/][12]
-
Negishi Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/negishi-coupling.shtm][8]
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02111][22]
-
3-Benzoylpyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/843851]
-
The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [URL: https://denmarkgroup.illinois.edu/wp-content/uploads/2020/01/GLG_2020_01_14_Darrow.pdf][10]
-
Oxidation of Benzyldiazines and Benzyl(iso)quinolones. Longdom Publishing. [URL: https://www.longdom.org/open-access/oxidation-of-benzyldiazines-and-benzylisoquinolones-100401.html][15]
-
Friedel–Crafts Acylation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-mechanisms/friedel-crafts-acylation][1]
-
Grignard Reagents. Purdue University. [URL: https://chemed.chem.purdue.edu/genchem/topicreview/bp/1organic/grignard.html][13]
-
Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. Benchchem. [URL: https://www.benchchem.com/application-notes/experimental-protocol-for-friedel-crafts-acylation-to-synthesize-3-acetylbenzophenone][3]
-
Regioselective Oxidation of 3-Substituted Pyridinium Salts. MDPI. [URL: https://www.mdpi.com/1422-8599/2/3/M110][23]
-
Oxidation of model substrate 2-benzylpyridine (1) to 2-benzoylpyridine... ResearchGate. [URL: https://www.researchgate.net/figure/Oxidation-of-model-substrate-2-benzylpyridine-1-to-2-benzoylpyridine-2a-a_fig1_340889988][16]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/7%3A_The_Grignard_Reaction_(Experiment)][14]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction][2]
-
RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Elsevier. [URL: https://www.elsevier.com/books/recent-developments-in-the-synthesis-and-applications-of-pyridines/desai/978-0-323-91221-1][24]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02826][25]
-
Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Grignard Cross-Coupling. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-synthesis-of-3-phenylpyridine-via-grignard-cross-coupling][26]
-
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/221.shtm][27]
-
Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/343588938_Chemoselective_Synthesis_of_Arylpyridines_via_Suzuki-Miyaura_Cross-Coupling_Reactions][28]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8991316/][29]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [URL: https://www.mdpi.com/2073-4344/13/11/1551][30]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [URL: https://scholarship.claremont.edu/pomona_fac_pub/530/][31]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [URL: https://www.mdpi.com/1420-3049/28/4/1569][32]
-
The oxidation of diphenylamine and of its N-derivatives. Part II. Oxidation of the benzyl group of some benzylamines and benzyl ethers to benzoyl. Sci-Hub. [URL: https://sci-hub.se/10.1039/jr9510000303][17]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi_coupling [chemeurope.com]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard Reagents [chemed.chem.purdue.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. sci-hub.ru [sci-hub.ru]
- 18. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 21. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 22. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. bcrcp.ac.in [bcrcp.ac.in]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 31. scholarship.claremont.edu [scholarship.claremont.edu]
- 32. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Utility of Pyridin-3-yl(p-tolyl)methanone in Modern Medicinal Chemistry
Introduction: Beyond a Simple Ketone - The Untapped Potential of a Versatile Scaffold
In the vast landscape of medicinal chemistry, the value of a molecule is often not defined by its intrinsic biological activity, but by its potential as a versatile synthetic building block. Pyridin-3-yl(p-tolyl)methanone, a diaryl ketone featuring a pyridine ring and a p-tolyl group, represents a prime example of such a scaffold. While not a widely recognized therapeutic agent in its own right, its strategic combination of a hydrogen bond acceptor (the pyridine nitrogen), a rigid aromatic core, and functional handles for synthetic elaboration makes it a molecule of significant interest for the construction of compound libraries targeting a diverse range of biological targets. These notes aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Pyridin-3-yl(p-tolyl)methanone, complete with detailed synthetic protocols and strategic guidance for its utilization in drug discovery programs.
Part 1: The Role of Pyridin-3-yl(p-tolyl)methanone as a Versatile Synthetic Intermediate
The true power of Pyridin-3-yl(p-tolyl)methanone lies in its capacity to serve as a starting material for a variety of more complex, biologically active molecules. Its utility has been demonstrated in the synthesis of positive allosteric modulators (PAMs) of the M1 muscarinic receptor, a target of significant interest for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.
Synthesis of Pyridin-3-yl(p-tolyl)methanone
A common and efficient method for the synthesis of Pyridin-3-yl(p-tolyl)methanone involves the Friedel-Crafts acylation of toluene with nicotinoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of Pyridin-3-yl(p-tolyl)methanone
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of nicotinoyl chloride) under an inert atmosphere (N₂ or Ar) at 0 °C, add nicotinoyl chloride (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Addition of Toluene: Following the addition of the acid chloride, add toluene (1.5 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Pyridin-3-yl(p-tolyl)methanone as a solid.
A Key Building Block for M1 Muscarinic Receptor PAMs
Pyridin-3-yl(p-tolyl)methanone has been utilized as a key intermediate in the synthesis of potent and selective M1 muscarinic receptor PAMs. These compounds often feature a central heterocyclic core, and the pyridine and tolyl moieties of the starting material provide the necessary anchor points for the construction of these complex scaffolds.
Part 2: Strategic Modifications and Library Generation
The inherent reactivity of the ketone carbonyl group, as well as the potential for functionalization of the pyridine and tolyl rings, makes Pyridin-3-yl(p-tolyl)methanone an ideal starting point for the generation of diverse chemical libraries.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination of the ketone functionality is a powerful tool for introducing a wide range of amine-containing substituents, which are privileged in medicinal chemistry for their ability to form salt bridges and engage in hydrogen bonding interactions with biological targets.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: To a solution of Pyridin-3-yl(p-tolyl)methanone (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (STAB, 1.5 eq.), portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography or preparative HPLC.
Workflow for Small Molecule Library Synthesis
The following diagram illustrates a generalized workflow for the generation of a small molecule library starting from Pyridin-3-yl(p-tolyl)methanone.
Application Notes and Protocols for Pyridin-3-yl(p-tolyl)methanone Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Pyridin-3-yl(p-tolyl)methanone Scaffolds in Oncology
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a "privileged scaffold" in drug design. Within the vast landscape of pyridine-containing compounds, derivatives of Pyridin-3-yl(p-tolyl)methanone are emerging as a promising class of anticancer agents. These compounds, characterized by a central methanone linker connecting a pyridine ring and a p-tolyl group, offer a synthetically tractable framework for developing novel therapeutics that target key oncogenic pathways.
Preliminary studies on related pyridine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including those of lung, breast, and colon cancer.[1][2] The anticancer activity of these compounds is often attributed to their ability to modulate critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis. This document provides a comprehensive guide for researchers interested in the synthesis, in vitro evaluation, and in vivo assessment of novel Pyridin-3-yl(p-tolyl)methanone derivatives as potential anticancer drug candidates. The protocols and insights provided herein are designed to be adaptable and serve as a foundational resource for advancing the development of this promising class of molecules.
Section 1: Synthesis and Characterization of Pyridin-3-yl(p-tolyl)methanone Derivatives
A fundamental step in the exploration of this chemical space is the efficient and versatile synthesis of a library of derivatives. The following protocol outlines a general and adaptable synthetic route for the preparation of Pyridin-3-yl(p-tolyl)methanone and its analogs.
General Synthetic Scheme
The synthesis of the parent compound, Pyridin-3-yl(p-tolyl)methanone, can be achieved via a Friedel-Crafts acylation reaction, starting from nicotinic acid.
Protocol for the Synthesis of Pyridin-3-yl(p-tolyl)methanone
This protocol provides a step-by-step method for the synthesis of the core scaffold.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Formation of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure to obtain crude nicotinoyl chloride.
-
Friedel-Crafts Acylation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous aluminum chloride in toluene. Cool the mixture in an ice bath. To this cooled suspension, add the crude nicotinoyl chloride dropwise.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure Pyridin-3-yl(p-tolyl)methanone.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: In Vitro Anticancer Activity Evaluation
The initial assessment of the anticancer potential of newly synthesized derivatives is performed using a panel of in vitro assays. These assays provide crucial information on the cytotoxicity, mechanism of cell death, and effects on the cell cycle.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Pyridin-3-yl(p-tolyl)methanone derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Data:
While specific IC₅₀ data for a series of Pyridin-3-yl(p-tolyl)methanone derivatives is not extensively available in the public domain, the following table presents representative data for structurally related pyridine derivatives to illustrate the potential potency and selectivity.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h) | [2] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h) | [2] |
| Pyridone derivative 4b | A-549 (Lung) | 0.00803 | [3] |
| Pyridone derivative 4e | A-549 (Lung) | 0.0095 | [3] |
| Pyridone derivative 4b | MDA-MB-231 (Breast) | 0.0103 | [3] |
| Pyridone derivative 4e | MDA-MB-231 (Breast) | 0.0147 | [3] |
Cell Cycle Analysis
Understanding the effect of the compounds on cell cycle progression can provide insights into their mechanism of action. This is typically analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the DNA content by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/PI double staining assay is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Section 3: Mechanistic Studies
Elucidating the molecular targets and signaling pathways affected by Pyridin-3-yl(p-tolyl)methanone derivatives is crucial for their rational development. Based on studies of related pyridine compounds, two key pathways to investigate are the PI3K/Akt and VEGFR-2 signaling cascades.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.
Protocol for Western Blot Analysis:
-
Protein Extraction: Treat cancer cells with the test compounds for various time points. Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Protocol for In Vitro Kinase Assay:
-
Assay Setup: Use a commercially available VEGFR-2 kinase assay kit.
-
Compound Incubation: Add the Pyridin-3-yl(p-tolyl)methanone derivatives at various concentrations to the wells containing recombinant VEGFR-2.
-
Reaction Initiation: Add ATP to initiate the kinase reaction and incubate at 30°C for the recommended time.
-
Detection: Stop the reaction and measure the kinase activity according to the kit's instructions (e.g., by measuring the amount of phosphorylated substrate).
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition and determine the IC₅₀ value.
Section 4: In Vivo Antitumor Efficacy
Promising candidates from in vitro studies should be evaluated for their antitumor efficacy in vivo using animal models. The most common model is the xenograft mouse model.
Subcutaneous Xenograft Mouse Model
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Section 5: Conclusion and Future Directions
The Pyridin-3-yl(p-tolyl)methanone scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of new derivatives. Future work should focus on expanding the chemical diversity of this class of compounds through systematic structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular mechanisms of action will be critical for identifying predictive biomarkers and guiding their clinical development.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals (Basel). 2023;16(5):749. [Link]
-
Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Molecules. 2022;27(15):4986. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. 2018;23(6):1459. [Link]
-
Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chem Biol Drug Des. 2014;83(5):592-9. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Front Chem. 2022;10:869860. [Link]
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorg Chem. 2024;149:107435. [Link]
-
Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds. 2022;42(6):3523-3544. [Link]
-
Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. BMC Chemistry. 2022;16(1):88. [Link]
-
Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. Sci Rep. 2022;12(1):12572. [Link]
-
Anticancer Activity of Ether Derivatives of Chrysin. Molecules. 2024;29(1):1. [Link]
-
Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ChemistrySelect. 2022;7(28):e202201389. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022;10. [Link]
-
The structure of 3-((Pyridin-4-ylmethyl) thio)-6-(p-tolyl)-[1][4][5] triazolo[4,3-b][1][4][5] triazine (10b) as a potent c-Met kinase inhibitor. ResearchGate. [Link]
-
4-(3-((Pyridin-4-ylmethyl)amino)-[1][4][5]triazolo[4,3-b][1][4][5]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. [Link]
-
Synthesis and biological activities of 3-aryl-1-(pyridin-3-yl)-2-(1H-1,2,4- triazol-1-yl)prop-2-en-1-ol. ResearchGate. [Link]
-
Pyridin-3-yl(p-tolyl)methanone. Pharmaffiliates. [Link]
-
Publications - Medicinal Chemistry. UT Southwestern. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med Chem. 2024;15(1):37-60. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Development of Diarylpyridines as Potent Tubulin Polymerization Inhibitors: Application Notes and Protocols
Introduction: Targeting the Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton, a dynamic network of protein filaments, is fundamental to numerous critical cellular processes, including the maintenance of cell shape, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1][2] This central role in mitosis has established microtubules as a key target for the development of anticancer therapeutics.[3][4] Agents that disrupt the delicate equilibrium of microtubule polymerization and depolymerization can halt the cell cycle, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][3]
Tubulin inhibitors are broadly classified based on their effect on microtubule dynamics: stabilizing agents (e.g., taxanes) and destabilizing agents (e.g., vinca alkaloids and colchicine).[5] The colchicine binding site on β-tubulin is a particularly attractive target for the development of new anticancer drugs.[1][6][7] Combretastatin A-4 (CA-4), a natural product isolated from the African willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine site.[1][6] However, its clinical development has been hampered by poor solubility and isomerization to a less active trans-form.[4]
This has spurred the development of novel analogs that retain the potent antimitotic activity of CA-4 while possessing improved pharmacological properties. Diarylpyridines have emerged as a promising class of tubulin polymerization inhibitors, designed to mimic the cis-conformation of CA-4 by using a rigid pyridine linker between the two aryl rings.[1][8][9] This guide provides a comprehensive overview of the development of diarylpyridine-based tubulin inhibitors, including their mechanism of action, protocols for their synthesis and biological evaluation, and insights into their structure-activity relationships.
Mechanism of Action: How Diarylpyridines Disrupt Microtubule Dynamics
Diarylpyridine derivatives exert their anticancer effects by directly interfering with microtubule polymerization. They bind to the colchicine site at the interface of α- and β-tubulin heterodimers.[1][10] This binding event prevents the tubulin dimers from polymerizing into microtubules. The rigid pyridine core of the diarylpyridine scaffold locks the two aryl rings in a fixed orientation that is favorable for binding to the colchicine site.[1][8][9]
The inhibition of tubulin polymerization has profound downstream consequences for the cell:
-
Disruption of the Microtubule Network: The intracellular microtubule network is dismantled.
-
Mitotic Arrest: Without a functional mitotic spindle, the cell is unable to properly segregate its chromosomes during mitosis and is arrested in the G2/M phase of the cell cycle.[1][8][10]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cell death.[1][8][10]
The following diagram illustrates the proposed mechanism of action of diarylpyridine tubulin inhibitors.
Caption: Mechanism of action of diarylpyridine tubulin inhibitors.
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of diarylpyridine-based tubulin inhibitors. The overall workflow is depicted in the diagram below.
Caption: Overall experimental workflow for the development of diarylpyridine inhibitors.
Protocol 1: Synthesis of a Representative Diarylpyridine Derivative
This protocol describes a general synthetic route for diarylpyridine derivatives, which can be adapted for the synthesis of a library of analogs for structure-activity relationship studies.[1][9][10]
Materials:
-
Substituted benzaldehydes
-
Substituted acetophenones
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Appropriate solvents for purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Hantzsch Pyridine Synthesis: In a round-bottom flask, combine the substituted benzaldehyde (1 equivalent), substituted acetophenone (1 equivalent), and ammonium acetate (1.5 equivalents) in glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired diarylpyridine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a test compound to inhibit the polymerization of purified tubulin in vitro.[11][12] The fluorescence-based method is highly sensitive and suitable for high-throughput screening.[11]
Materials:
-
Lyophilized >99% pure tubulin (from bovine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
Guanosine-5'-triphosphate (GTP) solution (10 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test diarylpyridine compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Combretastatin A-4 or Nocodazole)
-
Negative control (e.g., Paclitaxel)
-
Vehicle control (DMSO)
-
96-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence microplate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice. Prepare a 1 mM GTP working solution in G-PEM buffer. Prepare serial dilutions of the test diarylpyridine, positive controls, and negative control in G-PEM buffer. The final DMSO concentration should be kept constant (e.g., ≤1%) across all wells.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add 5 µL of the 10x test compound, controls, or vehicle control to the appropriate wells.
-
Reaction Initiation: Prepare a tubulin reaction mix on ice containing tubulin and GTP. To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent reporter every minute for 60-90 minutes.[11]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 3: Cell-Based Assays
Cell-based assays are crucial for evaluating the biological activity of the synthesized diarylpyridines in a more physiologically relevant context.[13][14][15]
A. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Test diarylpyridine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test diarylpyridine compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
B. Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the effects of the test compounds on the cellular microtubule network.[1]
Materials:
-
Cancer cell lines
-
Coverslips
-
Test diarylpyridine compounds
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody (anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test diarylpyridine compound at its IC50 concentration for 18-24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
C. Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in the different phases of the cell cycle, revealing any cell cycle arrest induced by the test compounds.[1][16]
Materials:
-
Cancer cell lines
-
Test diarylpyridine compounds
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test diarylpyridine compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells and stain them with PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation and Structure-Activity Relationship (SAR)
The quantitative data obtained from the assays should be summarized in tables for easy comparison.
Table 1: In Vitro Activity of Representative Diarylpyridine Analogs
| Compound | R1 | R2 | Tubulin Polymerization IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | H | H | 5.2 | 2.1 | 3.5 |
| 10t | 3,4,5-(OCH₃)₃ | Indole | 0.85 | 0.19 | 0.25 |
| CA-4 | - | - | 0.78 | 0.015 | 0.021 |
Data are hypothetical examples based on published literature.[1]
Structure-activity relationship (SAR) studies are crucial for optimizing the potency of diarylpyridine inhibitors. By synthesizing and testing a series of analogs with different substituents on the aryl rings, key structural features required for high activity can be identified. For instance, studies have shown that the presence of a 3,4,5-trimethoxyphenyl group on one of the aryl rings, similar to CA-4, is often beneficial for activity.[6] The nature of the second aryl ring also significantly influences the potency, with heterocyclic rings like indole sometimes leading to highly active compounds.[1]
The following diagram illustrates some general SAR principles for diarylpyridine tubulin inhibitors.
Caption: Key structure-activity relationship (SAR) principles for diarylpyridines.
Conclusion and Future Directions
Diarylpyridines represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. Their rational design as conformationally restricted analogs of CA-4 has led to the discovery of compounds with sub-micromolar inhibitory activity against both tubulin polymerization and cancer cell proliferation. The protocols outlined in this guide provide a robust framework for the synthesis, biological evaluation, and optimization of novel diarylpyridine derivatives.
Future research in this area will likely focus on:
-
Improving Drug-like Properties: Enhancing solubility, metabolic stability, and pharmacokinetic profiles to facilitate in vivo studies and clinical translation.
-
Overcoming Drug Resistance: Evaluating the efficacy of diarylpyridines against multidrug-resistant cancer cell lines.
-
Exploring Novel Scaffolds: Expanding the chemical diversity of diarylpyridine-based inhibitors to identify new compounds with improved potency and selectivity.
By leveraging the methodologies described herein, researchers can continue to advance the development of this important class of anticancer agents, with the ultimate goal of bringing new and effective therapies to the clinic.
References
-
Yang, S., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2496-2507. [Link]
-
PubMed. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. [Link]
-
ResearchGate. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. [Link]
-
Semantic Scholar. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. [Link]
-
PMC. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. [Link]
-
PubMed. (2019). 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation. [Link]
-
SciSpace. (2022). (Open Access) Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. [Link]
-
ResearchGate. (2025). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]
-
PMC. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. [Link]
-
PubMed. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][8][10]triazolo[1,5-a]pyrimidines. [Link]
-
PubMed. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. [Link]
-
PubMed. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. [Link]
-
PMC. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. [Link]
-
PMC. (2017). Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1][8][10]triazolo[3,4-b][1][10][11]thiadiazines as novel tubulin inhibitors. [Link]
-
Drug Target Review. (2021). Simulations and fragment screening reveal binding sites on tubulin protein. [Link]
-
PMC. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. [Link]
-
MDPI. (2017). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]
-
PMC. (2021). Comprehensive Analysis of Binding Sites in Tubulin. [Link]
-
NIH. (2022). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. [Link]
-
ResearchGate. (2022). The known binding sites of microtubule-targeting agents on tubulin. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Chemosensing with Pyridine Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the chemosensing applications of pyridine derivatives.
Authored by: Gemini, Senior Application Scientist
Abstract
Pyridine, a fundamental nitrogen-containing heterocycle, serves as a cornerstone in the design of advanced chemosensors.[1] Its unique electronic properties, including the lone pair of electrons on the nitrogen atom and its aromatic π-system, make it an exceptional platform for coordinating with a diverse range of analytes.[2] This ability to interact with cations, anions, and neutral molecules through various mechanisms allows for the creation of highly selective and sensitive detection tools. This guide provides an in-depth exploration of the principles, applications, and experimental protocols for utilizing pyridine derivatives in chemosensing, moving from fundamental concepts to practical workflows in metal ion detection, anion sensing, neutral molecule recognition, and live-cell imaging.
The Pyridine Scaffold: A Privileged Structure for Chemosensing
The utility of the pyridine ring in chemosensor design is not accidental; it stems from intrinsic chemical properties that make it a versatile receptor unit. The nitrogen atom's lone pair provides a Lewis basic site, ideal for coordinating with metal cations.[2] Furthermore, by functionalizing the pyridine ring, it's possible to introduce hydrogen-bond donors (like -NH or -OH groups) that can selectively bind to anions.[2] These interactions with an analyte trigger a measurable change in the molecule's photophysical properties, forming the basis of detection.
Core Sensing Mechanisms:
-
Photoinduced Electron Transfer (PET): A common mechanism in fluorescent "turn-on" sensors. In the "off" state, a photoexcited fluorophore is quenched by electron transfer from the pyridine-containing receptor. Analyte binding to the receptor lowers its electron-donating ability, inhibiting PET and "turning on" fluorescence.
-
Intramolecular Charge Transfer (ICT): In these "push-pull" systems, an electron-donating group is linked to an electron-withdrawing group through a conjugated system. Analyte interaction modulates the efficiency of this charge transfer, leading to a shift in the absorption or emission wavelength (a colorimetric or ratiometric fluorescent response).
-
Coordination-Based Quenching: Direct coordination of a paramagnetic metal ion (like Cu²⁺ or Fe³⁺) to the pyridine sensor can lead to fluorescence quenching through energy or electron transfer processes.[3]
The choice between a colorimetric (visual color change) and a fluorometric (change in light emission) sensor depends on the desired application, with fluorescence methods often offering superior sensitivity.[4][5]
Caption: Fundamental architecture of a pyridine-based chemosensor.
Application I: Detection of Metal Cations
The detection of metal ions is critical for environmental monitoring and understanding biological processes.[6] Pyridine derivatives excel as ligands for a wide array of metal cations.[2]
Case Study 1: Fluorescent "Turn-Off" Sensing of Iron (Fe³⁺/Fe²⁺)
Iron is the most abundant transition metal in the human body, but its imbalance is linked to various diseases.[3] Pyrrolo[3,4-c]pyridine derivatives have been developed as effective "turn-off" fluorescent sensors for Fe³⁺ and Fe²⁺.[3]
Principle of Detection: The free sensor exhibits strong fluorescence. Upon coordination with Fe³⁺ or Fe²⁺ ions, the fluorescence is quenched, likely due to the paramagnetic nature of the iron ions facilitating non-radiative decay pathways.[3] This quenching effect is proportional to the concentration of iron ions, allowing for quantitative analysis.
Protocol 2.1: Synthesis of a 2H-pyrrolo[3,4-c]pyridine-based Sensor
This protocol is adapted from a single-step synthesis method.[3]
Materials:
-
Unsubstituted pyrrolo[3,4-c]pyridine trione precursor
-
Appropriate alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the pyrrolo[3,4-c]pyridine trione precursor (1 equivalent) in dry DMF.
-
Add anhydrous K₂CO₃ (1.5 equivalents) to the solution.
-
Add the alkyl halide (1.2 equivalents) dropwise while stirring at room temperature (25–30 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under a vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2.2: Spectrofluorometric Titration for Fe³⁺ Detection
Materials & Equipment:
-
Stock solution of the synthesized sensor (e.g., 1 mM in DMSO).
-
Stock solution of FeCl₃ (e.g., 10 mM in deionized water).
-
Assay buffer: HEPES buffer (e.g., 10 mM, pH 7.4) in a suitable solvent mixture (e.g., DMSO/H₂O, 1:9 v/v).[3]
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the sensor (e.g., 10 µM) in the assay buffer.
-
Place 2 mL of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (this is the baseline reading).
-
Sequentially add small aliquots (e.g., 2-10 µL) of the Fe³⁺ stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 30-60 seconds).
-
Record the fluorescence emission spectrum after each addition.
-
Continue the titration until the fluorescence intensity becomes saturated (no further decrease is observed).
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a titration curve.
Caption: Experimental workflow for spectrofluorometric titration.
Case Study 2: Sensing of Other Biologically and Environmentally Relevant Cations
Pyridine-based chemosensors have been designed for a wide range of other metal ions. The selectivity is tuned by modifying the steric and electronic properties of the receptor site.
| Target Ion | Sensor Type | Detection Method | Limit of Detection (LOD) | Reference |
| Cu²⁺ | Pyridine-based Schiff base | Colorimetric & Fluorescent | ~0.1 µM | [5] |
| Hg²⁺ | Pyridine-phenanthridine | Ratiometric Fluorescence | 49.87 nM | [7] |
| Pb²⁺ | Pyridine-based imine | Fluorescence | Not specified | [8] |
| Toxic Heavy Metals (Cr²⁺, Ni²⁺, Co²⁺) | 2-amino-3-cyanopyridine | Fluorescence Array | Not specified | [6] |
Application II: Detection of Anions
Anion recognition is a challenging field, but pyridine derivatives can be functionalized to act as effective anion sensors, often through hydrogen bonding interactions.[2]
Case Study: Colorimetric Detection of Nitrite (NO₂⁻)
Nitrite is a common contaminant in water and food, posing health risks.[9] A simple 4-(pyrrol-1-yl)pyridine chemosensor provides a rapid, "naked-eye" method for its detection in aqueous solutions.[9]
Principle of Detection: The sensing mechanism is unique, relying on changes in the sensor's aggregation state in water. The presence of nitrite ions modulates the supramolecular assembly, leading to a distinct color change from yellow to pink.[9][10] This is considered a chemodosimeter system as the interaction is irreversible.[10]
Protocol 3.1: Colorimetric Assay and Selectivity Test for Nitrite
This protocol is designed for both visual and spectrophotometric analysis.[9]
Materials & Equipment:
-
Sensor: 4-(pyrrol-1-yl)pyridine stock solution (e.g., 6.76 x 10⁻⁴ M in water).
-
Analyte: Sodium nitrite (NaNO₂) stock solution (e.g., 1.00 x 10⁻² M in water).
-
Interfering Anions: Stock solutions (e.g., 0.5 M) of NaCl, NaF, NaBr, NaI, Na₂SO₄, Na₂SO₃, Na₃PO₄, etc.
-
UV-Vis Spectrophotometer and cuvettes.
Part A: Nitrite Detection
-
Add a defined volume of the sensor stock solution to a cuvette or test tube containing deionized water.
-
Record the initial UV-Vis absorption spectrum (baseline).
-
Add a small, precise volume of the nitrite solution. The solution should instantly change color from yellow to pink.
-
Record the new UV-Vis spectrum. A new absorbance band should appear, confirming the presence of nitrite.
-
For quantitative analysis, create a calibration curve by titrating the sensor solution with increasing concentrations of nitrite and plotting the absorbance at the new maximum. The limit of detection (LOD) can be calculated from this curve (LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve).
Part B: Selectivity Validation
-
Prepare a series of test tubes, each containing the sensor solution.
-
To each tube (except the control), add a large excess (e.g., 50-fold) of one of the interfering anion solutions. Observe for any color change.
-
To a separate set of tubes, first add the large excess of an interfering anion, and then add the standard amount of nitrite solution.
-
A highly selective sensor will show no color change in the presence of interfering ions alone, but will still produce the characteristic pink color when nitrite is added, even in the presence of the competitor.[9]
Application III: Detection of Neutral Molecules
Sensing small, uncharged organic molecules is crucial for detecting pollutants and industrial chemicals.
Case Study: Fluorescent Sensing of Formaldehyde
Formaldehyde is a widespread indoor pollutant and a known carcinogen.[11] A pyridine derivative, 3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline (CHP), has been synthesized to act as a selective fluorescent sensor for formaldehyde.[11][12]
Principle of Detection: The CHP sensor exhibits fluorescence at a specific wavelength. Upon addition of formaldehyde, a reaction occurs that likely forms a new cyclic product, leading to a significant blue-shift in the emission wavelength (e.g., from 526 nm to 480 nm) and an enhancement of fluorescence intensity.[11][12] This provides a clear signal for detection.
Protocol 4.1: Fluorescence-based Assay for Formaldehyde
Materials & Equipment:
-
CHP sensor stock solution (e.g., 1.0 x 10⁻³ M in acetonitrile).
-
Formaldehyde solution (prepared from a commercial 37% solution).
-
Fluorometer and quartz cuvettes.
-
Filter paper for qualitative test strips.
Procedure:
-
Place 2 mL of the CHP sensor solution in acetonitrile into a quartz cuvette.
-
Record the initial fluorescence spectrum (excitation at ~363 nm).
-
Add a specific amount of formaldehyde solution (e.g., 200 equivalents).
-
Record the new fluorescence spectrum. Observe the blue-shift and enhancement in emission.
-
For qualitative "naked-eye" detection, spot the CHP solution onto a piece of filter paper and let it dry.
-
Expose the test paper to formaldehyde vapor or a drop of formaldehyde solution.
-
Observe the paper under a portable UV lamp (365 nm); a color change from yellow to blue indicates the presence of formaldehyde.[11][12]
Application IV: Bioimaging in Living Cells
A key advantage of fluorescent chemosensors is their potential for visualizing analytes within their native biological context. Pyridine derivatives have been successfully applied as bioimaging probes.[3][13]
Case Study: Imaging of Fe³⁺ in Living HepG2 Cells
The same pyrrolo[3,4-c]pyridine-based sensor from Section 2.1 can be used to image intracellular Fe³⁺ pools.[3]
Principle of Bioimaging: A good bioimaging probe must be cell-permeable, show low cytotoxicity, and respond selectively to its target analyte within the complex intracellular environment. The iron sensor enters the cell and its fluorescence is quenched by endogenous iron pools. This change can be visualized using fluorescence microscopy.
Protocol 5.1: General Protocol for Live-Cell Imaging
CAUTION: Work with cell lines must be performed in a sterile cell culture hood using aseptic techniques.
Materials & Equipment:
-
HepG2 cells (or other relevant cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
FeCl₃ and EDTA solutions for control experiments.
-
The Fe³⁺ fluorescent probe.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Seeding: Seed HepG2 cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading: Wash the cells with PBS. Incubate the cells with a low concentration of the fluorescent probe (e.g., 5-10 µM) in serum-free medium for a set time (e.g., 30 minutes) at 37 °C.
-
Washing: Wash the cells twice with PBS to remove any excess, non-internalized probe.
-
Control Imaging (Baseline): Add fresh PBS or medium to the cells and acquire fluorescence images. This shows the fluorescence quenching from basal intracellular iron levels.
-
Iron Supplementation (Positive Control): To confirm the probe's response, treat a separate dish of probe-loaded cells with FeCl₃ for 20-30 minutes. Image the cells and observe further fluorescence quenching.
-
Iron Chelation (Reversibility Control): To demonstrate specificity, treat another dish of iron-supplemented cells with an iron chelator like EDTA. Image the cells and observe the recovery of fluorescence.[3]
-
Image Analysis: Analyze the fluorescence intensity in the captured images to quantify the relative changes in intracellular iron.
Caption: Workflow for live-cell fluorescence imaging of intracellular iron.
References
-
Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., Alhumaydhi, F. A., & Alharthi, S. S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599–616. [Link]
-
Ghosh, K., Das, P., & Das, I. (2018). Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. ACS Omega, 3(12), 18741–18753. [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]
-
Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
-
Taylor & Francis Online. (n.d.). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
-
Sci-Hub. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
-
MDPI. (n.d.). Pyridine Derivatives as Fluorescent Sensors for Cations. [Link]
-
ScienceDirect. (2021). A simple pyridine based fluorescent chemosensor for selective detection of copper ion. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 265, 120395. [Link]
-
RSC Publishing. (n.d.). Fluorescent chemosensors for Hg2+ ions based on a pyridine-attached phenanthridine probe. New Journal of Chemistry. [Link]
-
Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
-
ACS Publications. (2024). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyridine Derivative-based Chemosensor for Formaldehyde Detection. [Link]
-
OUCI. (n.d.). Pyridine-based probes and chemosensors. [Link]
-
ResearchGate. (2022). Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection. [Link]
-
PubMed. (2013). Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb2+. Journal of Fluorescence, 23(6), 1223-1229. [Link]
-
ScienceDirect. (n.d.). Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022. Coordination Chemistry Reviews. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Pyridine Derivative-based Chemosensor for Formaldehyde Detection. [Link]
-
ResearchGate. (n.d.). Advances in Pyridyl-Based Fluorophores for Sensing Applications. [Link]
-
MDPI. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Chemosensors. [Link]
-
MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Photochem. [Link]
-
ResearchGate. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent chemosensors for Hg2+ ions based on a pyridine-attached phenanthridine probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Topic: Synthesis and Biological Evaluation of 3-Alkylpyridine Alkaloids
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Alkylpyridine alkaloids (3-APAs), particularly those isolated from marine sponges of the Haliclona genus, represent a class of secondary metabolites with significant therapeutic potential.[1][2][3][4] Their diverse biological activities, including antimicrobial, anticancer, and neuromodulatory effects, make them attractive scaffolds for drug discovery.[5][6][7][8] However, the limited availability of these compounds from natural sources necessitates robust synthetic strategies to enable thorough biological evaluation and structure-activity relationship (SAR) studies. This guide provides a detailed overview of efficient synthetic methodologies for preparing 3-APA libraries and outlines standardized protocols for assessing their biological activity, with a focus on antimicrobial and cytotoxic properties.
Introduction: The Significance of 3-Alkylpyridine Alkaloids
The pyridine moiety is a cornerstone in medicinal chemistry, being the most abundant heteroaromatic ring in FDA-approved drugs.[9] 3-Alkylpyridine alkaloids are characterized by a pyridine or pyridinium head group attached to an alkyl chain, most commonly at the C3 position.[8] This structural motif is found in a wide array of natural products, such as viscosamine and theonelladines, which have been shown to exhibit a range of biological effects.[2][3][7]
The primary challenges in this field are twofold:
-
Synthetic Accessibility : The direct, selective functionalization of the pyridine ring at the C3 (meta) position is notoriously difficult due to the electronic nature of the heterocycle, which favors reactions at the C2 and C4 positions.[10][11][12]
-
Biological Characterization : A systematic approach is required to evaluate the synthesized analogs to build a clear understanding of their mechanism of action and SAR.
This document addresses these challenges by presenting field-proven synthetic routes and detailed protocols for biological screening, empowering researchers to accelerate the discovery and development of novel 3-APA-based therapeutics.
Synthetic Strategies for 3-Alkylpyridine Scaffolds
The construction of 3-APAs typically involves the coupling of a pre-functionalized pyridine ring with a suitable alkyl component. Modern cross-coupling reactions and modular, multi-step sequences are the preferred methods over classical approaches that may lack selectivity or require harsh conditions.
Causality in Method Selection: Cross-Coupling vs. Stepwise Construction
The choice of synthetic strategy is dictated by the desired complexity of the final molecule and the availability of starting materials.
-
Palladium-Catalyzed Cross-Coupling Reactions : Methods like Negishi and Sonogashira coupling are powerful for directly forming a C(sp²)-C(sp³) or C(sp²)-C(sp) bond at the 3-position of the pyridine ring.[13][14][15] The Negishi coupling, for instance, utilizes a pre-formed organozinc reagent with a 3-halopyridine, offering good functional group tolerance.[14][16] The Sonogashira reaction couples a terminal alkyne with a 3-halopyridine, which can then be reduced to the corresponding alkyl chain.[17][18][19][20][21] These methods are ideal for rapidly creating diverse libraries by varying the coupling partners.
-
Modular Stepwise Synthesis : This approach involves building the molecule in a more controlled, linear fashion. A common strategy involves using a starting material like 3-(pyridin-3-yl)propan-1-ol and extending the alkyl chain through reactions like Williamson etherification.[5][22] This method provides excellent control over the final structure, particularly for introducing heteroatoms or other functionalities into the alkyl chain.
The following workflow diagram illustrates a generalized decision-making process for synthesizing 3-APAs.
Caption: Decision workflow for selecting a 3-APA synthetic route.
Protocol 1: Synthesis of Haliclocyclin Analogs via a Two-Step Route
This protocol is adapted from an efficient synthesis that avoids protecting groups and harsh conditions, making it suitable for generating libraries of 3-APAs for biological screening.[1][8][23]
Step 1: Hydroarylation to Form the 3-Alkylpyridine Intermediate This key step constructs the C-C bond to form the common intermediate.
-
To a solution of 3-bromopyridine (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane), add the desired ω-alkenol (1.2 equiv).
-
Add a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine ligand (e.g., SPhos).
-
Add a base, such as Cs₂CO₃ (2.0 equiv).
-
Degas the mixture and heat under an inert atmosphere (e.g., N₂) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3-(ω-hydroxyalkyl)pyridine intermediate.
Step 2: Intramolecular Cyclization to Form Haliclocyclin Analogs This step forms the final pyridinium macrocycle.
-
Dissolve the 3-(ω-hydroxyalkyl)pyridine intermediate (1.0 equiv) in a high-boiling polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) (1.1 equiv), dropwise at 0 °C to convert the alcohol to a halide in situ.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 16-48 hours. The intramolecular quaternization of the pyridine nitrogen forms the cyclic product.
-
Monitor the reaction by LC-MS.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether or another non-polar solvent to precipitate the pyridinium salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final cyclic 3-APA.
Protocols for Biological Evaluation
Once a library of 3-APAs is synthesized and characterized, a systematic evaluation of their biological activity is crucial. The quaternary ammonium structure of many 3-APAs makes them structurally similar to well-known quaternary ammonium compounds (QACs), suggesting a mechanism of action that involves disrupting cellular membranes.[8] This property is central to their antimicrobial and cytotoxic effects.
Caption: Workflow for the biological evaluation of 3-APA libraries.
Protocol 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound required to inhibit the visible growth of a microorganism.[8] It is a gold-standard method for quantifying antibacterial potency.
-
Preparation : Prepare a stock solution of each 3-APA analog in sterile DMSO (e.g., 10 mg/mL). Prepare a 96-well microtiter plate with a two-fold serial dilution of each compound in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria). Final concentrations typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculum : Culture the bacterial strain of interest (e.g., methicillin-resistant Staphylococcus aureus, MRSA) overnight.[6] Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation : Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Reading : Incubate the plate at 37 °C for 18-24 hours. The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.
-
Validation : A growth indicator dye, such as resazurin, can be added to aid in the determination of viability.
Protocol 3: Anticancer Activity - MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of potential anticancer compounds.[5][7]
-
Cell Seeding : Seed human cancer cells (e.g., HeLa or RKO-AS-45-1) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5][22] Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the 3-APA analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[5]
-
Incubation : Incubate the plate for another 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation and Structure-Activity Relationships (SAR)
Systematic data organization is key to deriving meaningful SAR. The alkyl chain length is a critical determinant of bioactivity.
Table 1: Synthesis and Antimicrobial Activity of a Hypothetical 3-APA Library
| Compound ID | Alkyl Chain Length (n) | Synthetic Yield (%) | MIC vs. S. aureus (µg/mL) | MIC vs. MRSA (µg/mL) |
| 3-APA-C8 | 8 | 65 | 16 | 32 |
| 3-APA-C10 | 10 | 71 | 4 | 8 |
| 3-APA-C12 | 12 | 68 | 2 | 2 |
| 3-APA-C14 | 14 | 62 | 4 | 4 |
| 3-APA-C16 | 16 | 55 | 16 | 16 |
SAR Insights: From the data, a clear trend emerges where antimicrobial potency increases with alkyl chain length up to a certain point (n=12), after which activity begins to decrease. This "cut-off" effect is common for membrane-active compounds and is related to optimal lipophilicity for membrane insertion. Studies have shown that compounds with alkyl chains of ten to thirteen carbons often exhibit the highest activity against both cancer cell lines and bacteria.[5][7][24] For instance, some analogs show potent activity against MRSA with MIC values as low as 0.98 µg/mL.[6]
Table 2: Cytotoxicity of 3-APA Analogs Against Human Cancer Cell Lines
| Compound ID | Alkyl Chain Length (n) | IC₅₀ vs. HeLa (µM)[5] | IC₅₀ vs. RKO-AS-45-1 (µM)[5] | Selectivity Index (SI)* |
| 4c | 10 | 9.4 | 5.1 | >5 |
| 5c | 10 | 4.0 | 19.1 | >11 |
| 4d | 12 | 22.5 | 3.2 | <3 |
*Selectivity Index (SI) is calculated as IC₅₀ in a non-cancerous cell line / IC₅₀ in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.
SAR Insights: The data shows that compounds with a ten-carbon alkyl chain (4c and 5c) were the most active against the tested cancer cell lines.[5][22] Further studies on these "hit" compounds revealed they induce apoptosis and are mutagenic, suggesting they could serve as novel anticancer prototypes.[7][22]
Conclusion and Future Directions
The synthetic routes and biological evaluation protocols detailed in this guide provide a robust framework for the exploration of 3-alkylpyridine alkaloids as therapeutic agents. The modularity of the synthetic approaches allows for the rapid generation of diverse chemical libraries, which, when coupled with systematic biological screening, can elucidate critical structure-activity relationships. Future work should focus on expanding the structural diversity of these alkaloids, exploring their potential as agonists for nicotinic acetylcholine receptors,[25][26][27] and investigating their efficacy in more complex biological systems, including in vivo models.
References
-
Kaplan, A. R., Schrank, C. L., & Wuest, W. M. (2021). An Efficient Synthesis of 3‐Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem, 16(16), 2487-2490. [Link]
-
Timm, C., Mordhorst, T., & Köck, M. (2010). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Marine Drugs, 8(3), 560-589. [Link]
-
Kaplan, A. R., Schrank, C. L., & Wuest, W. M. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem, 16(16), 2487–2490. [Link]
-
Tsai, C. H., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-7. [Link]
-
Chavez-Guevara, J. A., et al. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 12(8), 4361-4383. [Link]
-
Timm, C., Mordhorst, T., & Köck, M. (2010). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Marine Drugs, 8(3), 560-589. [Link]
-
Jensen, A. A., et al. (2005). Agonists at the alpha4beta2 nicotinic acetylcholine receptors: structure-activity relationships and molecular modelling. Current Drug Targets, 6(4), 387-407. [Link]
-
Timm, C., Mordhorst, T., & Köck, M. (2010). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Semantic Scholar. [Link]
-
Wikipedia. Nicotinic agonist. [Link]
-
Herrera-Calderon, O., et al. (2022). A 3-alkylpyridine-bearing alkaloid exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with no detectable resistance. Microbiological Research, 261, 127073. [Link]
-
Zhang, X., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Medicinal Chemistry Research, 33(5). [Link]
-
Herrera-Calderon, O., et al. (2021). Antibacterial and antibiofilm activities of synthetic analogs of 3-alkylpyridine marine alkaloids. ResearchGate. [Link]
-
Chavez-Guevara, J. A., et al. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 12(8), 4361-4383. [Link]
-
Kaplan, A. R., Schrank, C. L., & Wuest, W. M. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. NIH National Library of Medicine, 16(16), 2487–2490. [Link]
-
Chavez-Guevara, J. A., et al. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. ResearchGate. [Link]
-
G. L., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 183-189. [Link]
-
Various Authors. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]
-
K. S., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv. [Link]
-
de Souza, A. C., et al. (2017). Synthesis and evaluation of the mutagenicity of 3-alkylpyridine marine alkaloid analogues with anticancer potential. Mutagenesis, 32(4), 439-446. [Link]
-
JoVE. (2023). Cholinergic Receptors: Nicotinic. [Link]
-
El-Faham, A., et al. (2020). Applications of the Sonogashira reaction in the total synthesis of alkaloids. ResearchGate. [Link]
-
Various Authors. (2024). Pyridine C−H functionalization reactions. ResearchGate. [Link]
-
Zhang, H., et al. (2014). A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity. Natural Product Research, 28(1), 40-44. [Link]
-
Various Authors. (2024). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics, 13(9), 897. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Herrera-Calderon, O., et al. (2022). A 3-alkylpyridine-bearing alkaloid exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with no detectable resistance. ResearchGate. [Link]
-
D'Haeze, W., et al. (2011). Synthesis of marine-derived 3-alkylpyridinium alkaloids with potent antiprotozoal activity. ACS Medicinal Chemistry Letters, 2(12), 901-6. [Link]
-
Li, J. H., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Various Authors. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. NIH National Library of Medicine. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Various Authors. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4786-4789. [Link]
-
Darrow, W. T. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link]
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Description: Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa :: Open Polar [openpolar.no]
- 5. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 3-alkylpyridine-bearing alkaloid exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with no detectable resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scirp.org [scirp.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of marine-derived 3-alkylpyridinium alkaloids with potent antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Agonists at the alpha4beta2 nicotinic acetylcholine receptors: structure-activity relationships and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nicotinic agonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Utilization of Pyridin-3-yl(p-tolyl)methanone in the Synthesis of Novel SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the prospective application of Pyridin-3-yl(p-tolyl)methanone as a key starting material in the synthesis of novel Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. SGLT2 inhibitors represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus.[1][2][3] The core structure of many potent SGLT2 inhibitors is a C-aryl glucoside, which features a diarylmethane aglycone moiety.[4] This application note outlines a proposed synthetic pathway, complete with detailed protocols, for the conversion of Pyridin-3-yl(p-tolyl)methanone into a diarylmethane intermediate and its subsequent elaboration into a potential C-aryl glucoside SGLT2 inhibitor.
Introduction to SGLT2 Inhibition and the Role of Diarylmethane Moieties
Sodium-Glucose Co-transporter 2 (SGLT2) is a protein primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2][5] By inhibiting SGLT2, the reabsorption of glucose is attenuated, leading to increased urinary glucose excretion and a consequent lowering of blood glucose levels.[1][5] This mechanism of action is independent of insulin, making SGLT2 inhibitors a valuable therapeutic option for individuals with type 2 diabetes.[6]
A prominent class of SGLT2 inhibitors, including approved drugs like Dapagliflozin and Canagliflozin, are C-aryl glucosides.[7] A key structural feature of these molecules is the diarylmethane aglycone, which plays a crucial role in the molecule's binding to the SGLT2 transporter. The synthesis of these diarylmethane moieties is a critical aspect of the overall drug synthesis. A common and efficient strategy for the preparation of these diarylmethanes involves the Friedel-Crafts acylation to form a diarylketone, followed by the reduction of the ketone to a methylene bridge.[1]
Pyridin-3-yl(p-tolyl)methanone is a diarylketone that can serve as a valuable precursor to a diarylmethane aglycone suitable for incorporation into a novel SGLT2 inhibitor. The presence of a pyridine ring offers opportunities for modulating the physicochemical and pharmacokinetic properties of the resulting inhibitor.
Proposed Synthetic Pathway Overview
The proposed synthetic route commences with the reduction of Pyridin-3-yl(p-tolyl)methanone to its corresponding diarylmethane, 3-(p-tolylmethyl)pyridine. This intermediate is then subjected to a C-glycosylation reaction with a protected gluconolactone derivative. The final step involves the deprotection of the hydroxyl groups on the glucose moiety to yield the target SGLT2 inhibitor.
Caption: Proposed synthetic workflow for a novel SGLT2 inhibitor.
Experimental Protocols
Step 1: Reduction of Pyridin-3-yl(p-tolyl)methanone to 3-(p-tolylmethyl)pyridine
The reduction of the diarylketone to the corresponding diarylmethane is a critical transformation. Silane-based reducing agents, in the presence of a Lewis acid, are highly effective for this purpose, offering mild reaction conditions and high yields.
Protocol:
-
To a solution of Pyridin-3-yl(p-tolyl)methanone (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon), add triethylsilane (Et3SiH, 2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a Lewis acid, such as boron trifluoride diethyl etherate (BF3·OEt2, 2.0-3.0 eq), to the stirred solution. The addition should be performed dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-(p-tolylmethyl)pyridine.
Rationale for Experimental Choices:
-
Triethylsilane (Et3SiH): A mild and selective reducing agent for the reduction of ketones to methylene groups in the presence of a Lewis acid.
-
Boron Trifluoride Diethyl Etherate (BF3·OEt2): A strong Lewis acid that activates the carbonyl group of the ketone, facilitating the hydride transfer from the silane.
-
Anhydrous Conditions: The Lewis acid and the silane are sensitive to moisture, which can lead to their decomposition and a decrease in reaction efficiency.
Step 2: C-Glycosylation of 3-(p-tolylmethyl)pyridine
The formation of the C-C bond between the aglycone and the glucose moiety is the cornerstone of C-aryl glucoside synthesis. This is typically achieved by the reaction of an organometallic derivative of the aglycone with a protected gluconolactone.[4][8]
Protocol:
-
Dissolve 3-(p-tolylmethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), to deprotonate the pyridine ring, forming the corresponding lithiated species. The reaction is typically stirred at this temperature for 30-60 minutes.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the solution of the lithiated aglycone to the gluconolactone solution via cannula.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The resulting crude lactol is typically taken to the next step without extensive purification. To facilitate the subsequent reduction, the lactol can be converted to a more stable methyl glycoside by dissolving it in methanol and adding a catalytic amount of a strong acid, such as methanesulfonic acid (MsOH), and stirring at room temperature overnight.
Rationale for Experimental Choices:
-
n-Butyllithium (n-BuLi): A strong organolithium base capable of deprotonating the pyridine ring to generate the nucleophilic organometallic species required for the attack on the gluconolactone.
-
Protected Gluconolactone: The hydroxyl groups of the glucose precursor must be protected to prevent unwanted side reactions. Silyl ethers are common protecting groups that are stable under the reaction conditions and can be readily removed later.
-
Low Temperature (-78 °C): The use of low temperatures is crucial to control the reactivity of the organolithium reagent and to prevent side reactions, such as the decomposition of the lithiated species or the enolization of the lactone.
Step 3: Deprotection to Yield the Final SGLT2 Inhibitor
The final step in the synthesis is the removal of the protecting groups from the hydroxyl functions of the glucose moiety to afford the active SGLT2 inhibitor.
Protocol:
-
Dissolve the protected C-aryl glucoside from the previous step in a solvent mixture, such as methanol/THF/water.
-
Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.
-
Stir the reaction at room temperature for several hours, monitoring the progress by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with an acidic resin or by the careful addition of an aqueous acid solution (e.g., 1M HCl).
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
The final product can be purified by crystallization or column chromatography.
Rationale for Experimental Choices:
-
Base-mediated Hydrolysis: Silyl protecting groups are labile under basic conditions, making this a straightforward method for their removal.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1 | Reduction | Pyridin-3-yl(p-tolyl)methanone, Et3SiH, BF3·OEt2 | DCM | 0 °C to RT | 2-4 h | 85-95% |
| 2 | C-Glycosylation | 3-(p-tolylmethyl)pyridine, n-BuLi, Protected Gluconolactone | THF | -78 °C | 2-3 h | 60-75% |
| 3 | Deprotection | Protected C-aryl Glucoside, LiOH | MeOH/THF/H2O | RT | 4-6 h | >90% |
Mechanism of Action Visualization
Caption: General mechanism of SGLT2 inhibition in the renal proximal tubule.
Conclusion
Pyridin-3-yl(p-tolyl)methanone presents itself as a viable and strategic starting material for the synthesis of novel SGLT2 inhibitors. The proposed synthetic route, employing well-established chemical transformations, offers a clear and efficient pathway to a new C-aryl glucoside with potential therapeutic applications. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore this and similar chemical spaces in the ongoing quest for improved treatments for type 2 diabetes.
References
-
HETEROCYCLES, Vol. 106, No. 11, 2023. A strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. [Link]
-
Organic Process Research & Development. Synthetic Strategies toward SGLT2 Inhibitors. [Link]
-
European Journal of Medicinal Chemistry. Synthetic strategy and SAR studies of C-glucoside heteroaryls as SGLT2 inhibitor: A review. [Link]
-
ACS Medicinal Chemistry Letters. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. [Link]
-
Semantic Scholar. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. [Link]
-
ACS Omega. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]
-
Lovely Professional University Institutional Repository. DESIGN, SYNTHESIS AND EVALUATION OF SGLT-2 INHIBITORS. [Link]
-
ACS Publications. Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. [Link]
-
ResearchGate. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. [Link]
-
Pharmacia. Dapagliflozin – structure, synthesis, and new indications. [Link]
-
Pharmaffiliates. CAS No : 34950-04-4 | Product Name : Pyridin-3-yl(p-tolyl)methanone. [Link]
-
Diabetologia. Sodium–glucose cotransporter 2 (SGLT-2) inhibitors: a new antidiabetic drug class. [Link]
Sources
- 1. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SGLT2 inhibitors, an accomplished development in field of medicinal chemistry: an extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidinylmethylphenyl glucoside as novel C-aryl glucoside SGLT2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. pulsus.com [pulsus.com]
- 6. Sodium–glucose cotransporter 2 (SGLT-2) inhibitors: a new antidiabetic drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.lpu.in:8080 [dspace.lpu.in:8080]
Troubleshooting & Optimization
Technical Support Center: Optimization of Diaryl Ketone Synthesis
Welcome to the technical support center for the synthesis of diaryl ketones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these important synthetic transformations. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide: Addressing Common Issues in Diaryl Ketone Synthesis
This section addresses specific problems you may encounter during the synthesis of diaryl ketones. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Diaryl Ketone
Question: I am getting a low yield or no product in my diaryl ketone synthesis. What are the likely causes and how can I improve the yield?
Answer: Low yields are a common issue and can stem from several factors depending on the synthetic route employed. Here’s a breakdown of potential causes and solutions for major synthetic methods:
For Friedel-Crafts Acylation:
-
Cause 1: Deactivated Aromatic Substrate. The aromatic ring being acylated may be too electron-poor due to the presence of deactivating substituents (e.g., -NO₂, -CF₃, -SO₃H). Friedel-Crafts reactions are electrophilic aromatic substitutions and require electron-rich substrates.[1][2]
-
Cause 2: Inactive Catalyst. The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst.[1]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the Lewis acid.
-
-
Cause 3: Competing Reactions. Functional groups on the aromatic substrate, such as amines (-NH₂) or alcohols (-OH), can react with the Lewis acid catalyst, forming unreactive complexes and preventing the desired acylation.[5]
-
Solution: Protect sensitive functional groups before carrying out the Friedel-Crafts acylation. Alternatively, use a synthetic method that is compatible with these groups.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Fukuyama):
-
Cause 1: Catalyst Deactivation. The palladium catalyst can be deactivated by strong coordination with the product diaryl ketone or by side reactions.[6] Generated carbon monoxide in carbonylative couplings can also poison the catalyst.[6]
-
Cause 2: Poor Quality Reagents. The purity of the boronic acid (in Suzuki coupling) or the organozinc reagent (in Negishi coupling) is critical. Impurities can interfere with the catalytic cycle.
-
Solution: Use high-purity reagents. Boronic acids can be purified by recrystallization. Organometallic reagents should be freshly prepared or titrated before use.
-
-
Cause 3: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature significantly impacts the reaction outcome in Suzuki couplings.[8][9]
For Grignard Reactions:
-
Cause 1: Over-addition to Form Tertiary Alcohols. Grignard reagents can add to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct.[11]
-
Solution: This is a classic challenge. To favor the formation of the ketone, use a less reactive acylating agent (e.g., an ester or an N-acylazetidine) and maintain cryogenic temperatures (e.g., -78 °C to -40 °C) to control the reactivity of the Grignard reagent.[4][11] Continuous flow chemistry can also be an effective strategy to minimize over-addition by carefully controlling stoichiometry and reaction time.[12][13][14]
-
-
Cause 2: Inactive Grignard Reagent. Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.
-
Solution: Prepare the Grignard reagent under strictly anhydrous and inert conditions. Use anhydrous solvents and oven-dried glassware.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I suppress them?
Answer: The formation of side products is a frequent challenge. Identifying the nature of these byproducts is the first step toward mitigating their formation.
In Friedel-Crafts Acylation:
-
Side Product 1: Polyacylation. While less common than polyalkylation, it can occur with highly activated aromatic rings. However, the ketone product is deactivating, which generally prevents further acylation.[2]
-
Solution: Use a stoichiometric amount of the acylating agent.
-
-
Side Product 2: Isomers. If the aromatic ring has multiple possible sites for acylation, a mixture of regioisomers can be formed.
-
Solution: The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Consider using a substrate with strongly directing groups to favor the formation of a single isomer.
-
In Cross-Coupling Reactions:
-
Side Product 1: Homocoupling. This results in the formation of biaryl products from the coupling of two molecules of the organometallic reagent or two molecules of the aryl halide.
-
Solution: This is often due to suboptimal catalyst or reaction conditions. Adjusting the ligand, temperature, or the rate of addition of one of the reagents can minimize homocoupling.
-
-
Side Product 2: Protodeborylation/Protodezincation. The organometallic reagent reacts with a proton source (e.g., water) to produce an arene.
-
Solution: Ensure anhydrous conditions if the reaction is sensitive to moisture. The choice of base is also critical; a non-nucleophilic, moderately strong base is often preferred.
-
In Grignard Reactions:
-
Side Product 1: Tertiary Alcohol. As discussed previously, this is due to the addition of a second equivalent of the Grignard reagent to the ketone product.[11]
-
Side Product 2: Reduction of the Ketone. If the Grignard reagent has a β-hydride, it can act as a reducing agent, converting the ketone to a secondary alcohol.
-
Solution: Choose a Grignard reagent without β-hydrides if possible.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my diaryl ketone product. What are the common impurities and what purification strategies are effective?
Answer: Purification can be challenging due to the nature of the product and potential byproducts.
-
Challenge 1: Similar Polarity of Product and Starting Materials/Byproducts. This can make separation by column chromatography difficult.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina).
-
Recrystallization: If the product is a solid, recrystallization is often a highly effective method for achieving high purity.
-
Chemical Treatment: In some cases, impurities can be removed by a chemical wash. For example, unreacted acidic or basic starting materials can be removed with an appropriate aqueous wash during workup. Aldehyde impurities can sometimes be removed by forming a bisulfite adduct.[15]
-
-
-
Challenge 2: Catalyst Residues. Residual palladium or other transition metals can contaminate the final product, which is a significant concern in pharmaceutical applications.
-
Solution:
-
Filtration: Pass the crude product solution through a plug of Celite or silica gel to remove heterogeneous catalysts or precipitated metal species.
-
Scavengers: Use commercially available metal scavengers (e.g., silica-bound thiols or amines) to selectively remove dissolved metal impurities.
-
Aqueous Washes: Certain aqueous washes (e.g., with ammonium chloride or EDTA solutions) can help in removing metal salts.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is the "best" for preparing diaryl ketones?
There is no single "best" method, as the optimal choice depends on the specific target molecule, available starting materials, and functional group compatibility.[14][16]
-
Friedel-Crafts Acylation is a classic and often cost-effective method for simple, electron-rich arenes.[1] Its main drawbacks are the harsh conditions and limited functional group tolerance.[5]
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Fukuyama) offer excellent functional group tolerance and milder reaction conditions, making them very versatile for the synthesis of complex molecules.[3][10][17][18]
-
Grignard Reactions are a powerful tool for C-C bond formation but require careful control to avoid over-addition.[11][19]
Q2: How can I avoid using stoichiometric amounts of Lewis acids in Friedel-Crafts acylation?
Several strategies exist to move towards more catalytic or environmentally benign procedures:
-
Catalytic Friedel-Crafts Reactions: Certain solid acid catalysts or more reactive Lewis acids can be used in catalytic amounts.[1]
-
Alternative Acylating Agents: Some methods bypass the need for traditional Lewis acids altogether, for instance, by using palladium catalysis to couple arylboronic acids with acyl chlorides.[3]
Q3: My reaction is sensitive to air and moisture. What are the essential precautions?
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a balloon or a Schlenk line.
-
Solvents and Reagents: Use anhydrous solvents, which are commercially available or can be dried using appropriate drying agents. Ensure liquid reagents are transferred via syringe.
Q4: Can I synthesize unsymmetrical diaryl ketones using these methods?
Yes, most modern methods are well-suited for the synthesis of unsymmetrical diaryl ketones.
-
Cross-coupling reactions are ideal for this, as they involve the coupling of two different aryl partners (e.g., an aryl halide and an arylboronic acid).[17][18]
-
Grignard reactions with an appropriate acylating agent also produce unsymmetrical ketones.
-
Friedel-Crafts acylation of a substituted arene with an acyl chloride derived from a different arene will also yield an unsymmetrical product.
Experimental Workflows and Data
Table 1: Comparison of Reaction Conditions for Different Synthetic Routes
| Method | Typical Catalyst/Reagent | Solvent | Temperature | Key Strengths | Common Issues |
| Friedel-Crafts Acylation | AlCl₃ (stoichiometric) | CS₂, Nitrobenzene, or excess arene | 0 °C to reflux | Cost-effective for simple arenes | Limited functional group tolerance, harsh conditions, catalyst waste[1][5] |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand, Base (e.g., K₂CO₃) | Toluene, Dioxane, THF/H₂O | Room temp. to reflux | High functional group tolerance, mild conditions | Catalyst deactivation, homocoupling, boronic acid instability[7][8][9] |
| Negishi Coupling | Ni or Pd catalyst | THF, Dioxane | Room temperature | Mild conditions, high reactivity of organozinc reagent | Sensitivity of organozinc reagent to air and moisture[10] |
| Grignard Reaction | Arylmagnesium halide | THF, Diethyl ether | -78 °C to room temp. | Strong nucleophile, readily available reagents | Over-addition to form tertiary alcohols, low functional group tolerance[11][12][19] |
Diagram 1: Troubleshooting Workflow for Low Yield in Diaryl Ketone Synthesis
Caption: A decision tree for troubleshooting low yields in diaryl ketone synthesis.
Protocol 1: General Procedure for a Suzuki-Miyaura Carbonylative Cross-Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with carbon monoxide (CO) from a balloon three times. Then, add the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 5 mL of dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Note: The use of CO gas requires appropriate safety precautions and a well-ventilated fume hood. Alternative, safer CO sources are also available and have been reported.[20]
Diagram 2: Key Steps in a Palladium-Catalyzed Suzuki Coupling Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Garg, N. K., et al. (2016). Efficient Synthesis of Diaryl Ketones by Nickel-Catalyzed Negishi Cross-Coupling of Amides by Carbon-Nitrogen Bond Cleavage at Room Temperature Accelerated by a Solvent Effect. Chemistry, 22(30), 10420-4. [Link]
-
Yasukawa, T., et al. (2022). Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Pd Ensembles with Cu Lewis Acid Sites. ACS Publications. [Link]
-
Rossi, S., et al. (2018). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Kappe, C. O., et al. (2020). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 24(10), 2136-2146. [Link]
-
Zhang, C.-T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 9(4), 2199-2204. [Link]
-
Xia, C.-N., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. PubMed. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Widen, J. C., et al. (2012). Optimization of the 1,2-addition of Grignard reagents to ketone 1. ResearchGate. [Link]
-
Daugulis, O., et al. (2014). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PMC. [Link]
-
Ohtake, Y., et al. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical Science, 13(34), 10105-10111. [Link]
-
Various Authors. (2020). Diaryl Ketones as Photoactivators. ResearchGate. [Link]
-
Zhang, C.-T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. Semantic Scholar. [Link]
-
Various Authors. (2019). Strategies for the synthesis of diaryl ketones. ResearchGate. [Link]
-
Colacino, E., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2323-2328. [Link]
-
Zhang, C.-T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. PMC. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Zhang, C.-T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Publishing. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
-
Rossi, S., et al. (2018). Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
-
Carrow, B. P., & Miller, J. A. (2009). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. Chemical Communications, (43), 6565-6567. [Link]
-
Bode, J. W., et al. (2006). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. Journal of the American Chemical Society, 128(5), 1502-1503. [Link]
-
MacMillan, D. W. C., et al. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 135(34), 12892-12899. [Link]
-
Krska, S. W., et al. (2011). Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. Journal of the American Chemical Society, 133(44), 17592-17595. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones.
-
Various Authors. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI. [Link]
-
Various Authors. (2020). Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Pd Ensembles with Cu Lewis Acid Sites. ResearchGate. [Link]
-
Yasukawa, T., et al. (2020). Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Electron-Deficient Pd Ensembles. ChemRxiv. [Link]
-
Daugulis, O., et al. (2014). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. PubMed. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]
-
PurePep. (2023). 3 Peptide Purification Bottlenecks Slowing Your Research. PurePep Blog. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature [organic-chemistry.org]
- 4. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Efficient Synthesis of Diaryl Ketones by Nickel-Catalyzed Negishi Cross-Coupling of Amides by Carbon-Nitrogen Bond Cleavage at Room Temperature Accelerated by a Solvent Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
"common byproducts in the synthesis of Pyridin-3-yl(p-tolyl)methanone"
Welcome to the technical support center for the synthesis of Pyridin-3-yl(p-tolyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important diaryl ketone. This document provides in-depth, experience-driven advice, detailed protocols, and mechanistic insights to ensure successful and reproducible outcomes in your laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce Pyridin-3-yl(p-tolyl)methanone?
A1: The two primary and most widely employed methods for the synthesis of Pyridin-3-yl(p-tolyl)methanone are:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of toluene with a nicotinic acid derivative (typically nicotinoyl chloride or nicotinic anhydride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
-
Oxidation of 3-(4-methylbenzyl)pyridine: This route involves the synthesis of the diarylmethane precursor, 3-(4-methylbenzyl)pyridine, which is subsequently oxidized to the desired ketone. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄).
Q2: Why is direct Friedel-Crafts acylation of pyridine challenging?
A2: Pyridine is an electron-deficient aromatic ring, which makes it inherently less reactive towards electrophilic aromatic substitution compared to benzene or its derivatives.[2] Furthermore, the nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a pyridinium salt. This salt is even more deactivated towards electrophilic attack.[2] For these reasons, the Friedel-Crafts acylation is typically performed on the more electron-rich toluene ring using a pyridine-derived acylating agent.
Q3: What are the key differences in the byproduct profiles of the Friedel-Crafts and oxidation routes?
A3: The byproduct profiles are distinctly different for each route.
-
Friedel-Crafts Acylation byproducts primarily arise from the electrophilic aromatic substitution on toluene and potential side reactions of the acylating agent. Common byproducts include ortho- and meta-isomers of the product, di-acylated toluene, and potentially byproducts from the decomposition of the acylating agent or catalyst.[3]
-
Oxidation Route byproducts are typically related to incomplete or over-oxidation. These can include unreacted 3-(4-methylbenzyl)pyridine and over-oxidation products where the tolyl methyl group is oxidized to a carboxylic acid (benzoic acid derivative).[4]
Q4: How can I effectively purify the final product from these byproducts?
A4: Purification strategies depend on the nature of the impurities.
-
For Friedel-Crafts byproducts: Isomeric byproducts can be challenging to separate due to similar polarities. Column chromatography on silica gel is the most effective method. Recrystallization can also be employed if a suitable solvent system is found.
-
For Oxidation byproducts: Unreacted starting material and the desired ketone can often be separated by column chromatography. If acidic byproducts are present, an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove them.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.
Scenario 1: Friedel-Crafts Acylation
Issue 1.1: Low or No Product Formation
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Inactive Catalyst | Aluminum chloride (AlCl₃) is highly hygroscopic and reacts vigorously with moisture, which deactivates it.[5][6] | Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere). |
| Poor Quality Acylating Agent | Nicotinoyl chloride can hydrolyze to nicotinic acid if exposed to moisture, which is less reactive under Friedel-Crafts conditions. | Use freshly prepared or commercially available high-purity nicotinoyl chloride. If preparing it yourself, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion and the excess reagent is thoroughly removed. |
| Insufficient Reaction Temperature | Friedel-Crafts acylations often require heating to overcome the activation energy barrier.[7] | Monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature. Be cautious, as excessive heat can lead to byproduct formation. |
| Pyridine Ring Deactivation | The nitrogen on the nicotinoyl chloride can complex with AlCl₃, deactivating the electrophile. | Using a slight excess of AlCl₃ can help to ensure enough catalyst is available to activate the acyl chloride. |
Issue 1.2: Formation of Multiple Products (Isomers and Poly-acylation)
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Isomer Formation | Toluene is an ortho-, para-director. While the para-isomer is sterically favored, some ortho-isomer is often formed.[3] | Lowering the reaction temperature can sometimes improve the regioselectivity, favoring the para-product. The isomers typically require careful chromatographic separation. |
| Di-acylation | If an excess of the acylating agent is used or the reaction is run for too long at high temperatures, a second acyl group can be added to the toluene ring. | Use a stoichiometric amount or a slight excess of toluene relative to the nicotinoyl chloride. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent over-reaction. |
Scenario 2: Oxidation of 3-(4-methylbenzyl)pyridine
Issue 2.1: Incomplete Conversion to the Ketone
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Insufficient Oxidizing Agent | The stoichiometry of the oxidation reaction is crucial. An insufficient amount of KMnO₄ will result in unreacted starting material. | Carefully calculate the molar equivalents of KMnO₄ needed. It is often beneficial to use a slight excess to ensure complete conversion. |
| Low Reaction Temperature | The oxidation of the benzylic C-H bond has a significant activation energy. | The reaction often requires heating. If the reaction is proceeding slowly at a lower temperature, gradually increase the heat while monitoring the reaction progress by TLC. |
| Poor Solubility of Reactants | If the starting material and the oxidizing agent are not in the same phase, the reaction rate will be very slow. | Choose a solvent system in which both reactants have reasonable solubility. For KMnO₄, aqueous solutions or phase-transfer catalysts can be employed to improve reactivity with organic substrates. |
Issue 2.2: Formation of Over-oxidation Byproducts
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Harsh Reaction Conditions | Prolonged reaction times, high temperatures, or a large excess of KMnO₄ can lead to the oxidation of the methyl group on the tolyl ring to a carboxylic acid. | Monitor the reaction carefully by TLC. As soon as the starting material is consumed, quench the reaction. Avoid excessive heating and use only a slight excess of the oxidizing agent. |
| Presence of Aldehyde Intermediate | If the oxidation proceeds via an aldehyde intermediate, this can be rapidly oxidized to a carboxylic acid.[8][9] | While difficult to control with strong oxidants like KMnO₄, using milder, more selective oxidizing agents could be an alternative, though this may require significant methods development. |
III. Experimental Protocols & Data
Protocol 1: Friedel-Crafts Acylation of Toluene
Step-by-Step Methodology:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Add anhydrous toluene (3.0 eq) to the flask via a syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of nicotinoyl chloride (1.0 eq) in a minimal amount of anhydrous toluene.
-
Add the nicotinoyl chloride solution dropwise to the stirred AlCl₃/toluene mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation of 3-(4-methylbenzyl)pyridine
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 3-(4-methylbenzyl)pyridine (1.0 eq) in a suitable solvent such as a mixture of pyridine and water.
-
Heat the solution to 80-90 °C.
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (2.0-2.5 eq) in water.
-
Add the KMnO₄ solution portion-wise to the hot solution of the starting material over 1-2 hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue heating and stirring for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Common Byproducts and Identification
| Synthetic Route | Common Byproduct | Typical Analytical Signature (¹H NMR) | Mitigation Strategy |
| Friedel-Crafts Acylation | Pyridin-3-yl(o-tolyl)methanone | Aromatic signals will show a different splitting pattern compared to the p-tolyl product. The methyl singlet will be slightly shifted. | Lower reaction temperature; Chromatographic separation. |
| Friedel-Crafts Acylation | Di-acylated Toluene | Absence of a tolyl methyl singlet; more complex aromatic region. | Use stoichiometric control of reagents; Monitor reaction time. |
| Oxidation | Unreacted 3-(4-methylbenzyl)pyridine | Presence of a singlet around 2.3 ppm for the benzylic CH₂ group. | Increase amount of oxidizing agent; Increase reaction time/temperature. |
| Oxidation | 4-(pyridin-3-ylcarbonyl)benzoic acid | Absence of the tolyl methyl singlet; Presence of a broad singlet for the carboxylic acid proton (>10 ppm). | Avoid harsh conditions; Quench reaction upon completion; Basic wash during workup. |
IV. Mechanistic Insights & Visualizations
Friedel-Crafts Acylation Pathway
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, activates the nicotinoyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich toluene ring, followed by deprotonation to restore aromaticity and yield the final product.
Caption: Friedel-Crafts Acylation Workflow.
Oxidation Pathway
The oxidation of the benzylic carbon of 3-(4-methylbenzyl)pyridine with a strong oxidizing agent like KMnO₄ is thought to proceed through a radical mechanism. The benzylic hydrogen is abstracted, and subsequent steps involving the manganese species lead to the formation of the ketone.
Caption: Oxidation Pathway of 3-(4-methylbenzyl)pyridine.
V. References
-
De la Cruz, J., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Available at: [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]
-
Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. scribd.com [scribd.com]
- 7. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. Drawing upon established principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring you can confidently optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered in palladium-catalyzed cross-coupling reactions.
Q1: My reaction has a low or non-existent yield. Where should I start my investigation?
A: A systematic approach is crucial when a reaction fails. Begin by verifying the integrity of your catalyst and reagents, as these are the most frequent culprits.[1]
-
Catalyst Activity: The active Pd(0) species is sensitive to air and can decompose, often visible as a black precipitate known as palladium black.[1][2][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be efficiently reduced in situ to the active Pd(0) form for the catalytic cycle to begin.[4][5] Using pre-formed, air-stable precatalysts can often improve reliability.[6]
-
Reagent Purity: Impurities in your substrates, solvents, or base can act as catalyst poisons.[1][3] Amines, in particular, are susceptible to oxidation, and their purity is exceedingly important.[7] It is often beneficial to purify starting materials and distill solvents before use.[1]
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) by properly degassing your solvent.[1]
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A: The formation of palladium black is a clear indication of catalyst deactivation, where the active, soluble Pd(0) catalyst agglomerates and precipitates, halting the catalytic cycle.[1][2][3]
-
Causes: This is often caused by excessively high temperatures, the presence of oxygen, or inadequate ligand stabilization.[1][2] The phosphine ligand, for instance, can oxidize, reducing its ability to stabilize the palladium center.[2]
-
Solutions: To mitigate this, consider the following:
Q3: How do I choose the right ligand for my cross-coupling reaction?
A: Ligand selection is critical for a successful cross-coupling reaction as it influences the catalyst's stability, reactivity, and selectivity.[8][9][10] The electronic and steric properties of the ligand are key factors to consider.[8]
-
General Principles: Bulky, electron-rich phosphine ligands are often effective for more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates.[11][12] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Ligand Screening: There is no "universal" ligand, and the optimal choice is often substrate-dependent.[12] A systematic screening of different ligand classes (e.g., Buchwald-type biarylphosphines, N-heterocyclic carbenes) is a practical approach to optimization.[7]
Q4: My boronic acid/ester appears to be degrading during my Suzuki coupling. What is happening?
A: The degradation of boronic acids, primarily through a process called protodeboronation, is a common cause of low yields in Suzuki-Miyaura couplings.[13] This side reaction involves the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[13]
-
Mitigation Strategies:
-
Use more stable boronic acid derivatives, such as MIDA boronates.[13]
-
Carefully control the reaction temperature and minimize reaction time.
-
The choice of base and solvent can also influence the rate of protodeboronation.
-
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, workflow-based approach to resolving persistent low-yield issues.
Guide 1: Diagnosing Catalyst Inefficiency
If you suspect your catalyst is underperforming, follow this diagnostic workflow.
Caption: Troubleshooting workflow for catalyst inefficiency.
The simple mixing of a Pd(II) salt and a ligand does not guarantee the efficient formation of the active Pd(0)Lₙ species required for catalysis.[8] The efficiency of this in situ reduction is dependent on several factors including the ligand, base, solvent, and temperature.[8]
Guide 2: Addressing Substrate and Reagent Issues
The quality and reactivity of your starting materials are paramount.
-
Purity: As previously mentioned, impurities can poison the catalyst.[1] If you suspect impurities, purify your starting materials. For amines, filtration through a plug of activated alumina can be effective.[7]
-
Substrate Reactivity: The reactivity of aryl halides in oxidative addition typically follows the trend: I > Br > Cl.[14] For less reactive substrates like aryl chlorides, more forcing conditions or highly active catalyst systems with specialized ligands are often necessary.[12][15] The electronic properties of the substrate also play a significant role; electron-withdrawing groups on the aryl halide can increase reactivity.[16]
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause(s) | Suggested Solution(s) |
| Homocoupling | Presence of oxygen, especially in copper-catalyzed reactions like Sonogashira (Glaser coupling).[1][14] | - Ensure rigorous exclusion of oxygen.[1] - For Sonogashira, consider a copper-free protocol.[14] |
| Dehalogenation | The palladium intermediate reacts with a hydride source (e.g., base or solvent) instead of the coupling partner.[13] | - Switch to a non-protic solvent and a non-hydroxide base.[13] - Use bulky, electron-rich ligands to favor cross-coupling.[13] |
| β-Hydride Elimination | Occurs with substrates having β-hydrogens, particularly in C-N and C-O couplings.[9][12] | - Use ligands that promote rapid reductive elimination.[9] |
Section 3: Experimental Protocols for Optimization
When standard conditions fail, a systematic optimization of reaction parameters is necessary.
Protocol 1: General Procedure for Reaction Setup and Degassing
A robust and reproducible setup is the foundation of a successful cross-coupling reaction.
-
Drying Glassware: Oven-dry all glassware and stir bars overnight and allow them to cool under a stream of inert gas or in a desiccator.
-
Assembling the Reaction: Assemble the reaction vessel (e.g., a Schlenk flask) with a condenser and a gas inlet/outlet.
-
Adding Solids: Add the palladium source, ligand, base, and electrophile to the flask.
-
Inerting the Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Degassing the Solvent: Degas the solvent by sparging with an inert gas for at least 30 minutes or by the freeze-pump-thaw method (three cycles).
-
Adding Liquids: Add the degassed solvent and any liquid substrates via syringe.
-
Initiating the Reaction: Begin stirring and heat the reaction to the desired temperature.
Protocol 2: Screening Reaction Parameters
A design of experiments (DoE) approach can be highly effective, but a simpler one-variable-at-a-time (OVAT) approach is also common. Key parameters to screen include:
-
Palladium Source: Compare a common Pd(II) source like Pd(OAc)₂ with a Pd(0) source like Pd₂(dba)₃.[2][11]
-
Ligand: Select a panel of ligands with varying steric and electronic properties (e.g., PPh₃, a Buchwald-type ligand like XPhos, and an NHC ligand).
-
Base: The choice of base is critical and often depends on the specific coupling reaction.[11] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[5][11]
-
Solvent: The solvent must dissolve all components but also plays a role in the catalytic cycle.[1] Common choices include THF, dioxane, toluene, and DMF.[1][5][11]
Table 2: Starting Points for Optimizing Common Cross-Coupling Reactions
| Reaction | Typical Catalyst System | Typical Base | Typical Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand | K₂CO₃, K₃PO₄ | Dioxane/H₂O, THF/H₂O |
| Heck | Pd(OAc)₂ + Phosphine Ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | PdCl₂(PPh₃)₂ + CuI | Et₃N, Diisopropylamine | THF, Toluene |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | (Often no base required) | THF, Toluene, DMF |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ + Buchwald Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane |
This table provides general starting points. The optimal conditions can be highly substrate-dependent.
Section 4: Advanced Concepts
The Role of Precatalysts
The use of well-defined, air-stable palladium precatalysts can significantly improve reaction reproducibility.[6] These complexes are designed to readily form the active monoligated Pd(0) species upon activation, often by the base in the reaction mixture.[6] This circumvents the often-unpredictable in situ reduction of Pd(II) salts.[8]
Understanding Catalyst Poisoning
Catalyst poisons are substances that bind to the palladium center and inhibit its catalytic activity.[3] Common poisons include sulfur-containing compounds, and in some cases, certain nitrogen-containing heterocycles.[3][6] If poisoning is suspected, it is essential to rigorously purify all reagents and solvents.[3]
References
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Das, S., et al. (2019). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega. Retrieved from [Link]
-
St. John-Campbell, S., et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH. Retrieved from [Link]
-
(n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
Albers, P., et al. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]
-
(n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Retrieved from [Link]
-
Zhang, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Meier, M., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed. Retrieved from [Link]
-
(n.d.). Insights into Palladium Deactivation during Advanced Oxidation Processes. Retrieved from [Link]
-
Bruneau, A., et al. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (n.d.). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
Leadbeater, N. E. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
Sharma, G., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
OpenChemHub. (2024). Reactivity and difficult substrates in cross-couplings. YouTube. Retrieved from [Link]
-
Reddit. (n.d.). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved from [Link]
-
YouTube. (2025). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. Retrieved from [Link]
-
ChemRxiv. (2022). Controlling substrate selectivity in cross coupling with light | Catalysis. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Scale-Up Synthesis of Pyridin-3-yl(p-tolyl)methanone
Introduction
Welcome to the technical support guide for the scale-up synthesis of Pyridin-3-yl(p-tolyl)methanone. This molecule, a key intermediate in pharmaceutical and agrochemical research, is typically synthesized via the Grignard reaction between a p-tolylmagnesium halide and 3-cyanopyridine. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction initiation, thermal management, impurity control, and product isolation.
This guide is designed for researchers, process chemists, and drug development professionals. It provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and optimize your large-scale synthesis for safety, efficiency, and robustness.
Core Reaction Scheme
The fundamental transformation involves the nucleophilic addition of p-tolylmagnesium bromide to the electrophilic carbon of the nitrile group in 3-cyanopyridine.[1][2] This forms an intermediate imine magnesium salt, which upon acidic aqueous workup, hydrolyzes to the desired ketone product.[3][4][5]
Caption: Overall reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure at scale?
A1: This is the most frequent challenge. At scale, factors that are minor in the lab become critical.
-
Moisture is the primary culprit. Grignard reagents are extremely strong bases and will be quenched by any protic source, especially water.[3] Ensure all glassware is rigorously flame-dried under vacuum or oven-dried (>120°C) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF must be anhydrous.[6]
-
Magnesium surface passivation. Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction.[6] At scale, the surface-area-to-volume ratio is less favorable. Ensure you are using high-quality, shiny magnesium turnings.[6] Pre-activation by crushing the turnings (in a glovebox) or using activators like a crystal of iodine or a few drops of 1,2-dibromoethane is highly recommended.[7][8]
-
Purity of p-bromotoluene. Ensure the starting halide is free of moisture and other impurities. Distillation may be necessary for large-scale batches.
Q2: I'm observing a significant exotherm during the Grignard addition. How can I control it?
A2: Grignard reactions are notoriously exothermic, and poor thermal management at scale can lead to dangerous runaway reactions.[9][10][11]
-
Reverse Addition: Instead of adding the Grignard reagent to the 3-cyanopyridine, add the 3-cyanopyridine solution slowly to the Grignard reagent. This keeps the nucleophile (Grignard) in excess, which can help prevent side reactions, and allows the rate of the exothermic reaction to be controlled by the addition rate.
-
Dilution and Cooling: Use a sufficient volume of an appropriate solvent (e.g., THF, or a THF/toluene mixture to improve yield[3]) to manage the heat capacity of the system. Ensure your reactor has adequate cooling capacity. For very large scales, jacketed reactors with precise temperature control are essential.
-
Slow, Sub-surface Addition: Add the electrophile slowly and below the surface of the reaction mixture to ensure rapid mixing and prevent localized hot spots.
Q3: My final product purity is low. What are the likely side products?
A3: Several side reactions can occur:
-
Double Addition: Although the intermediate imine anion is negatively charged and less reactive, forcing conditions (high temperature) can sometimes lead to a second addition of the Grignard reagent, which after workup would yield a tertiary alcohol. The reaction is generally self-limiting to a single addition.[2][4]
-
Unreacted Starting Materials: Incomplete reaction is common. Monitor the reaction progress using in-process controls (IPCs) like TLC or HPLC.
-
Wurtz Coupling: The Grignard reagent can couple with the starting p-bromotoluene to form 4,4'-dimethyl-1,1'-biphenyl. This is more common if the reaction is overheated or if certain metal impurities are present.[12]
-
Hydrolysis of 3-Cyanopyridine: If the workup is not performed correctly or if there is moisture in the reaction, the nitrile can be hydrolyzed to nicotinamide or nicotinic acid.[13]
Q4: What is the best method for purifying the final product at scale?
A4: Column chromatography is generally not feasible for large-scale purification.
-
Crystallization: This is the preferred method. After an aqueous workup, the crude product is typically isolated by extraction into an organic solvent (e.g., Ethyl Acetate, DCM). After drying and concentrating the organic layer, perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., Ethanol/water, Toluene/heptane).
-
Acid/Base Wash: During the workup, washing the organic layer with a dilute acid solution can help remove basic impurities like unreacted pyridine derivatives. A subsequent wash with a dilute base (e.g., NaHCO₃ solution) can remove acidic byproducts.
-
Complexation: For removing residual pyridine-based impurities, complexation with salts like zinc chloride can be effective, although this adds steps to the process.[14]
Troubleshooting Guide
This section provides a more in-depth, cause-and-effect analysis of common scale-up problems.
Problem 1: Low Yield (<70%)
| Potential Cause | Underlying Reason & Explanation | Recommended Solution & Validation Step |
| Incomplete Grignard Formation | The concentration of active Grignard reagent is lower than assumed due to moisture, passive Mg, or slow initiation.[6][7] This is a very common issue when moving from lab to plant scale. | Solution: 1. Rigorously dry all solvents and reagents.[3] 2. Use a chemical activator for the magnesium (Iodine, 1,2-dibromoethane).[7] 3. Consider using commercially available Grignard reagent if in-house preparation is inconsistent. Validation: Titrate the Grignard reagent before use (e.g., with I₂ or a known acid) to determine the exact concentration of the active species.[6] |
| Grignard Degradation | If the Grignard reagent is prepared and then held for too long, especially at elevated temperatures, it can degrade via various pathways, including Schlenk equilibrium shifts and precipitation. | Solution: Prepare the Grignard reagent and use it immediately ("in-situ"). If holding is necessary, keep it under an inert atmosphere at a controlled, cool temperature. |
| Poor Substrate Addition | Adding the 3-cyanopyridine too quickly can cause localized high concentrations and temperatures, leading to side reactions. Adding it above the surface can lead to poor mixing. | Solution: Use a syringe pump or addition funnel for controlled, slow addition. Ensure the addition tube is placed below the surface of the stirred Grignard solution. Monitor the internal temperature closely during the addition. |
| Suboptimal Reaction Temperature | The reaction of Grignard reagents with nitriles can be slower than with carbonyls.[2] If the temperature is too low, the reaction may be incomplete. If too high, side reactions increase. | Solution: Maintain a controlled temperature, typically between 0°C and room temperature, during the addition. After the addition is complete, allow the reaction to stir for a sufficient time (monitor by IPC) before quenching. |
| Losses During Workup/Isolation | The product may have some solubility in the aqueous phase, or an emulsion may form during extraction, leading to physical loss of material. Inefficient crystallization leads to loss in the mother liquor. | Solution: 1. During extraction, add brine (saturated NaCl solution) to break emulsions and "salt out" the organic product from the aqueous layer. 2. Perform multiple extractions with fresh solvent. 3. Carefully optimize the crystallization conditions (solvent, temperature profile) to maximize recovery. |
digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="helvetica", fontsize=10]; edge [fontsize=9];// Node Definitions Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckGrignard [label="Is Grignard Formation Complete?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAddition [label="Is Addition Protocol Optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Are Reaction Conditions Correct?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWorkup [label="Is Workup/Isolation Efficient?", fillcolor="#FBBC05", fontcolor="#202124"]; // Solution Nodes Titrate [label="Action: Titrate Grignard.\nValidate active concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActivateMg [label="Action: Use activators (I₂).\nEnsure anhydrous conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SlowAdd [label="Action: Use reverse, slow, sub-surface addition.\nMonitor temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; TempControl [label="Action: Maintain 0°C to RT.\nMonitor by IPC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeWorkup [label="Action: Use brine, optimize crystallization.", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Connections Start -> CheckGrignard; CheckGrignard -> Titrate [label=" No"]; CheckGrignard -> ActivateMg [label=" No"]; CheckGrignard -> CheckAddition [label=" Yes"]; CheckAddition -> SlowAdd [label=" No"]; CheckAddition -> CheckConditions [label=" Yes"]; CheckConditions -> TempControl [label=" No"]; CheckConditions -> CheckWorkup [label=" Yes"]; CheckWorkup -> OptimizeWorkup [label=" No"];
}
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. mt.com [mt.com]
- 10. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 11. hzdr.de [hzdr.de]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Deoxygenative Transformation of Diarylketones to Multiply Arylated Alkanes
Welcome to the technical support center for the deoxygenative transformation of diarylketones into valuable multiply arylated alkanes. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this innovative synthetic strategy. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments. Our approach is built on explaining the "why" behind each step, empowering you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the deoxygenative transformation of diarylketones.
Q1: What is the core principle of this transformation?
This methodology provides a unified synthesis of multiply arylated alkanes, such as diarylmethanes, tetraarylethanes, and triarylmethanes, starting from readily available diarylketones.[1][2][3][4] The key is a one-pot process that involves two main steps: the reaction of a diarylketone with diphenylphosphine oxide to generate a diarylphosphinate intermediate via a phospha-Brook rearrangement, followed by a palladium-catalyzed reaction that leads to the desired multiply arylated alkane through reduction, dimerization, or arylation.[1][3][5][6]
Q2: What are the key reagents and catalysts involved?
The essential components for this transformation are:
-
Starting Material: A diarylketone.
-
Activating Reagent: Diphenylphosphine oxide, which initiates the phospha-Brook rearrangement.[1][2][5]
-
Catalytic System: A palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. The choice of ligand is crucial for catalytic activity.
-
Reductant/Hydrogen Source: A mild reductant like sodium formate (HCO₂Na) is often used for the deoxygenative reduction steps.[1][2][6]
-
Solvent: A high-boiling point, anhydrous solvent such as 1,2-dimethoxyethane (DME) is typically employed.[3]
Q3: What types of multiply arylated alkanes can be synthesized with this method?
This method is versatile and can be tailored to produce several types of multiply arylated alkanes from a common diarylphosphinate intermediate, including:
-
Diarylmethanes: Formed through a reduction pathway.[1][2][5]
-
Tetraarylethanes: Resulting from a dimerization process.[1][2][5]
-
Triarylethanes and Tetraarylmethanes: Can be synthesized through sequential coupling reactions.[1][2][5]
Q4: Are there alternative methods for the deoxygenation of ketones?
Yes, other methods for ketone deoxygenation exist, though they may not offer the same pathway to multiply arylated alkanes. For instance, a combination of triflic acid and a silane can deoxygenatively transform ketones into alkenes through a carbocation intermediate.[7][8][9] This highlights the novelty of the palladium-catalyzed approach for accessing arylated alkanes.
II. Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This guide will help you diagnose and resolve common issues.
| Problem | Potential Causes | Recommended Solutions |
| No or Low Conversion of Diarylketone | 1. Catalyst Inactivity: The palladium catalyst may be deactivated due to oxidation or impurities.[10] 2. Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture.[11][12][13] 3. Inefficient Phospha-Brook Rearrangement: The initial step may be sluggish due to steric hindrance or electronic effects of the diarylketone. | 1. Catalyst Quality: Use a fresh, high-purity palladium precursor. Consider adding the catalyst under an inert atmosphere. 2. Ligand Handling: Store and handle phosphine ligands under argon or nitrogen. Ensure your solvent is anhydrous and degassed. 3. Reaction Conditions: Increase the reaction temperature or prolong the reaction time to facilitate the rearrangement. |
| Formation of Side Products (e.g., Homocoupling) | 1. Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to undesired catalytic cycles. 2. Reaction Temperature Too High: Excessive heat can promote side reactions and catalyst decomposition. | 1. Optimize Ligand Loading: Titrate the amount of phosphine ligand to find the optimal ratio for your specific substrate. 2. Temperature Screening: Run the reaction at a slightly lower temperature to see if it suppresses side product formation while maintaining a reasonable reaction rate. |
| Product Mixture is Complex and Difficult to Purify | 1. Incomplete Reaction: The presence of starting material and intermediates complicates purification. 2. Multiple Reaction Pathways Occurring: The conditions may be allowing for a mix of reduction, dimerization, and arylation products. | 1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction until the starting material is fully consumed. 2. Fine-tune Reaction Conditions: To favor a specific product, adjust the stoichiometry of reagents. For example, to promote reduction to diarylmethane, ensure an adequate amount of the reductant is present. |
| Inconsistent Results Between Batches | 1. Reagent Quality: Variability in the quality of reagents, especially the palladium catalyst, ligand, and diphenylphosphine oxide, can lead to inconsistent outcomes. 2. Atmospheric Conditions: Trace amounts of oxygen or moisture can significantly impact the catalytic cycle. | 1. Standardize Reagents: Use reagents from the same lot for a series of experiments. Qualify new batches of reagents before use. 2. Rigorous Inert Atmosphere Technique: Employ Schlenk line techniques or a glovebox to ensure the reaction is run under strictly anhydrous and anaerobic conditions. |
III. Experimental Protocols & Methodologies
Here, we provide a detailed, step-by-step protocol for the synthesis of diarylmethanes and tetraarylethanes as a representative example of this transformation.
Protocol: One-Pot Synthesis of Diarylmethanes and Tetraarylethanes
This protocol is adapted from the work of Yamaguchi and coworkers.[1][3]
Materials:
-
Diarylketone (1.0 equiv)
-
Diphenylphosphine oxide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype) (10 mol%)
-
Sodium formate (HCO₂Na) (1.5 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, add the diarylketone, diphenylphosphine oxide, Pd(OAc)₂, dcype, and sodium formate.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DME via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 150 °C and stir for 12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the diarylmethane and/or tetraarylethane.
Visualizing the Workflow
Caption: Experimental workflow for the deoxygenative transformation.
IV. Reaction Mechanism
Understanding the reaction mechanism is key to troubleshooting and optimizing the transformation. The process begins with the formation of a key intermediate, which then enters a palladium catalytic cycle.
Step 1: Phospha-Brook Rearrangement
The reaction is initiated by the nucleophilic attack of diphenylphosphine oxide on the electrophilic carbonyl carbon of the diarylketone. This is followed by a[1][2]-phospha-Brook rearrangement to form a diarylphosphinate intermediate.[1][2][6] This intermediate is crucial as it serves as a common precursor for the subsequent palladium-catalyzed reactions.[1][5]
Step 2: Palladium-Catalyzed Deoxygenation
The diarylphosphinate intermediate enters a palladium catalytic cycle. While the precise details can vary, a plausible mechanism involves the oxidative addition of the C-O bond of the phosphinate to a Pd(0) species. The resulting Pd(II) intermediate can then undergo different pathways depending on the reaction conditions and substrates, leading to the observed products. For the formation of diarylmethanes and tetraarylethanes, a reduction and dimerization sequence is proposed.[1][3]
Visualizing the Mechanism
Caption: Simplified overview of the reaction mechanism.
V. References
-
Kurosawa, M. B., Kato, K., Muto, K., & Yamaguchi, J. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical Science, 13(36), 10743–10751. [Link]
-
Kurosawa, M. B., Kato, K., Muto, K., & Yamaguchi, J. (2022). Unified Synthesis of Multiply Arylated Alkanes by Catalytic Deoxygenative Transformation of Diarylketones. ChemRxiv. [Link]
-
Kurosawa, M. B., Kato, K., Muto, K., & Yamaguchi, J. (2022). Unified Synthesis of Multiply Arylated Alkanes by Catalytic Deoxygenative Transformation of Diarylketones. ResearchGate. [Link]
-
Kurosawa, M. B., Kato, K., Muto, K., & Yamaguchi, J. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. RSC Publishing. [Link]
-
Kurosawa, M. B., Kato, K., Muto, K., & Yamaguchi, J. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. Chemical Science (RSC Publishing). [Link]
-
The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026). Techeos. [Link]
-
Kurosawa, M. B., Kato, K., Muto, K., & Yamaguchi, J. (2022). Unified Synthesis of Multiply Arylated Alkanes by Catalytic Deoxygenative Transformation of Diarylketones. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate. [Link]
-
Kurosawa, M. B., Kato, K., Muto, K., & Yamaguchi, J. (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. PubMed. [Link]
-
Hou, J., Han, X., Zhang, Y., Huang, J., Wang, J., & Yuan, K. (2023). Triflic Acid/Silane Promoted Deoxygenative Transformation of Ketones via Carbocations. Organic Letters, 25(31), 5709–5713. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]
-
Electrochemical Deoxygenative Silylation of Alcohols. PMC. [Link]
-
Triflic Acid/Silane Promoted Deoxygenative Transformation of Ketones via Carbocations. Organic Chemistry Portal. [Link]
-
The roles of silanes as coupling reagents and in deoxygenative alkylations. LSU Scholarly Repository. [Link]
-
Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation. Springer Nature. [Link]
-
Direct Deoxygenation of Free Alcohols and Ketones. ACS Publications. [Link]
-
Silanes. Organic Chemistry Portal. [Link]
Sources
- 1. Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triflic Acid/Silane Promoted Deoxygenative Transformation of Ketones via Carbocations [organic-chemistry.org]
- 9. Silanes [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Selective Synthesis of Unsymmetrical Diaryl Ketones
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of unsymmetrical diaryl ketones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively constructing these valuable molecular scaffolds. Diaryl ketones are pivotal structures in medicinal chemistry, natural products, and materials science, making their efficient and selective synthesis a critical endeavor.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting guides and FAQs, explaining the fundamental principles behind the experimental choices. We aim to equip you with the knowledge to diagnose issues in your experiments, optimize conditions, and select the most appropriate strategy for your target molecule.
Section 1: Navigating Synthesis Strategies
The selective synthesis of an unsymmetrical diaryl ketone (Ar-CO-Ar') requires the controlled formation of two distinct C(sp²)–C(acyl) bonds. The primary challenge lies in preventing the formation of symmetrical byproducts (Ar-CO-Ar and Ar'-CO-Ar') and ensuring high regioselectivity, especially with complex aromatic systems. The choice of strategy depends heavily on substrate scope, functional group tolerance, and scalability.
Logical Workflow for Strategy Selection
Below is a decision-making workflow to help guide your choice of synthetic methodology.
Caption: Decision workflow for selecting a synthetic strategy.
Section 2: Friedel-Crafts Acylation
This classical method involves the electrophilic acylation of an aromatic ring with an acyl chloride or anhydride, typically using a strong Lewis acid catalyst like AlCl₃. While powerful, its application to unsymmetrical ketones requires careful planning to control selectivity.[3]
FAQs & Troubleshooting: Friedel-Crafts Acylation
Q1: I am attempting a sequential Friedel-Crafts acylation to make an unsymmetrical ketone, but my yields are very low on the second step. Why?
A1: This is a classic challenge. The ketone group installed in the first acylation is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[4][5] The very conditions required for the first reaction make the second one significantly more difficult.
-
Expert Insight: The key is to manipulate the relative reactivity of the two arenes. A successful strategy involves a two-step, one-pot procedure using a reagent like oxalyl chloride.[6]
-
First, acylate the less-activated arene with oxalyl chloride to form an aroyl chloride in situ.
-
Then, add the more-activated (more nucleophilic) arene, which will react under milder conditions with the newly formed aroyl chloride to give the desired unsymmetrical ketone.[6] This sequence avoids trying to acylate a highly deactivated ring.
-
Q2: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?
A2: Regioselectivity is governed by the directing effects of substituents already on the aromatic ring. If your substrate has competing directing groups or is prone to isomerization, controlling the outcome can be difficult.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at colder temperatures (e.g., 0 °C or below) can sometimes favor the kinetically controlled product over the thermodynamically stable one, improving selectivity.
-
Change the Catalyst: The steric bulk of the Lewis acid-acyl chloride complex can influence regioselectivity. Experiment with different Lewis acids (see table below). Bulky catalysts may favor para substitution.
-
Alternative Strategies: If high regioselectivity is essential and cannot be achieved, Friedel-Crafts is likely not the best method. A cross-coupling reaction, where the positions of the coupling partners are pre-defined, will provide absolute regiochemical control.[7]
-
| Lewis Acid Catalyst | Typical Use Case & Characteristics |
| AlCl₃ | The most common and highly reactive catalyst. Can be harsh and lead to side reactions. Requires stoichiometric amounts. |
| FeCl₃ | A milder alternative to AlCl₃. Often used for more sensitive substrates. |
| Triflic Acid (CF₃SO₃H) | A very strong Brønsted acid that can be effective for moderately deactivated substrates where Lewis acids fail.[8] |
| Zeolites | Solid, reusable acid catalysts. Can offer shape-selectivity, potentially improving regioselectivity.[8] |
Protocol: Two-Step, One-Pot Synthesis via Oxalyl Chloride Method[6]
This protocol is adapted from the method developed by Taber and Sethuraman for the synthesis of unsymmetrical diaryl ketones from two different arenes.[6]
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the less-activated arene (1.0 eq) and a suitable solvent (e.g., dichloroethane).
-
First Acylation: Cool the mixture to 0 °C. Add aluminum chloride (AlCl₃, 2.2 eq) portion-wise. To this slurry, add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This forms the aroyl chloride intermediate.
-
Second Acylation: Cool the reaction mixture back to 0 °C. Add the more-activated arene (1.0 eq) dropwise.
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Once complete, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Workup: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure unsymmetrical diaryl ketone.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the modern workhorse for forming C-C bonds with high selectivity and functional group tolerance.[9] For diaryl ketone synthesis, the two main approaches are carbonylative coupling (incorporating carbon monoxide) and acylative coupling (using a pre-formed acyl electrophile).[10]
Caption: Acylative vs. Carbonylative cross-coupling approaches.
Subsection 3.1: Acylative Suzuki-Miyaura Coupling
This reaction couples an arylboronic acid with an aroyl chloride. It is highly efficient and avoids the direct handling of toxic carbon monoxide gas.[10][11]
FAQs & Troubleshooting: Acylative Suzuki Coupling
Q1: My reaction is sluggish and gives low yields. The main byproduct seems to be from the homo-coupling of my boronic acid. What's wrong?
A1: This often points to a problem with the catalytic cycle, specifically slow oxidative addition or premature catalyst decomposition. Homo-coupling arises when two boronic acid molecules couple with each other.
-
Expert Insight:
-
Catalyst Choice: The choice of palladium precursor and ligand is critical. For acylative couplings, catalysts that favor rapid oxidative addition into the C(acyl)-Cl bond are needed. Well-defined pre-catalysts often outperform those generated in situ.[1]
-
Base Selection: The base is crucial for the transmetalation step.[12] An overly strong base can promote boronic acid decomposition and homo-coupling. Use a milder base like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and dry.
-
Solvent & Temperature: Ensure your solvent is rigorously deoxygenated. Oxygen can degrade both the palladium catalyst and phosphine ligands. Running the reaction at the lowest effective temperature can minimize side reactions.
-
Q2: My aroyl chloride is sensitive to hydrolysis. How can I adapt the protocol?
A2: Standard Suzuki conditions often use aqueous base, which can be problematic.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Switch to completely anhydrous conditions. Use an organic-soluble base like potassium phosphate (K₃PO₄) or an amine base in a non-aqueous solvent like dioxane or toluene.
-
Fluoride-Activated Coupling: Cesium fluoride (CsF) can be used as a base-activator under anhydrous conditions, which is particularly useful for sensitive substrates.[13]
-
Mechanochemistry: A solvent-free mechanochemical (ball-milling) approach has been shown to be highly effective and chemoselective for coupling acyl chlorides, avoiding solvent-related decomposition pathways entirely.[11]
-
Catalytic Cycle: Acylative Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Acylative Suzuki-Miyaura Coupling.
Protocol: Acylative Suzuki-Miyaura Coupling[14]
-
Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a degassed solvent (e.g., 1,4-dioxane).
-
Addition of Electrophile: Add the aroyl chloride (1.0 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the unsymmetrical diaryl ketone.
Subsection 3.2: Stille Carbonylative Cross-Coupling
The Stille reaction couples an organotin (stannane) reagent with an organic electrophile. The carbonylative version introduces a molecule of carbon monoxide between the two aryl groups (Ar-X + CO + Ar'-SnR₃ → Ar-CO-Ar').[15] This method is highly reliable but requires handling of toxic tin compounds.
FAQs & Troubleshooting: Stille Coupling
Q1: The reaction is not proceeding to completion. What are the most common reasons for Stille coupling failure?
A1: Stille couplings can be sensitive to several factors.
-
Expert Insight:
-
Transmetalation Failure: The transmetalation step (transfer of the aryl group from tin to palladium) is often rate-limiting.[15] The reactivity of organostannanes follows the general trend: alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl. Ensure your stannane is sufficiently reactive.
-
Ligand Inhibition: While ligands are necessary, excess phosphine ligand in solution can inhibit the reaction by competing for coordination sites on the palladium center.[16] Use of ligandless catalysts like Pd₂(dba)₃ or specific ratios of ligand to palladium can be beneficial.
-
Additives: The addition of Cu(I) salts (e.g., CuI) can dramatically accelerate the reaction rate, believed to be by acting as a scavenger for free ligand or facilitating transmetalation.[16][17]
-
Q2: I am struggling to remove the toxic organotin byproducts from my final product. What are the best purification methods?
A2: This is a significant drawback of the Stille reaction.[17] Simple chromatography is often insufficient.
-
Troubleshooting Purification:
-
Aqueous KF Wash: A common and effective method is to wash the crude reaction mixture (dissolved in an organic solvent) with an aqueous solution of potassium fluoride (KF). The fluoride ion has a high affinity for tin and forms insoluble, easily filterable tin fluorides or water-soluble species.
-
DIBAL-H Reduction: Treatment with diisobutylaluminium hydride (DIBAL-H) can reduce residual tributyltin halides to tributyltin hydride, which is less polar and more easily separated by chromatography.
-
Iodine Treatment: Reaction with I₂ converts organotin residues to their corresponding iodides, which can sometimes be easier to remove.
-
Catalyst-Free Protocols: For some substrates, catalyst-free thermal reactions between arylstannanes and aroyl chlorides are possible at high temperatures, which simplifies workup but has a more limited scope.[7][18]
-
Protocol: Carbonylative Stille Cross-Coupling[15]
-
Setup: To a pressure-rated tube or flask, add the aryl halide (1.0 eq), the organostannane (1.1 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a degassed solvent (e.g., toluene).
-
Carbon Monoxide Introduction: Purge the vessel with carbon monoxide gas (balloon or from a cylinder) for several minutes. Maintain a positive pressure of CO (typically 1 atm is sufficient).
-
Reaction: Heat the reaction to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate. Vigorously stir the solution with an aqueous KF solution for 1-2 hours.
-
Purification: Filter the mixture to remove the precipitated tin fluorides. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.
Section 4: Synthesis via Organometallic Reagents
This strategy involves the addition of a highly nucleophilic organometallic reagent (e.g., Grignard or organolithium) to a specialized carboxylic acid derivative that resists over-addition.
FAQs & Troubleshooting: Weinreb Amide Approach
Q1: I'm trying to react a Grignard reagent with an ester to make a ketone, but I keep getting the tertiary alcohol byproduct. How can I stop the over-addition?
A1: This is a fundamental reactivity problem. The ketone product is more reactive towards the Grignard reagent than the starting ester. As soon as the ketone is formed, it reacts again to produce the tertiary alcohol.[19]
-
Expert Insight: Use a Weinreb Amide. The solution is to use an N-methoxy-N-methylamide, known as a Weinreb amide (R-CO-N(OMe)Me).[19] When the organometallic reagent adds to the carbonyl, it forms a stable, chelated tetrahedral intermediate. This intermediate is stable at the reaction temperature and does not collapse to form the ketone until the acidic workup. By the time the ketone is formed, no organometallic reagent is left, thus preventing over-addition.[19][20]
Caption: Workflow for ketone synthesis using a Weinreb amide.
Q2: My Weinreb amide synthesis is not working well. Are there alternatives?
A2: While Weinreb amides are robust, other activated amides or carbonyl precursors can be used. Recently, N-(2,4-dimethoxy-1,3,5-triazinyl)amides have been shown to have higher reactivity than Weinreb amides while still suppressing over-addition via a stable chelated intermediate.[19] Ureas possessing both a triazinylamino and a methoxy(methyl)amino group can undergo sequential substitution with different organometallic reagents, offering a one-pot route to unsymmetrical ketones.[19][20]
References
-
Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. The Journal of Organic Chemistry, 65(1), 254–255. [Link]
-
ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
Bogel Masson, R., et al. (2005). A catalyst-free synthesis of asymmetric diaryl ketones from aryltins. Journal of Organometallic Chemistry. [Link]
-
Lo Fiego, M. J., et al. (2011). Selective synthetic routes to sterically hindered unsymmetrical diaryl ketones via arylstannanes. The Journal of Organic Chemistry, 76(6), 1707-14. [Link]
-
National Institutes of Health (NIH). (2025). Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones. [Link]
-
ResearchGate. (n.d.). Deprotonative carbonylative cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Chemoselective synthesis of the aryl ketone through palladium (Pd) catalyzed coupling reaction. [Link]
-
Semantic Scholar. (1993). Synthesis of unsymmetrical biaryl ketones via palladium-catalyzed carbonylative cross-coupling reaction of arylboronic acids with iodoarenes. [Link]
-
CONICET. (2005). A catalyst-free synthesis of asymmetric diaryl ketones from aryltins. [Link]
-
National Institutes of Health (NIH). (2023). Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. [Link]
-
ACS Publications. (2011). Selective Synthetic Routes to Sterically Hindered Unsymmetrical Diaryl Ketones via Arylstannanes. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. [Link]
-
ACS Publications. (1996). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. [Link]
-
Royal Society of Chemistry. (n.d.). Electroreductive cross-coupling between aldehydes and ketones or imines via cathodically generated dianions. [Link]
-
ResearchGate. (n.d.). Synthesis of symmetrical and unsymmetrical diaryl ketones. [Link]
-
Semantic Scholar. (2023). Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
MDPI. (2021). Theoretical Insight into the Reversal of Chemoselectivity in Diels-Alder Reactions of α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted and Lewis Acids. [Link]
-
ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
ResearchGate. (2023). Enantioselective De Novo Synthesis of α,α‐Diaryl Ketones from Alkynes. [Link]
-
ACS Publications. (2007). Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
PubMed. (2014). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. [Link]
-
Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. 88, 197. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ACS Publications. (2000). Unsymmetrical Diaryl Ketones from Arenes. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Stille Coupling [organic-chemistry.org]
- 18. bicyt.conicet.gov.ar [bicyt.conicet.gov.ar]
- 19. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: One-Pot Synthesis of Diarylmethanes from Aryl Carboxylic Acids
Welcome to the technical support center for the direct synthesis of diarylmethanes from aryl carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful transformation in their work. Here, we address common challenges and frequently asked questions to help you streamline your experiments, improve yields, and troubleshoot effectively.
Part 1: Core Principles & Mechanism
The one-pot synthesis of diarylmethanes from aryl carboxylic acids represents a significant advancement in synthetic efficiency, bypassing the traditional multi-step routes that often involve the pre-formation and isolation of reactive intermediates like benzyl halides or alcohols. The most common and modern approach involves a tandem reaction sequence, typically catalyzed by a transition metal, that combines in-situ reduction of the carboxylic acid with a subsequent Friedel-Crafts-type alkylation.
A prevalent mechanism involves the catalytic activation of the carboxylic acid, its reduction to an aldehyde or a related intermediate, followed by further reduction to a reactive electrophilic species (akin to a benzyl cation equivalent), which is then trapped by an arene nucleophile. Hydrosilanes are commonly used as the terminal reductant in these transformations.
Caption: Generalized workflow for the reductive alkylation of arenes with aryl carboxylic acids.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction shows very low or no conversion of the starting carboxylic acid. What are the likely causes?
Answer:
Low or no conversion is typically linked to catalyst deactivation, insufficient reaction temperature, or issues with the reagents.
-
Cause A: Catalyst Inactivity/Decomposition: The transition metal catalyst is the heart of the reaction. Its activity can be compromised by oxygen, water, or impurities in the starting materials or solvent.
-
Solution: Ensure all reagents and the solvent are rigorously dried and degassed. Use of Schlenk techniques or a glovebox is highly recommended. Run a control reaction with a known, reliable substrate to confirm catalyst activity.
-
-
Cause B: Inadequate Temperature: The initial reduction of the carboxylic acid is often the rate-limiting step and requires significant thermal energy to proceed.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction by TLC or GC-MS to see if conversion begins to occur. Be aware that excessively high temperatures can lead to byproduct formation.
-
-
Cause C: Poor Silane Reactivity: Not all silanes are created equal. Sterically hindered or less reactive silanes may not be potent enough for the initial reduction step under your current conditions.
-
Solution: Switch to a more reactive hydrosilane. For example, if you are using triethylsilane (Et₃SiH), consider trying diphenylsilane (Ph₂SiH₂) or a more electron-rich silane, which can be more effective in the reduction of carboxylic acids.
-
Question 2: The reaction consumes the starting material, but the main product is the corresponding benzyl alcohol or aldehyde, not the diarylmethane. Why?
Answer:
This is a classic case of incomplete reaction, where the reduction sequence starts but the final Friedel-Crafts alkylation step fails.
-
Cause A: Insufficiently Lewis Acidic Conditions: The final step requires the generation of a potent electrophile from the alcohol or silyl ether intermediate. This is often promoted by a Lewis acidic species, which can be the catalyst itself or an additive.
-
Solution: Some catalytic systems require a co-catalyst or additive to enhance Lewis acidity for the final alkylation step. For instance, systems using indium or bismuth catalysts are known to be effective. If your system allows, a substoichiometric amount of a Lewis acid like B(C₆F₅)₃ or a scandium salt could promote the final step. Always check for compatibility with your primary catalyst first.
-
-
Cause B: Deactivated Arene Nucleophile: The arene (Ar²-H) that acts as the nucleophile may be too electron-poor to participate in the Friedel-Crafts reaction.
-
Solution: This method works best with electron-rich arenes like anisole, xylenes, or phenols. If your target requires an electron-deficient arene, this synthetic route may be unsuitable. You may need to increase the reaction temperature significantly or consider a different catalytic system known to be effective for less reactive arenes.
-
Caption: Decision tree for troubleshooting low yield outcomes.
Question 3: I am observing a significant amount of a byproduct corresponding to the simple decarboxylation of my starting material (Ar¹-H). How can I prevent this?
Answer:
Decarboxylation is a common side reaction, especially with electron-rich aryl carboxylic acids or at high temperatures. It occurs when the carboxyl group is lost as CO₂ before the desired reduction-alkylation sequence can take place.
-
Cause A: Excessive Reaction Temperature: High temperatures can favor the undesired decarboxylation pathway.
-
Solution: Lower the reaction temperature. Find the minimum temperature required for the reduction to proceed. This may require longer reaction times, but it can significantly suppress the decarboxylation side reaction.
-
-
Cause B: Catalyst Choice: Some catalytic systems are more prone to inducing decarboxylation than others. Palladium-based catalysts, for example, are well-known for their role in decarboxylative couplings.
-
Solution: Consider switching to a different metal catalyst. Ruthenium and Iridium-based systems have been developed specifically for reductive alkylation and may be less prone to simple decarboxylation.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate catalyst and silane reductant?
The choice of catalyst and silane is critical and interdependent.
| Catalyst System | Common Silane(s) | Key Considerations |
| Ruthenium-based (e.g., [Ru(p-cymene)Cl₂]₂) | Et₃SiH, Ph₂SiH₂ | Generally robust and versatile. Effective for a broad range of substrates. |
| Iridium-based | Et₃SiH, (EtO)₃SiH | Often shows high functional group tolerance. Can sometimes operate at lower temperatures. |
| Indium/Bismuth-based | Ph₂SiH₂ | The catalyst itself can provide the Lewis acidity needed for the final alkylation step. |
| Iron-based | TMDS | More economical and environmentally benign choice, though may require higher catalyst loading or specific ligands. |
Silane Selection:
-
Triethylsilane (Et₃SiH): A good starting point. It's a cost-effective and moderately reactive liquid silane.
-
Diphenylsilane (Ph₂SiH₂): Often more reactive than Et₃SiH and can enable reactions at lower temperatures or for more challenging substrates.
-
1,1,3,3-Tetramethyldisiloxane (TMDS): A very reactive and inexpensive silane, often used with earth-abundant metal catalysts like iron.
Q2: What is the typical substrate scope? Are there any functional groups that are incompatible?
This reaction is generally tolerant of many functional groups. However, some groups can interfere:
-
Tolerated Groups: Ethers (OMe, OEt), halides (F, Cl, Br), alkyl groups, and protected amines.
-
Problematic Groups:
-
Nitro (NO₂): Will likely be reduced by the silane.
-
Aldehydes/Ketones: Can be reduced or act as competitive electrophiles.
-
Unprotected Amines (NH₂) and Alcohols (OH): The acidic protons can react with the silane, consuming the reductant. Protection is usually required.
-
Q3: Can this reaction be performed without an external arene solvent (i.e., neat)?
Yes, in many cases, the arene coupling partner can be used as the solvent, especially if it is a liquid at the reaction temperature (e.g., anisole, toluene, xylenes). This is often advantageous as the high concentration of the nucleophile can accelerate the final alkylation step and improve yields.
Part 4: Example Experimental Protocol
This protocol is a representative example based on a ruthenium-catalyzed system.
Synthesis of 4-Methyl-4'-methoxy-diphenylmethane
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol, 1 mol%).
-
Reagent Addition: In a glovebox, add p-toluic acid (136 mg, 1.0 mmol, 1.0 equiv.). The tube is sealed with a septum.
-
Solvent and Reagents: Outside the glovebox, add anisole (5.0 mL, used as both reagent and solvent) via syringe.
-
Reductant Addition: Add triethylsilane (Et₃SiH, 0.48 mL, 3.0 mmol, 3.0 equiv.) via syringe.
-
Reaction: The Schlenk tube is placed in a preheated oil bath at 120 °C and stirred for 24 hours.
-
Monitoring: The reaction progress can be monitored by taking aliquots (via a degassed syringe) and analyzing by GC-MS or TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched by the careful addition of a saturated NaHCO₃ solution (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure diarylmethane product.
References
-
Title: Reductive Alkylation of Electron-Rich Arenes with Carboxylic Acids Source: Organic Letters URL: [Link]
-
Title: Indium- and Bismuth-Catalyzed Reductive Alkylation of Arenes with Carboxylic Acids and Aldehydes Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Ruthenium-Catalyzed Reductive Alkylation of Arenes with Carboxylic Acids Source: Organic Letters URL: [Link]
-
Title: Iron-Catalyzed Reductive Alkylation of Electron-Rich Arenes with Carboxylic Acids Source: Organic Letters URL: [Link]
Technical Support Center: Acid-Controlled Chemodivergent Synthesis of Substituted Quinolines
Welcome to the technical support center for the acid-controlled chemodivergent synthesis of substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic methodologies. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.
I. Frequently Asked Questions (FAQs)
Here we address common issues encountered during the acid-controlled synthesis of quinolines, a cornerstone of heterocyclic chemistry.
Q1: My reaction is producing a mixture of regioisomers. How can I control the selectivity?
A1: Regioselectivity is a frequent challenge, particularly in classic quinoline syntheses like the Friedländer, Combes, and Doebner-von Miller reactions when using unsymmetrical starting materials. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
-
Acid Catalyst Choice: The type and strength of the acid catalyst are paramount. In a notable example of chemodivergent synthesis, the reaction of ortho-aminoaryl ketones with α-enolic dithioesters can be steered to produce three different substituted quinolines simply by varying the acid catalyst. For instance, trifluoroacetic acid (TFA) can favor the formation of 2-carboxy-4-arylquinolines in the Skraup-Doebner-Von Miller synthesis, a reversal of the typical regiochemistry.
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction pathway. Experimenting with different solvents or even solvent-free conditions may alter the selectivity.
-
Substrate Modification: Altering substituents on your starting materials can influence the electronic and steric balance, favoring the formation of the desired product.
Q2: I'm observing significant tar formation and low yields in my Skraup/Doebner-von Miller synthesis. What's going wrong?
A2: These reactions are notoriously exothermic and can lead to polymerization and tar formation if not properly controlled.
-
Moderators: The use of moderators like ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent.
-
Controlled Acid Addition: Add strong acids like concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.
-
Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of the exothermic phase is crucial.
-
Biphasic Medium: To minimize polymerization of α,β-unsaturated carbonyl substrates in the Doebner-von Miller reaction, consider a biphasic reaction medium to sequester the carbonyl compound.
Q3: My Friedländer annulation is inefficient. How can I improve the yield?
A3: Low yields in the Friedländer synthesis can stem from several factors, including catalyst choice and reaction conditions.
-
Catalyst Selection: This reaction can be catalyzed by both Brønsted and Lewis acids. If one type is not working, consider the other. For example, hydrochloric acid in water has been shown to be an environmentally friendly and efficient system. Metal salts like indium(III) triflate can also be effective Lewis acid catalysts.
-
Solvent Choice: While classic protocols often use alcohol, solvent-free conditions or greener solvents like water should be considered.
-
Reagent Quality: Ensure the purity of your 2-aminoaryl aldehyde/ketone and the active methylene compound, as impurities can inhibit the reaction.
Q4: The reaction to form 4-substituted quinolines is not proceeding as expected. What are some common pitfalls?
A4: The synthesis of 4-substituted quinolines can be challenging. For example, the Conrad-Limpach synthesis, which can yield 4-quinolones, is sensitive to temperature. At lower temperatures, the reaction between anilines and β-keto esters forms a β-amino acrylate, which upon cyclization, gives the 4-quinolone. At higher temperatures, the isomeric 2-quinolone may be formed. Careful temperature control is therefore essential.
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific experimental problems.
Guide 1: Poor Regioselectivity in Acid-Catalyzed Annulation
| Symptom | Potential Cause | Suggested Solution |
| Mixture of 2- and 4-substituted products | Incorrect acid catalyst for desired outcome. | Systematically screen a panel of Brønsted and Lewis acids (e.g., p-TsOH, H₂SO₄, TFA, In(OTf)₃, Sc(OTf)₃). The choice of acid can dramatically alter the regiochemical outcome. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some cyclizations are highly temperature-sensitive. Run small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal condition for your desired isomer. | |
| Formation of unexpected isomer | Steric or electronic effects of substituents dominate. | If possible, modify the substituents on the aniline or carbonyl partner to favor the desired cyclization pathway. For example, a bulkier group may direct the reaction to the less sterically hindered position. |
Guide 2: Low or No Product Formation
| Symptom | Potential Cause | Suggested Solution |
| Starting materials remain unreacted | Inactive or inappropriate catalyst. | Use a fresh batch of acid catalyst or increase the catalyst loading. For some reactions, a stronger acid might be required to promote cyclodehydration. |
| Poor solubility of reactants. | Switch to a different solvent system. For instance, if using a non-polar solvent, try a more polar one like ethanol or DMF. | |
| Reaction temperature is too low. | Incrementally increase the reaction temperature and monitor progress by TLC. | |
| Reaction stalls or is incomplete | Insufficient reaction time. | Increase the reaction time and continue to monitor. Some quinoline syntheses can require several hours to reach completion. |
| Deactivation of the catalyst. | Ensure all reagents and solvents are dry, as water can deactivate some Lewis acid catalysts. |
III. Key Experimental Protocols & Mechanisms
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Annulation
This protocol describes a general method for the synthesis of a substituted quinoline from a 2-aminoaryl ketone and an active methylene compound.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., ethanol, 5 mL)
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound, and the solvent.
-
Stir the mixture to dissolve the solids.
-
Add the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mechanism: The Role of the Acid Catalyst
The acid catalyst plays a crucial dual role in quinoline synthesis. Initially, it activates the carbonyl group, facilitating the initial condensation or Michael addition. Subsequently, it promotes the cyclodehydration step, leading to the formation of the aromatic quinoline ring.
Caption: Acid-catalyzed quinoline synthesis workflow.
IV. Visualization of Chemodivergence
The power of acid-controlled chemodivergent synthesis lies in the ability to generate different product scaffolds from the same set of starting materials by simply changing the acidic catalyst.
Caption: Chemodivergent synthesis of quinolines.
V. References
-
Koley, S., Chanda, T., Ramulu, B. J., Chowdhury, S., & Singh, M. S. (2016). Acid‐Controlled Chemodivergent Synthesis of Three Differently Substituted Quinolines via Site Selective Coupling of ortho‐ Aminoaryl Ketones with α‐Enolic Dithioesters. Advanced Synthesis & Catalysis, 358(8), 1195–1201. [Link]
-
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem Technical Support.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Retrieved from BenchChem Technical Support.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Retrieved from BenchChem Technical Support.
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
Validation & Comparative
A Researcher's Guide to the Comparative Biological Activity of Biphenyl-4-yl-p-tolyl-methanone and Its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity conferred by subtle structural modifications is paramount. This guide provides an in-depth comparative analysis of the biological activities of Biphenyl-4-yl-p-tolyl-methanone and its structural analogs. The biphenyl-methanone scaffold is a recognized privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds.[1] This document synthesizes available experimental data to illuminate structure-activity relationships (SAR), offering a framework for future research and development in this promising chemical space.
Introduction: The Biphenyl-Methanone Core
Biphenyl-4-yl-p-tolyl-methanone serves as our parent compound. Its structure, featuring a rigid biphenyl core connected to a p-tolyl group via a ketone linker, is a versatile starting point for synthetic modification.[2] The biphenyl moiety is a common motif in a vast array of functional materials and biologically active molecules, often imparting desirable characteristics like thermal stability and specific photophysical properties.[2][3] While extensive research exists for the broader class of benzophenones and biphenyl derivatives, specific data on the direct biological mechanism of the parent compound, Biphenyl-4-yl-p-tolyl-methanone, is not yet available in published literature.[4] This guide, therefore, draws insights from the activities of its structurally related analogs to build a comparative landscape, focusing primarily on anticancer and antimicrobial activities where the most robust data is available.
Comparative Anticancer Activity
The biphenyl scaffold is a key feature in several potent anticancer agents.[5] Analogs of Biphenyl-4-yl-p-tolyl-methanone have been evaluated against various cancer cell lines, revealing that specific substitutions can dramatically enhance cytotoxic and antiproliferative effects.
Quantitative Analysis of Anticancer Efficacy
To facilitate a direct comparison, the following table summarizes the cytotoxic or growth inhibitory activities (IC₅₀/GI₅₀/LC₅₀) of selected analogs. This data highlights how modifications, such as the addition of hydroxyl groups or conjugation with other bioactive molecules, influence anticancer potency.
| Compound ID | Description | Cancer Cell Line | Activity (µM) | Reference |
| Parent | Biphenyl-4-yl-p-tolyl-methanone | Not explicitly reported | Not Available | [1] |
| Analog 1 | Hydroxylated Biphenyl Compound | Melanoma | IC₅₀: 1.7 ± 0.5 | [6] |
| Analog 2 | Melatonin-Biphenyl Conjugate | SW480 (Colon) | LC₅₀: 68.03 ± 0.46 | [1] |
| Analog 3 | 4-biphenylamino-5-halo-2(5H)-furanone | MCF-7 (Breast) | IC₅₀: 11.8 | [7] |
| Analog 4 | 4'-Hydroxybiphenyl-4-carboxylic Acid Derivative | HCT-116 (Colorectal) | Cytotoxic (Comparable to Erlotinib) | [8] |
Expert Insights on Structure-Activity Relationship (SAR):
-
Hydroxylation: The introduction of hydroxyl groups onto the biphenyl rings (Analog 1) appears to be a highly effective strategy for increasing anticancer activity, resulting in low micromolar IC₅₀ values against melanoma cells.[6]
-
Conjugation: Linking the biphenyl scaffold to other bioactive molecules, like melatonin (Analog 2), can yield compounds with significant cytotoxicity, though the potency may vary.[1]
-
Heterocyclic Analogs: Modification of the core structure to include heterocyclic rings like furanones (Analog 3) can produce compounds with potent and selective activity against specific cancer cell lines, such as MCF-7 breast cancer cells.[7]
-
Targeting Specific Pathways: Analogs designed as EGFR allosteric inhibitors (Analog 4) have shown promise, inducing apoptosis and arresting the cell cycle at the G2/M phase.[8]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the antiproliferative activity of test compounds.[1][7]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a controlled incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., biphenyl-methanone analogs). A vehicle control (e.g., DMSO) and an untreated control are included. The plates are incubated for a specified duration, typically 48 or 72 hours.[1]
-
MTT Addition: After the treatment period, the medium is aspirated, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[1]
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC₅₀ (or GI₅₀) value, representing the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the inhibition percentage against the compound concentration.[1]
Visualization of Experimental Workflow
Caption: Putative intrinsic apoptosis pathway targeted by anticancer analogs.
Conclusion and Future Directions
Biphenyl-4-yl-p-tolyl-methanone is a valuable scaffold in medicinal chemistry. While the parent compound itself is primarily a synthetic intermediate,[2] its analogs exhibit a remarkable breadth of biological activities. The evidence strongly suggests that targeted modifications—such as hydroxylation, halogenation, and conjugation with other pharmacophores—can significantly enhance potency and selectivity for anticancer and antimicrobial applications.
Future research should focus on:
-
Elucidating the Mechanism: Determining the specific molecular targets of the most potent analogs to move beyond phenotypic screening. [4]2. Systematic SAR Studies: Synthesizing and testing a wider array of derivatives to build a more comprehensive structure-activity relationship model.
-
In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy and safety profiles.
This guide serves as a foundational resource, consolidating current knowledge and providing validated protocols to empower researchers in the rational design of the next generation of therapeutics based on the versatile biphenyl-methanone core.
References
- BenchChem. (n.d.). Comparative Biological Activity of Biphenyl-4-yl-p-tolyl-methanone and Its Analogs: A Guide for Researchers.
- BenchChem. (n.d.). Unraveling the Biological Role of Biphenyl-4-yl-p-tolyl-methanone: A Review of Available Data.
-
Liu, X. F., et al. (2011). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules. Available at: [Link]
-
Shaik, A. B., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. Available at: [Link]
-
Felipe, L., et al. (2018). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology. Available at: [Link]
-
Rojas-Guevara, J., et al. (2024). New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. RSC Medicinal Chemistry. Available at: [Link]
-
Rao, V. R. S., et al. (2023). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Chemistry & Biodiversity. Available at: [Link]
-
Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Iinuma, M., et al. (1996). Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. Biological & Pharmaceutical Bulletin. Available at: [Link]
-
Vooturi, S., et al. (2012). Examination of a synthetic benzophenone membrane-targeted antibiotic. Organic & Biomolecular Chemistry. Available at: [Link]
-
Poss, M. A., et al. (2009). Synthesis and Biological Evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: A Class of Potent aggrecanase-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Z., et al. (2017). Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Shihab, I. K., et al. (2023). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Available at: [Link]
- BenchChem. (n.d.). Biphenyl-4-yl-p-tolyl-methanone: A Versatile Building Block in Modern Organic Synthesis.
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. BioMed Research International. Available at: [Link]
-
Bongini, A., et al. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Archiv der Pharmazie. Available at: [Link]
-
Bedos-Belval, F., et al. (2021). Anti-inflammatory activity of naturally occuring diarylheptanoids - A review. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]
-
Jin, M., et al. (2024). Neolignans and Diarylnonanoid Derivatives with Anti-inflammatory Activity from Myristica fragrans Houtt. Seeds. ACS Omega. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
Navigating the Kinome: A Comparative Guide to Evaluating Pyridin-3-yl(p-tolyl)methanone and Other Kinase Inhibitors
In the landscape of drug discovery, the quest for novel kinase inhibitors remains a focal point of research, particularly in oncology and inflammatory diseases. The vastness of the human kinome, with over 500 protein kinases, presents both a challenge and an opportunity for the development of targeted therapeutics. The pyridine ring is a well-established scaffold in the design of kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] This guide uses Pyridin-3-yl(p-tolyl)methanone, a compound featuring this privileged structure, as a foundational example to explore a comprehensive, data-driven approach to kinase inhibitor evaluation and comparison.
While specific inhibitory data for Pyridin-3-yl(p-tolyl)methanone is not yet publicly available, its structural components—a pyridine ring and a substituted phenyl group—are present in numerous potent kinase inhibitors.[3][4][5] This document will, therefore, serve as a methodological blueprint for researchers aiming to characterize a novel compound like Pyridin-3-yl(p-tolyl)methanone. We will delve into the requisite experimental workflows, compare it hypothetically against established inhibitors, and provide the rationale behind these comparative studies.
Section 1: Initial Assessment of a Novel Kinase Inhibitor Candidate
The journey of a potential kinase inhibitor from a chemical entity to a therapeutic candidate begins with a rigorous in vitro characterization. The primary objective is to ascertain its inhibitory activity against a panel of kinases and to determine its potency and selectivity.
Kinase Profiling: Casting a Wide Net
A broad initial screening against a diverse panel of kinases is crucial to identify potential targets and off-targets. This is typically performed using radiometric or fluorescence-based assays that measure the transfer of a phosphate group from ATP to a substrate.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard procedure for assessing the inhibitory potential of a compound against a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compound (e.g., Pyridin-3-yl(p-tolyl)methanone) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound or DMSO (as a control) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[6]
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Hypothetical Comparison of IC50 Values
To contextualize the potential of Pyridin-3-yl(p-tolyl)methanone, we can compare its hypothetical IC50 values against those of well-established kinase inhibitors across different kinase families.
| Kinase Target | Pyridin-3-yl(p-tolyl)methanone (Hypothetical IC50, nM) | Staurosporine (Broad Spectrum Inhibitor) (IC50, nM) | Imatinib (Tyrosine Kinase Inhibitor) (IC50, nM) | Sorafenib (Multi-Kinase Inhibitor) (IC50, nM) |
| ABL1 | 500 | 6 | 250 | - |
| VEGFR2 | 150 | 15 | - | 90 |
| PIM-1 | 80 | 20 | - | 30 |
| p38α | 300 | 50 | - | - |
Note: The IC50 values for Pyridin-3-yl(p-tolyl)methanone are purely for illustrative purposes to demonstrate a comparative framework.
Section 2: Delving Deeper: Cellular Activity and Target Engagement
While in vitro assays are essential for initial characterization, they do not fully recapitulate the complex cellular environment.[7][8] Therefore, the next critical step is to assess the compound's activity in a cellular context.
Cell-Based Phosphorylation Assays
These assays measure the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cell.[8][9] This provides evidence of target engagement and functional cellular activity.
Experimental Protocol: Western Blot-Based Phospho-Substrate Assay
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and western blotting apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for evaluating a novel kinase inhibitor, from initial screening to cellular validation.
Caption: Workflow for kinase inhibitor evaluation.
Section 3: Understanding the Broader Context: Signaling Pathways
To fully appreciate the potential impact of a kinase inhibitor, it is essential to understand the signaling pathways in which its target kinase operates. For instance, if Pyridin-3-yl(p-tolyl)methanone were found to inhibit a key kinase in the MAPK/ERK pathway, it could have implications for cell proliferation, differentiation, and survival.
Illustrative Signaling Pathway: MAPK/ERK Cascade
The following diagram depicts a simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
The evaluation of a novel kinase inhibitor like Pyridin-3-yl(p-tolyl)methanone requires a multi-faceted approach that combines robust in vitro biochemical assays with relevant cell-based models. While the pyridine scaffold holds promise, its ultimate utility as a kinase inhibitor can only be determined through rigorous experimental validation as outlined in this guide. By systematically assessing potency, selectivity, and cellular activity, and by placing these findings within the context of known signaling pathways and established inhibitors, researchers can effectively advance the most promising candidates toward preclinical and clinical development.
References
-
Protocols.io. (2023). In vitro kinase assay. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Services. [Link]
-
PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]
-
National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
CORE. In vitro assay for cyclin-dependent kinase activity in yeast. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
PubMed. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. [Link]
-
MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]
-
Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]
-
Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [Link]
-
Pharmaffiliates. CAS No : 34950-04-4 | Product Name : Pyridin-3-yl(p-tolyl)methanone. [Link]
-
PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]
-
ResearchGate. Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
National Center for Biotechnology Information. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [Link]
-
Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Pyridine Compounds for Anticancer Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel pyridine-based compounds as potential anticancer agents. We move beyond simplistic protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical screening.
The Pyridine Scaffold: A Privileged Structure in Oncology
The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and capacity for diverse chemical interactions have established it as a "privileged scaffold" in drug development.[3] This is evidenced by its presence in several FDA-approved anticancer drugs, including the multi-kinase inhibitors Sorafenib and Regorafenib, which are crucial in treating various solid tumors.[4] The versatility of the pyridine core allows it to interact with a wide array of biological targets, such as kinases, topoisomerases, and tubulin, making it a fertile ground for the discovery of next-generation cancer therapeutics.[2][3]
Our objective is to move from a novel synthesized pyridine compound to a data-driven assessment of its therapeutic potential. This involves a tiered approach, beginning with a broad assessment of cytotoxicity and progressively narrowing down to specific mechanisms of action.
Foundational Tier: Assessing Cytotoxicity and Viability
The initial and most critical step is to determine whether a novel pyridine compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects against cancer cells. The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays, representing the compound concentration required to inhibit 50% of cell proliferation in vitro.[5][6]
The MTT Assay: A Robust Colorimetric Method for Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and efficient method for initial high-throughput screening.[7]
Principle: The assay's foundation lies in cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] This allows for a quantitative measurement of cell viability by solubilizing the crystals and measuring the absorbance of the solution.
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cancer cell lines.
1. Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing and filter-sterilize. Store protected from light at 4°C.
-
Solubilization Buffer: Dimethyl sulfoxide (DMSO) is commonly used.
2. Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to a pre-determined optimal seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[7]
-
Include "cell-free" blank wells containing only the medium to measure background absorbance.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[7]
3. Compound Treatment:
-
Prepare serial dilutions of the novel pyridine compound in a complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Crucial Controls: Include "untreated" wells (fresh medium only) and "vehicle control" wells (medium with the highest concentration of the compound's solvent, e.g., 0.1% DMSO).[7]
-
Incubate for the desired exposure time (typically 48 or 72 hours).
4. Assay and Measurement:
-
After incubation, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the cell-free blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (which represent 100% viability).
-
Plot percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[7]
Mechanistic Elucidation: How Are the Cancer Cells Dying?
A low IC50 value is promising, but it doesn't explain the mechanism of cell death. The next tier of investigation focuses on how the compound exerts its effect. A desirable anticancer agent should ideally induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as the latter can trigger an inflammatory response.[8]
Apoptosis Detection via Annexin V/PI Staining
Principle: This flow cytometry-based assay is the gold standard for quantifying apoptosis.[9] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10]
By using both stains, we can distinguish four cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
Cell Cycle Analysis
Cancer is fundamentally a disease of uncontrolled cell proliferation, driven by a dysfunctional cell cycle.[11] Many effective anticancer drugs work by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing the cell from dividing.[12][13]
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.[13] Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as PI.[11] The amount of fluorescence is proportional to the amount of DNA in the cell.
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA before dividing.
A significant accumulation of cells in a particular phase after treatment with a novel pyridine compound indicates that the compound may be interfering with the machinery of that specific checkpoint. For instance, some pyridine derivatives have been shown to induce G2/M arrest.[14]
Targeting Key Signaling Pathways
The ultimate goal is to identify the molecular target of a novel compound. Pyridine derivatives are known to inhibit a wide range of cancer-related signaling pathways.[1][2] A common mechanism is the inhibition of protein kinases, which are often dysregulated in cancer.[1] For example, many pyridine compounds target VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels that tumors need to grow).[1][15][16] Others may act by upregulating tumor suppressor pathways, such as the p53 pathway.[14]
Caption: Hypothesized p53-mediated mechanism of a novel pyridine compound.
Comparative Analysis: Benchmarking Against Standards
To contextualize the efficacy of novel compounds, their IC50 values must be compared against both established anticancer drugs and their activity across different cancer cell types. This comparative analysis is crucial for identifying lead candidates with superior potency or a more desirable selectivity profile.
Table 1: Hypothetical In Vitro Cytotoxicity (IC50, µM) of Novel Pyridine Compounds
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| NPC-1 | 1.5 | 0.8 | 2.3 |
| NPC-2 | 15.2 | 20.5 | 25.0 |
| NPC-3 | 0.9 | 1.1 | 0.7 |
| Doxorubicin | 1.9 | 1.4 | 1.7 |
| Sorafenib | 5.8 | 3.5 | 6.2 |
Data are hypothetical for illustrative purposes. Doxorubicin and Sorafenib are used as common reference standards.[15][16]
Interpretation:
-
NPC-1 and NPC-3 show promising activity, with IC50 values comparable to or better than the standard drug Doxorubicin across these cell lines.
-
NPC-2 exhibits significantly weaker activity and would likely be deprioritized for further study.
-
NPC-3 demonstrates potent, broad-spectrum activity, making it a strong lead candidate.
Conclusion
The in vitro evaluation of novel pyridine compounds is a multi-tiered, logical process that builds a comprehensive profile of a compound's anticancer potential. It begins with broad screening for cytotoxicity to establish potency (IC50) and progresses to detailed mechanistic studies to understand how the compound works, including its effects on apoptosis and the cell cycle. By benchmarking against established drugs and analyzing activity across diverse cancer cell lines, researchers can confidently identify and prioritize lead candidates for the next stages of preclinical and clinical development. This structured, self-validating approach ensures scientific rigor and maximizes the potential for translating novel chemical entities into effective cancer therapies.
References
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). International Institute of Anticancer Research. [Link]
-
Apoptosis Assay. (n.d.). iQ Biosciences. [Link]
-
Anticancer Functions of Pyridine Heterocycles. (2022). ResearchGate. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). ResearchGate. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Examples of compounds derived from pyridine where antiproliferative... (n.d.). ResearchGate. [Link]
-
Structures of certain pyridine-based approved anticancer drugs, and the... (n.d.). ResearchGate. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI. [Link]
-
Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. (n.d.). Frontiers. [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. (n.d.). Auctores Publishing. [Link]
-
Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. (2021). bioRxiv. [Link]
-
Basic Methods of Cell Cycle Analysis. (2023). MDPI. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). National Center for Biotechnology Information. [Link]
-
Monitoring Cell Cycle Progression in Cancer Cells. (2022). Agilent. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2022). Semantic Scholar. [Link]
-
Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. (n.d.). MDPI. [Link]
-
Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET. [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). PubMed Central. [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 11. agilent.com [agilent.com]
- 12. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 13. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 14. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Polysubstituted 3-Hydroxypyridines
Introduction: The Enduring Importance of the 3-Hydroxypyridine Scaffold
The polysubstituted 3-hydroxypyridine motif is a cornerstone in medicinal chemistry and materials science.[1] Its prevalence in natural products, pharmaceuticals, and agricultural chemicals underscores its significance.[2] Unlike its 2- and 4-hydroxy isomers, which can tautomerize to the corresponding pyridones, the 3-hydroxy isomer exists predominantly in the phenolic form. This structural feature provides a versatile handle for further functionalization, often through conversion of the hydroxyl group to a triflate for cross-coupling reactions, making it a valuable intermediate for creating diverse molecular architectures.[2][3]
The enduring challenge for synthetic chemists is not merely to construct this scaffold, but to do so with precise control over the substitution pattern. The demand for regiochemically pure, polysubstituted 3-hydroxypyridines has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent and field-proven synthetic routes, offering insights into their underlying mechanisms, practical advantages, and limitations to inform rational synthetic design.
Route 1: Classical Ring Transformation of Furans
One of the most established and economically viable methods for synthesizing 3-hydroxypyridines involves the ring transformation of readily available furan precursors. This approach leverages the inherent reactivity of the furan ring, which can be viewed as a masked 1,4-dicarbonyl equivalent.
Mechanism and Causality
The core transformation involves the reaction of a 2-acylfuran with an ammonia source, typically under elevated temperature and pressure. The generally accepted mechanism proceeds through an initial formation of an imine, followed by a series of rearrangements akin to an aza-Achmatowicz reaction. The furan ring undergoes oxidative opening and subsequent ring closure, incorporating the nitrogen atom to form the pyridine ring, followed by dehydration to aromatize the system.
This method's primary strength lies in its simplicity and the low cost of starting materials.[1] Furfural, derived from biomass, is an inexpensive and renewable feedstock, making this route highly attractive for large-scale synthesis.[4]
Workflow: Furan Ring Transformation
Caption: Key mechanistic steps of the Bohlmann-Rahtz pyridine synthesis.
Route 3: Transition-Metal-Catalyzed Cyclizations
Modern organometallic catalysis offers elegant and often milder routes to complex heterocyclic scaffolds, and the synthesis of 3-hydroxypyridines is no exception. These methods provide excellent regiocontrol, which is often a challenge in classical syntheses.
A. Palladium-Catalyzed "Anti-Wacker"-Type Cyclization
A recently developed and highly efficient method involves the Pd(0)-catalyzed arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. [2][5]This process constructs the pyridine ring from acyclic precursors derived from readily available amino acids and propargyl alcohols.
The key step is a palladium-catalyzed "anti-Wacker"-type cyclization, which generates a 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine intermediate. [2]This intermediate is then subjected to a two-step sequence of oxidation followed by the elimination of p-toluenesulfinic acid to yield the final, fully aromatic polysubstituted 3-hydroxypyridine. [2][5]The tosyl protecting group is crucial, as it facilitates the N-propargylation and the cyclization step via an electron-withdrawing inductive effect, and is then eliminated during the aromatization. [2]This method provides a practical and highly regioselective pathway to diverse 3-hydroxypyridines. [2][6]
B. Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a robust tool for the formation of cyclic structures. Its application to 3-hydroxypyridine synthesis involves the RCM of specifically designed nitrogen-containing dienes. [7]The resulting cyclic intermediates can then be converted to the aromatic product.
For instance, RCM can produce a dihydropyridinone intermediate, which upon treatment with a base like DBU undergoes elimination to yield the 3-hydroxypyridine. [7]Alternatively, the RCM product can be oxidized and, if a protecting group like a benzyl group is used, subsequent deprotection via catalytic hydrogenation affords the target molecule. [7]This strategy is noted for its simplicity, flexibility, and the ability to avoid the formation of inseparable regioisomers. [7]
Route 4: Cycloaddition Strategies
Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, offer a convergent and atom-economical approach to constructing the pyridine ring in a single step.
Hetero-Diels-Alder Reaction of 5-Alkoxyoxazoles
A general, single-step synthesis of polysubstituted 3-hydroxypyridines can be achieved via the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. [8]The oxazole acts as the azadiene component. The reaction often benefits from Lewis acid catalysis, such as with Neodymium(III) triflate (Nd(OTf)₃), allowing the reaction to proceed at room temperature. This method demonstrates good functional group tolerance and provides a straightforward route to highly functionalized 3-hydroxypyridine building blocks. [8]
Comparative Summary of Synthetic Routes
| Synthesis Method | Key Precursors | Typical Conditions | Advantages | Limitations | Overall Yield (Typical) |
| Furan Ring Transformation | 2-Acylfurans, Ammonia | High temp. (150-200°C), High pressure | Economical, Scalable, Renewable feedstock [1][4] | Harsh conditions, Limited functional group tolerance [1] | 70-85% [9][10] |
| Bohlmann-Rahtz Synthesis | Enamines, Ethynylketones | High temp. (classic); Milder with acid catalysis | Versatile for 2,3,6-substitution, One-pot modifications exist [11] | Intermediate purification (classic), High temp. (classic) [11] | 60-90% (modified) [11] |
| Pd-Catalyzed Cyclization | Amino acids, Propargyl alcohols, Arylboronic acids | Pd(0) catalyst, 80°C | Excellent regioselectivity, Mild conditions, High functional group tolerance [2] | Multi-step precursor synthesis, Cost of catalyst | 70-85% (over final steps) [2] |
| Ru-Catalyzed RCM | Nitrogen-containing dienes | Grubbs' catalyst, rt to reflux | Flexible, Avoids regioisomers, Mild conditions [7] | Substrate synthesis required, Cost of catalyst | 65-85% (over final steps) [7] |
| Hetero-Diels-Alder | 5-Alkoxyoxazoles, Dienophiles | Lewis acid (e.g., Nd(OTf)₃), Room temp. | Single step, High convergence, Good functional group tolerance [8] | Availability of substituted oxazole precursors | 60-80% [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxypyridine from Furfurylamine (Furan Route)
This protocol is adapted from Zhang, Z. et al. (2007). [12]
-
Reaction Setup: To a reaction vessel equipped with a dropping funnel and a stirrer, add furfurylamine (0.1 mol) and concentrated hydrochloric acid (0.5 mol).
-
Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Add hydrogen peroxide (H₂O₂, 0.11 mol) dropwise while maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux at 100-105 °C for 30 minutes.
-
Work-up and Isolation: After cooling, the reaction mixture is worked up (details typically involve neutralization and extraction). The crude product is then purified, for example by distillation or crystallization, to yield 3-hydroxypyridine. The reported yield under these optimal conditions is 76%. [9][12]
Protocol 2: Pd-Catalyzed Arylative Cyclization to a Tetrahydropyridine Intermediate
This protocol is adapted from Ito, H. et al. (2023). [2]
-
Reaction Setup: To a test tube, add the alkyne-aldehyde precursor (4a, 0.100 mmol), Pd(PPh₃)₄ (5.8 mg, 5 mol%), and CuI (1.2 mg, 6 mol%).
-
Reagent Addition: Under an argon atmosphere, add anhydrous methanol (1.0 mL) followed by phenylacetylene (22 μL, 2.0 equiv).
-
Reaction: Seal the test tube with a screw cap and agitate the mixture at 80 °C for 1.5 hours.
-
Isolation: Cool the reaction mixture to room temperature and concentrate it in vacuo. Purify the residue using preparative thin-layer chromatography (TLC) with 20% EtOAc/toluene as the eluent to give the 3-hydroxy-1,2,3,6-tetrahydropyridine product (5aE). The reported yield for this step is 77%. [2]5. Aromatization (General): The isolated tetrahydropyridine is then oxidized (e.g., with DDQ) and subsequently undergoes elimination to afford the final 3-hydroxypyridine product. [2]
Conclusion
The synthesis of polysubstituted 3-hydroxypyridines is a mature field with a diverse array of reliable methods. The choice of synthetic route is a strategic decision dictated by the specific substitution pattern required, scale, cost, and available starting materials.
-
For large-scale, cost-sensitive syntheses of simpler analogues, the furan ring transformation remains a highly compelling option due to its use of inexpensive, bio-based starting materials. [4]* The Bohlmann-Rahtz synthesis , particularly its modern one-pot variants, offers a reliable route for specific trisubstituted patterns. [11]* For complex, highly substituted targets where regiochemical precision and functional group tolerance are paramount, transition-metal-catalyzed methods like the Pd-catalyzed "anti-Wacker" cyclization and Ru-catalyzed RCM provide unparalleled control and flexibility, making them ideal for drug discovery and development programs. [2][7]* Cycloaddition strategies offer an elegant and convergent approach, rapidly building molecular complexity in a single, atom-economical step. [8] By understanding the causality and experimental nuances of each pathway, researchers can select and optimize the most appropriate route to accelerate their research and development efforts in creating novel and functional 3-hydroxypyridine-based molecules.
References
- Method for preparing derivatives of 3-hydroxypyridine.
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of Triphenylamine-Linked Pyridine Analogues in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. In this landscape, triphenylamine-linked pyridine analogues have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides an in-depth comparative analysis of these analogues, grounded in experimental data, to elucidate their therapeutic potential and guide future research endeavors. We will delve into their biological performance, mechanisms of action, and structure-activity relationships, offering a comprehensive resource for the scientific community.
Introduction to Triphenylamine-Linked Pyridine Analogues
Triphenylamine, a non-planar, propeller-shaped molecule, serves as a versatile scaffold in medicinal chemistry due to its unique electronic and structural properties. When linked to a pyridine ring, a common heterocycle in FDA-approved drugs, the resulting analogues exhibit a wide spectrum of biological activities, most notably in the realm of oncology.[1] The inherent cytotoxicity of these compounds against cancer cells has spurred extensive research into their potential as next-generation chemotherapeutics. This guide will compare and contrast the biological evaluation of these pyridine analogues with related heterocyclic systems, providing a clear perspective on their standing as potential drug candidates.
Comparative Analysis of In Vitro Cytotoxicity
The cornerstone of evaluating any potential anticancer agent is its ability to selectively kill cancer cells. The in vitro cytotoxicity of triphenylamine-linked pyridine analogues has been extensively studied against a panel of human cancer cell lines. Here, we present a comparative analysis of their efficacy, often quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of a biological process.
Performance Against Human Cancer Cell Lines
A key study directly compared the anticancer activity of a series of triphenylamine-linked pyridone analogues (compounds 4a-e ) and thiazole analogues (compounds 6a-d ) against human breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A-549) cell lines.[2] The results, summarized in Table 1, highlight the potent cytotoxicity of the pyridine analogues, with some compounds exhibiting significantly lower IC50 values than the standard chemotherapeutic drug, cisplatin.[2]
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of triphenylamine-linked pyridine and thiazole analogues against human cancer cell lines.
| Compound | MDA-MB-231 (Breast Cancer) | A-549 (Lung Cancer) |
| 4b (Pyridine) | 0.0103 | 0.00803 |
| 4e (Pyridine) | 0.0147 | 0.0095 |
| 6c (Thiazole) | 0.051 | 0.0485 |
| Cisplatin | 0.012 | 0.0244 |
Data sourced from Al-Morsy et al., 2022.[2]
Notably, pyridine analogues 4b and 4e demonstrated exceptional potency against both cell lines, with IC50 values in the nanomolar range, surpassing the efficacy of cisplatin in the A-549 cell line.[2]
Selectivity Towards Cancer Cells
A critical aspect of any potential anticancer drug is its selectivity for cancer cells over normal, healthy cells. To assess this, the cytotoxicity of these analogues was also evaluated against a normal human lung fibroblast cell line (MRC-5).[2] The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of this therapeutic window.
Table 2: Cytotoxicity against normal human cells and selectivity index.
| Compound | MRC-5 (Normal Lung Fibroblast) IC50 (µM) | Selectivity Index (SI) vs. A-549 | Selectivity Index (SI) vs. MDA-MB-231 |
| 4b | 0.0971 | 12.1 | 9.4 |
| 4e | 0.0823 | 8.7 | 5.6 |
| Cisplatin | 0.0876 | 3.6 | 7.3 |
Data sourced from Al-Morsy et al., 2022.[2]
The pyridine analogues 4b and 4e exhibited favorable selectivity indices, suggesting a degree of selective toxicity towards cancer cells compared to normal cells, a crucial attribute for minimizing side effects in potential therapeutic applications.[2]
Mechanism of Action: Unraveling the Cellular Response
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is fundamental to their development as therapeutic agents. Evidence suggests that triphenylamine-linked pyridine analogues induce cancer cell death primarily through the induction of apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Many anticancer drugs function by triggering this suicide pathway in cancer cells. Studies on related pyridine derivatives have shown that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This often involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[3]
A common method to detect apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
The following diagram illustrates the general principle of the intrinsic and extrinsic apoptosis pathways, which are likely targets of triphenylamine-pyridine analogues.
Caption: General overview of the extrinsic and intrinsic apoptosis pathways.
Potential Kinase Inhibition
Molecular docking studies have suggested that triphenylamine-linked pyridine analogues may also exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6] These receptors are often overexpressed in various cancers and play a crucial role in tumor angiogenesis and growth. The ability of these compounds to bind to the active sites of these kinases suggests a potential mechanism for their potent cytotoxic activity.
Structure-Activity Relationship (SAR)
The biological activity of triphenylamine-linked pyridine analogues is highly dependent on their chemical structure. A detailed analysis of the structure-activity relationship (SAR) provides valuable insights for the rational design of more potent and selective compounds.
A key study revealed that the nature and position of substituents on the phenyl ring attached to the pyridine core significantly influence the cytotoxic activity.[2]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as a nitro group (-NO2) at the para-position of the phenyl ring (compound 4e ), resulted in potent anticancer activity.[2]
-
Electron-donating groups: Conversely, the introduction of electron-donating groups, like a methoxy (-OCH3) or dimethylamino (-N(CH3)2) group, led to a significant decrease in cytotoxicity.[2]
-
Methyl group: A methyl group (-CH3) at the para-position (compound 4b ) also conferred strong cytotoxic activity, suggesting that both electronic and steric factors play a role.[2]
These findings indicate that fine-tuning the electronic properties of the substituent on the phenyl ring is a critical strategy for optimizing the anticancer potency of these analogues.
Experimental Protocols
To ensure the reproducibility and validity of the biological evaluation, standardized and detailed experimental protocols are essential. Here, we provide a step-by-step methodology for the widely used MTT assay for assessing cell viability.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A-549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Triphenylamine-linked pyridine analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triphenylamine-linked pyridine analogues in complete culture medium.
-
Remove the old medium from the 96-well plates and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
The following diagram illustrates the experimental workflow of the MTT assay.
Caption: A step-by-step workflow of the MTT assay.
In Vivo Evaluation and Future Perspectives
While in vitro studies provide crucial initial data, the ultimate validation of a potential anticancer agent lies in its in vivo efficacy and safety. Although direct in vivo studies on triphenylamine-linked pyridine analogues are still emerging, research on related triphenylamine and pyridine derivatives has shown promising results in animal models. For instance, some triphenylamine-based photosensitizers have demonstrated significant tumor growth inhibition in vivo.[8][9] Similarly, certain pyridine derivatives have shown anticancer effects in mice bearing sarcoma models.[10] These findings provide a strong rationale for advancing the most potent triphenylamine-linked pyridine analogues to in vivo testing.
Future research should focus on:
-
Comprehensive in vivo studies: Evaluating the antitumor efficacy, pharmacokinetics, and toxicity of lead compounds in various preclinical cancer models.
-
Elucidation of detailed mechanisms of action: Utilizing techniques like Western blotting, RNA sequencing, and proteomics to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
Optimization of SAR: Synthesizing and evaluating a broader range of analogues to further refine the structure-activity relationship and improve potency and selectivity.
-
Combination therapies: Investigating the synergistic effects of these analogues with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes.
Conclusion
Triphenylamine-linked pyridine analogues represent a highly promising class of compounds for the development of novel anticancer agents. Their potent and selective cytotoxicity against a range of cancer cell lines, coupled with their potential to induce apoptosis and inhibit key cancer-related kinases, underscores their therapeutic potential. The structure-activity relationships identified provide a clear roadmap for the design of next-generation analogues with enhanced efficacy. While further in vivo studies are necessary to fully realize their clinical potential, the compelling body of in vitro evidence presented in this guide strongly supports their continued investigation as a valuable addition to the oncologist's arsenal.
References
-
Al-Morsy, M. R., El-Sawy, E. R., Bassyouni, F. A., & El-Sayed, W. M. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 88. [Link]
-
Contreras-Puentes, N., & Perez-Montes, C. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5769. [Link]
-
Kuttan, G., & Kuttan, R. (2006). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells. Journal of Society for Gynecologic Investigation, 13(2), 145-152. [Link]
-
Li, Q., et al. (2022). Triphenylamine-AIEgens photoactive materials for cancer theranostics. Coordination Chemistry Reviews, 471, 214748. [Link]
-
Liu, X., et al. (2021). In Vitro and In Vivo of Triphenylamine-Appended Fluorescent Half-Sandwich Iridium(III) Thiosemicarbazones Antitumor Complexes. Inorganic Chemistry, 60(22), 17063-17073. [Link]
-
Ravera, M., et al. (2008). Pyrimethamine induces apoptosis of melanoma cells via a caspase and cathepsin double-edged mechanism. Journal of Investigative Dermatology, 128(7), 1859-1868. [Link]
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[7][11][12]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]
-
Yadav, P., & Kumar, R. (2023). ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms. Journal of Biomolecular Structure & Dynamics, 41(20), 10323-10338. [Link]
-
Zhang, H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7864. [Link]
-
Zhang, Y., et al. (2022). Pyrimethamine Triggers the Apoptotic Pathway in Mucoepidermoid Carcinoma in Cell‐Based Models. The FASEB Journal, 36(S1). [Link]
-
Zhou, Y., et al. (2011). Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways. Current Topics in Medicinal Chemistry, 11(12), 1571-1590. [Link]
Sources
- 1. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimethamine Triggers the Apoptotic Pathway in Mucoepidermoid Carcinoma in Cell‐Based Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ' In silico' repurposing new inhibitors of EGFR and VEGFR-2 kinases via biophysical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. ifmmi.com [ifmmi.com]
- 9. In Vitro and In Vivo of Triphenylamine-Appended Fluorescent Half-Sandwich Iridium(III) Thiosemicarbazones Antitumor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
A Comparative Guide to the Antimicrobial Evaluation and Structure-Activity Relationship of Pyridine Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the vast landscape of heterocyclic compounds, the pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][4] The inherent chemical versatility of the pyridine ring allows for extensive structural modifications, making it an ideal template for generating diverse chemical libraries and optimizing therapeutic efficacy through the exploration of structure-activity relationships (SAR).[2][5]
This guide provides a comprehensive comparison of various classes of pyridine derivatives based on their antimicrobial performance, supported by experimental data. It further delves into the critical aspects of their structure-activity relationships, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial agents.
The Experimental Workflow: From Synthesis to Antimicrobial Evaluation
The journey from a novel pyridine derivative to a potential antimicrobial lead compound involves a systematic and rigorous evaluation process. The causality behind these experimental choices is to ensure the reliability and reproducibility of the findings, forming a self-validating system for hit identification and lead optimization.
A generalized workflow for the antimicrobial evaluation of newly synthesized pyridine derivatives is depicted below. This process typically begins with the synthesis and characterization of the compounds, followed by primary screening to assess their in vitro antimicrobial activity, most commonly by determining the Minimum Inhibitory Concentration (MIC).
Caption: Key structure-activity relationship principles for antimicrobial pyridine derivatives.
Conclusion and Future Directions
Pyridine derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel antimicrobial agents. The extensive body of research highlights the significant potential for discovering potent molecules against a wide range of bacterial and fungal pathogens, including drug-resistant strains. [2]The comparative data presented demonstrates that strategic structural modifications, guided by SAR principles, can lead to substantial improvements in antimicrobial efficacy.
Future research should focus on the integration of computational methods, such as QSAR and molecular docking, to refine the design of next-generation pyridine derivatives with enhanced target specificity and reduced toxicity. [6][7]Furthermore, a deeper investigation into the mechanisms of action of the most potent compounds will be crucial for overcoming existing and emerging resistance mechanisms. The continued exploration of the vast chemical space offered by the pyridine scaffold holds immense promise for replenishing the dwindling pipeline of effective antimicrobial drugs.
References
-
Alsoliemy, A. (2022). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]
-
Bielenica, A., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 21(21), 8330. [Link]
-
Marinescu, M., & Popa, C. V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5693. [Link]
-
Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 921473. [Link]
-
De, P., & Yudin, A. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15159-15179. [Link]
-
Attaby, F. A., et al. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. [Link]
-
Ilies, D. C., et al. (2023). Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. International Journal of Molecular Sciences, 24(7), 6739. [Link]
-
Chempanda. (n.d.). Pyridine as Antifungal. Chempanda Blog. [Link]
-
Hossain, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196. [Link]
-
Vankar, A., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9. [Link]
-
ResearchGate. (n.d.). Pyridine derivatives as antimicrobial agents. [Diagram]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Diagram]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Antifungal activities of pyridines and pyrimidines correlate with their... [Link]
-
ResearchGate. (n.d.). Most active antifungal agent pyridine derivatives. [Diagram]. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Sroor, F. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Research on Chemical Intermediates, 1-25. [Link]
-
ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry, 2(2). [Link]
-
Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 921473. [Link]
-
Marinescu, M., & Popa, C. V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5693. [Link]
-
Semantic Scholar. (n.d.). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. [Link]
-
López-Vera, E., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 28(22), 7622. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. [Link]
-
Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]
-
Küçükgüzel, I., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Archiv der Pharmazie, 342(12), 711-718. [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro antimicrobial evaluation of penta-substituted pyridine derivatives bearing the quinoline nucleus. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Pyridine Derivatives as Escherichia coli K12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, pyridine derivatives have emerged as a promising class of compounds demonstrating significant efficacy against a range of bacterial pathogens. This guide provides an in-depth comparative analysis of various pyridine derivatives as inhibitors of the model organism Escherichia coli K12, a non-pathogenic strain extensively used in microbiological and genetic research. By presenting objective experimental data and detailed methodologies, this document aims to equip researchers with the critical information needed to advance the development of next-generation antibacterial agents.
Introduction: Why Target E. coli K12 with Pyridine Derivatives?
Escherichia coli K12, a Gram-negative bacterium, serves as a workhorse in molecular biology and a crucial model for understanding fundamental cellular processes. Its well-characterized genome and ease of genetic manipulation make it an ideal platform for screening and elucidating the mechanisms of action of new antimicrobial compounds. The pyridine ring, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives offer vast chemical diversity, allowing for the fine-tuning of biological activity. The exploration of pyridine derivatives as E. coli K12 inhibitors provides a valuable strategy for identifying novel antibacterial leads and understanding their molecular targets.
Comparative Analysis of Inhibitory Activity
The antibacterial efficacy of different classes of pyridine derivatives against E. coli varies significantly based on their structural motifs. This section compares the inhibitory activities of three distinct classes of pyridine derivatives, supported by quantitative data from peer-reviewed studies.
2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines
This class of compounds has demonstrated particularly potent inhibitory activity against E. coli K12. A key study highlighted a series of these derivatives, with some exhibiting very low Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).[1]
Pyridothienopyrimidine Derivatives
This fused heterocyclic system represents another avenue in the development of pyridine-based antibacterials. While specific data against the K12 strain is limited, studies on other E. coli strains, such as ATCC 8739, provide valuable insights into their potential.
N-Alkylpyridinium Salts
These quaternary ammonium compounds are known for their membrane-disrupting properties. Their efficacy against E. coli has been documented, although direct comparisons with the K12 strain require careful consideration of the specific strains used in various studies.
Table 1: Comparative Inhibitory Activity of Pyridine Derivatives against E. coli
| Compound Class | Specific Derivative(s) | E. coli Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | 5a, 5g-5k | K12 | 0.12 - 0.21 | 1 - 4 | [1] |
| Pyridothienopyrimidine Derivatives | 4a, 6c | ATCC 8739 | 8 | Not Reported | [2] |
| N-Alkylpyridinium Salts | Chlorine-substituted N-Alkylpyridiniums (B12–16) | ATCC 25922 | Not explicitly stated in µg/mL; activity shown to be effective | Not explicitly stated in µg/mL | [3] |
Note: Direct comparison of MIC/MBC values should be made with caution due to the use of different E. coli strains in the cited studies.
Mechanistic Insights: How Do Pyridine Derivatives Inhibit E. coli K12?
The mechanisms by which pyridine derivatives exert their antibacterial effects are diverse and dependent on their specific chemical structures.
Interaction with the Bacterial Cell Envelope
For the highly potent 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, evidence suggests that their antibacterial activity is linked to their interaction with the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[1] Although E. coli K12 is considered to have a rough LPS phenotype (lacking the O-antigen), the core LPS structure remains a potential target. This interaction may disrupt the outer membrane integrity, leading to increased permeability and subsequent cell death.
Induction of Oxidative DNA Damage
A significant finding for the 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines is their ability to induce oxidative damage to plasmid DNA.[1] This was demonstrated through the detection of DNA lesions that are recognized and cleaved by Formamidopyrimidine-DNA glycosylase (Fpg), a key enzyme in the base excision repair pathway that removes oxidized purines. This suggests that these compounds may generate reactive oxygen species (ROS) within the bacterial cell, leading to DNA damage and ultimately, cell death.
Diagram 1: Proposed Mechanism of Action for 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines
Caption: Proposed mechanism of action for a class of pyridine derivatives against E. coli.
Experimental Protocols: A Guide to Reproducible Research
To ensure scientific integrity and enable researchers to validate and build upon these findings, detailed experimental protocols for key assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[4][5]
Materials:
-
E. coli K12 strain
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test pyridine derivatives
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of E. coli K12 from a fresh agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Test Compounds:
-
Prepare a stock solution of each pyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
-
Controls:
-
Include a positive control well with bacteria and a known antibiotic.
-
Include a negative control well with bacteria and the vehicle used to dissolve the compounds.
-
Include a sterility control well with MHB only.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain the concentration at which the compound is bactericidal rather than just bacteriostatic.[6]
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
-
Plating:
-
Spot the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
Protocol 3: Fpg-Sensitive DNA Damage Assay (Comet Assay Adaptation)
This protocol is a modification of the comet assay (single-cell gel electrophoresis) to detect Fpg-sensitive sites, indicative of oxidative purine damage in bacterial DNA.[7][8]
Materials:
-
E. coli K12 cells treated with pyridine derivatives
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100)
-
Fpg enzyme and reaction buffer (commercially available kits are recommended)
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Gold)
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Embedding:
-
Harvest treated and untreated E. coli K12 cells by centrifugation.
-
Resuspend the cell pellet in a small volume of PBS.
-
Mix the cell suspension with molten low melting point agarose at 37°C.
-
Pipette the mixture onto a microscope slide and cover with a coverslip. Allow to solidify at 4°C.
-
-
Lysis:
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
-
Enzyme Treatment:
-
Wash the slides with Fpg reaction buffer.
-
Incubate the slides with Fpg enzyme solution (or buffer alone as a control) in a humidified chamber at 37°C for 30-60 minutes. The Fpg enzyme will cleave the DNA at sites of oxidative purine damage.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage in the same buffer. The cleaved DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the potential of pyridine derivatives as a versatile scaffold for the development of novel antibacterial agents against E. coli K12. The 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, in particular, exhibit remarkable potency, with a proposed mechanism involving both membrane interaction and the induction of oxidative DNA damage.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A more extensive exploration of the chemical space around the pyridine core is needed to optimize activity and selectivity.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular targets of these compounds will be crucial for rational drug design and overcoming potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity: Promising candidates identified in vitro must be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.
-
Comparative Genomics: Testing potent inhibitors against a broader panel of clinically relevant, drug-resistant E. coli strains will be essential to determine their spectrum of activity.
By leveraging the foundational knowledge presented in this guide, the scientific community can accelerate the discovery and development of new pyridine-based therapies to combat the growing threat of bacterial infections.
References
-
Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials (Basel), 14(18), 5401. [Link]
-
Anwar, M. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 893. [Link]
-
El-Deen, E. M. M., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 15(3), 103669. [Link]
-
Hassan, A. S., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Antibiotics (Basel), 9(10), 695. [Link]
-
Mohi El-Deen, E. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. ResearchGate. [Link]
-
Soukup, O., et al. (2020). The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. Frontiers in Microbiology, 11, 573951. [Link]
-
The Society of International sustaining growth for Antimicrobial Articles. (2012). Minimal Bactericidal Concentration Determination Method I (2012 Version). SIAA. [Link]
-
Soukup, O., et al. (2020). The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria. Frontiers in Microbiology, 11. [Link]
-
Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]
-
Hergenrother, P. J., et al. (2020). Compound Uptake into E. coli Can Be Facilitated by N-Alkyl Guanidiniums and Pyridiniums. ACS Infectious Diseases, 6(11), 3057–3065. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Hassan, A. S., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. ResearchGate. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51165. [Link]
-
Scribd. (n.d.). MIC Testing for E. coli Using Dilution Method. [Link]
-
Wiegand, I., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Gümüş, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5282–5295. [Link]
-
MacNair, C. R., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 5(4), 103234. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Wallace, S. S., et al. (2010). Escherichia Coli Fpg Glycosylase is Nonrendundant and Required for the Rapid Global Repair of Oxidized Purine and Pyrimidine Damage In Vivo. DNA Repair (Amst), 9(6), 689–698. [Link]
-
Kowalczyk, P., et al. (2023). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. Molecules, 28(12), 4955. [Link]
-
Kambe, S., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(20), 11549–11567. [Link]
-
He, Y., et al. (2002). Escherichia coli FPG and human OGG1 reduce DNA damage and cytotoxicity by BCNU in human lung cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 282(1), L50–L55. [Link]
-
Gual-Vela, A., et al. (2021). Characterization of FFPE-induced bacterial DNA damage and development of a repair method. NAR Genomics and Bioinformatics, 3(3), lqab075. [Link]
-
Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. [Link]
-
Vaskevych, A., et al. (2022). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal, 94(2), 55–66. [Link]
-
Vaskevych, A., et al. (2022). 2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide VP-4535 as an antimicrobial agent selective toward methicillin‐resistant Staphylococcus aureus. The Ukrainian Biochemical Journal, 94(2), 55-66. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 3. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. neb.com [neb.com]
- 8. Escherichia Coli Fpg Glycosylase is Nonrendundant and Required for the Rapid Global Repair of Oxidized Purine and Pyrimidine Damage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to ADME and Molecular Docking of Dimethylaniline Moiety Compounds
The N,N-dimethylaniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its synthetic tractability and its ability to serve as a versatile pharmacophore, contributing to desirable pharmacokinetic properties and potent biological activity.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily related to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its specific interactions with the biological target.
This guide provides a comparative framework for evaluating compounds containing the dimethylaniline moiety, leveraging the power of in silico ADME prediction and molecular docking. As drug discovery increasingly adopts a "fail early, fail cheap" paradigm, these computational techniques have become indispensable for prioritizing candidates before committing to costly and time-consuming synthesis and experimental testing.[3][4] We will explore the causality behind these computational workflows, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
Part 1: Comparative In Silico ADME Profiling
The ADME properties of a molecule govern its journey through the body and are critical determinants of its efficacy and safety.[5] For dimethylaniline derivatives, minor structural modifications can drastically alter these properties. For instance, the addition of a polar group can improve aqueous solubility but may hinder membrane permeability, while introducing a lipophilic group might enhance absorption but also increase metabolic susceptibility by Cytochrome P450 (CYP) enzymes.[6]
In silico ADME models use quantitative structure-property relationship (QSPR) and machine learning algorithms, trained on vast datasets of experimental results, to predict a compound's pharmacokinetic profile from its chemical structure alone.[7][8][9]
Workflow for Predictive ADME Analysis
The following diagram outlines a standard workflow for generating and interpreting an in silico ADME profile.
Caption: A typical workflow for in silico ADME-Tox prediction.
Comparative ADME Data for Hypothetical Dimethylaniline Derivatives
To illustrate the impact of structural modifications, Table 1 presents a comparative analysis of three hypothetical dimethylaniline derivatives against established ranges for 95% of FDA-approved oral drugs.[10]
| Property | Acceptable Range[10] | Derivative A (Unsubstituted) | Derivative B (+ p-COOH) | Derivative C (+ p-CF3) | Rationale for Change |
| Molecular Weight ( g/mol ) | 130 - 725 | 121.18 | 165.19 | 189.18 | All within range. The addition of functional groups increases MW. |
| logP (Lipophilicity) | -0.4 - 5.6 | 2.31 | 1.85 | 3.15 | The carboxyl group (B) decreases lipophilicity, enhancing solubility. The trifluoromethyl group (C) increases lipophilicity, potentially improving permeability. |
| Topological Polar Surface Area (TPSA Ų) | < 140 | 3.24 | 40.5 | 3.24 | The carboxyl group (B) significantly increases TPSA, which can reduce blood-brain barrier penetration but improve aqueous solubility. |
| GI Absorption | High | High | High | High | All are predicted to have high gastrointestinal absorption. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Yes | No | Yes | Increased polarity from the carboxyl group (B) prevents BBB penetration. |
| CYP2D6 Inhibitor | No | Yes | No | Yes | The parent aniline structure can be a substrate/inhibitor. The polar substitution in B may reduce its affinity for the metabolic enzyme's active site. |
| Drug-Likeness (Lipinski's Rule) | 0 Violations | 0 Violations | 0 Violations | 0 Violations | All three compounds pass Lipinski's rule of five, a key indicator of oral bioavailability. |
Note: Values for derivatives are illustrative and would be generated using predictive software like ACD/ADME Suite or Simulations Plus ADMET Predictor®.[11][12]
Part 2: Comparative Molecular Docking Studies
While ADME profiling predicts a drug's journey, molecular docking predicts its destination. This structure-based method models the interaction between a ligand (the dimethylaniline compound) and a protein target at the atomic level.[13] The primary goals are to predict the binding conformation (pose) and estimate the binding affinity, typically represented by a docking score.[13][14]
A more negative binding affinity (e.g., -10 kcal/mol) generally indicates a stronger, more stable interaction than a less negative value (e.g., -6 kcal/mol).[15][16] However, the score alone is insufficient. The causality of binding must be investigated by visualizing the docked pose to confirm key interactions, such as hydrogen bonds and hydrophobic contacts with critical residues in the protein's active site.[15][17]
Workflow for Molecular Docking
The following diagram illustrates the essential steps in a molecular docking protocol, from preparation to analysis and validation.
Caption: A comprehensive workflow for molecular docking studies.
Comparative Docking Results for Hypothetical Dimethylaniline Derivatives
Table 2 shows hypothetical docking results for the same three derivatives against a protein kinase target. This comparison helps elucidate the structure-activity relationship (SAR).
| Compound | Binding Affinity (kcal/mol) | H-Bonds | Key Interacting Residues | Rationale for SAR |
| Reference Inhibitor | -9.5 | 3 | Asp145, Lys72, Met100 | Established binding mode. |
| Derivative A | -7.2 | 1 | Met100 (hydrophobic) | Lacks specific interactions with the key catalytic residues, resulting in moderate affinity. |
| Derivative B | -9.8 | 3 | Asp145 , Lys72 , Met100 | The added carboxyl group forms strong hydrogen bonds with the key aspartate and lysine residues in the active site, mimicking the reference inhibitor and significantly improving binding affinity. |
| Derivative C | -7.8 | 1 | Met100, Leu150 | The trifluoromethyl group enhances hydrophobic interactions but does not form the critical hydrogen bonds needed for high potency. |
Part 3: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems.
Protocol 1: In Silico ADME Prediction
-
Ligand Preparation:
-
Obtain the 2D structure of the dimethylaniline derivative in a SMILES or SDF format.
-
Ensure the structure is correctly represented with appropriate bond orders and charges.
-
-
Platform Selection and Execution:
-
Navigate to a web-based prediction tool such as SwissADME or a commercial software package.[11]
-
Input the SMILES string or upload the SDF file for the compound.
-
Execute the prediction calculation using default parameters, which are optimized for drug-like chemical space.
-
-
Data Analysis and Interpretation:
-
Physicochemical Properties: Evaluate Molecular Weight, logP, TPSA, and the number of hydrogen bond donors/acceptors.
-
Pharmacokinetics: Assess predictions for GI absorption, BBB permeability, and substrate/inhibitor status for key P-glycoprotein and CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
Drug-Likeness: Check for violations of Lipinski's, Ghose's, and Veber's rules.
-
Comparison: Benchmark the predicted values against the known ADME profile of a reference drug or against acceptable ranges for oral drugs (as in Table 1).[10] This comparative step is crucial for contextualizing the results.
-
Protocol 2: Molecular Docking
-
Target and Ligand Preparation:
-
Protein: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Use a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera) to prepare the protein by removing water molecules, repairing missing side chains, and adding hydrogen atoms.[18]
-
Ligand: Generate the 3D conformation of the dimethylaniline derivative. Perform an energy minimization using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy starting structure.
-
-
Binding Site Definition:
-
If a co-crystalized ligand is present in the PDB structure, define the binding site as a grid box (typically 15x15x15 Å) centered on that ligand. This ensures the docking search is focused on the known active site.[14]
-
-
Protocol Validation (Self-Validation Step):
-
Objective: To confirm that the chosen docking algorithm and parameters can accurately reproduce a known binding pose.[14][19]
-
Procedure: Extract the co-crystalized ligand from the PDB file and re-dock it into the prepared protein using the defined grid.
-
Success Criterion: Superimpose the lowest-energy docked pose onto the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value of less than 2.0 Å indicates a successful validation, confirming the protocol's accuracy.[17][18]
-
-
Docking of Dimethylaniline Derivatives:
-
Using the validated protocol, dock the series of dimethylaniline derivatives into the protein's active site. Generate multiple binding poses (e.g., 10-20) for each ligand.
-
-
Results Analysis:
-
Rank by Score: Rank the docked poses for each ligand based on the calculated binding affinity (docking score). The top-ranked pose is the most probable binding mode.
-
Visual Inspection: Critically analyze the top-ranked pose for each compound. Verify that the interactions are chemically sensible. Look for key hydrogen bonds, salt bridges, pi-pi stacking, and hydrophobic interactions with active site residues, as shown in Table 2.[17]
-
Comparative Analysis: Compare the binding modes and scores of the different derivatives to understand the structure-activity relationship. Explain why a particular substitution improves or diminishes binding affinity.
-
Conclusion
The integration of in silico ADME profiling and molecular docking provides a powerful, cost-effective strategy for guiding the design and optimization of compounds featuring the dimethylaniline moiety.[4] By systematically comparing derivatives, researchers can gain deep insights into the structural features that govern both pharmacokinetic behavior and target affinity. The workflows and protocols detailed in this guide emphasize the importance of causality and self-validation, ensuring that the computational results are not just numbers, but actionable intelligence that accelerates the path toward safer and more effective medicines.
References
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
- In Silico ADME Techniques Used in Early-Phase Drug Discovery.
- How to interprete and analyze molecular docking results? (2024, September 19).
- Interpretation of Molecular docking results? (2023, December 5).
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
- How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube.
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- In Silico ADME Methods Used in the Evaluation of N
- In silico ADME/T modelling for rational drug design. (2015, September 2). Quarterly Reviews of Biophysics.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
- A structural study of 2,4-dimethylaniline deriv
- HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
- How I can analyze and present docking results? (2020, May 18).
- Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs.
- Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.
- How to validate the molecular docking results ? (2022, April 25).
- Comput
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. (2024, July 25). ACS Medicinal Chemistry Letters.
- Lessons from Docking Validation.
- 7 Expert Tips for Perfect Molecular Docking. (2023, March 24). YouTube.
- A structural study of 2,4-dimethylaniline deriv
- AI tool dramatically reduces computing power needed to find protein-binding molecules. (2026, January 13). Chemistry World.
- Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Slideshare.
- ADME QSAR. Optibrium.
- ADMET Predictor®.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- N,N-Dimethylaniline. Wikipedia.
- N,N-Dimethylaniline. Actylis.
- (PDF) A structural study of 2,4-dimethylaniline derivatives.
- (PDF) WEAK INTERACTIONS IN DIMETHYLANILINE AND ITS DERIVATIVES.
- N,N-Dimethylaniline: Synthesis, applications and toxicity. (2023, May 30). ChemicalBook.
- Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory. (2025, May 23). PMC - NIH.
- N,N-Dimethylaniline Formula. ECHEMI.
- Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. (2025, June 4).
- Applying machine learning techniques for ADME-Tox prediction: a review. Expert Opinion on Drug Discovery.
- What ADME tests should be conducted for preclinical studies? (2013, July 3). ADMET & DMPK.
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
- List of ADME properties along with its range values concerning 95% of FDA-approved drugs.
- Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2025, August 6).
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). BioAgilytix.
- Synthesis, characterization, molecular docking studies and biological evaluation of some novel hybrids based on quinazolinone, benzofuran and imidazolium moieties as potential cytotoxic and antimicrobial agents. ScienceDirect.
- 18061 PDFs | Review articles in ADME.
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). PMC - PubMed Central.
- ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. (2025, July 15).
- Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025, April 23).
- Deep learning for ADME prediction. (2026, January 3).
- Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023, April 9). MDPI.
- Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II. Semantic Scholar.
Sources
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 6. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GitHub - molecularinformatics/Computational-ADME [github.com]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Pyridin-3-yl(p-tolyl)methanone
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. Pyridin-3-yl(p-tolyl)methanone, a compound of interest in drug discovery and development, requires a methodical and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of Pyridin-3-yl(p-tolyl)methanone, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before delving into the step-by-step disposal process, it is crucial to understand the inherent hazards of Pyridin-3-yl(p-tolyl)methanone. While a complete, specific Safety Data Sheet (SDS) for the para isomer is not universally available, data from suppliers and analogous compounds, such as Pyridin-3-yl(m-tolyl)methanone, provide a strong basis for a conservative and safe approach.[1][2]
The primary hazards associated with Pyridin-3-yl(p-tolyl)methanone are summarized by the following hazard statements:
-
H302: Harmful if swallowed.
These classifications necessitate that Pyridin-3-yl(p-tolyl)methanone be treated as a hazardous waste. The universally adopted precautionary statement for disposal, P501: Dispose of contents/container to an approved waste disposal plant , forms the cornerstone of our disposal strategy.[1][2] This directive underscores that this compound should never be discarded in regular trash or washed down the drain.[3][4]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of core principles that ensure safety and regulatory compliance. These principles, which we will apply to Pyridin-3-yl(p-tolyl)methanone, are:
-
Segregation: Keeping different classes of chemical waste separate to prevent dangerous reactions.[5][6]
-
Containment: Using appropriate, clearly labeled, and sealed containers for waste accumulation.[7][8]
-
Documentation: Maintaining accurate records of waste generation.[4]
-
Institutional Compliance: Adhering to the specific waste management procedures established by your institution's Environmental Health and Safety (EHS) department.[9][10]
Procedural Guide for the Disposal of Pyridin-3-yl(p-tolyl)methanone
The following step-by-step protocol is designed to guide researchers through the safe disposal of Pyridin-3-yl(p-tolyl)methanone in a laboratory setting.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
Given its irritant properties, handling Pyridin-3-yl(p-tolyl)methanone, whether as a pure compound or as waste, requires stringent adherence to safety protocols.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | Prevents skin contact that can lead to irritation.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or aerosols that can cause respiratory irritation.[1] |
Part 2: Waste Collection and Segregation
Proper segregation is paramount to prevent accidental and potentially hazardous chemical reactions within a waste container.
Step-by-Step Waste Collection:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department. This container should be made of a material compatible with organic solids.
-
Categorize the Waste: Pyridin-3-yl(p-tolyl)methanone is a non-halogenated organic solid. It should be disposed of in a waste stream designated for this category.[11]
-
Collect Solid Waste:
-
Place any unused or unwanted solid Pyridin-3-yl(p-tolyl)methanone directly into the designated waste container.
-
Collect any grossly contaminated disposable materials, such as weighing paper or gloves, in the same container.
-
-
Manage Contaminated Labware:
-
Non-disposable labware (e.g., glassware): Decontaminate by rinsing with a suitable organic solvent (e.g., ethanol or acetone). The resulting solvent rinse, now contaminated with Pyridin-3-yl(p-tolyl)methanone, must be collected as hazardous liquid waste in a separate, appropriately labeled container for halogenated or non-halogenated organic solvents, as per your lab's established waste streams.
-
Disposable labware (e.g., pipette tips): If heavily contaminated, dispose of as solid hazardous waste. If minimally contaminated, follow your institution's guidelines for chemically contaminated sharps or solid waste.
-
-
Avoid Mixing: Crucially, do not mix Pyridin-3-yl(p-tolyl)methanone waste with:
Part 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[12]
Labeling Protocol:
-
Use the Correct Label: Affix a hazardous waste label, provided by your EHS department, to the container.
-
Complete All Fields: Fill out the label completely and legibly, including:
-
The full chemical name: "Pyridin-3-yl(p-tolyl)methanone" (avoiding abbreviations or chemical formulas).[4]
-
The approximate quantity of the waste.
-
The date of waste generation (the date you first add waste to the container).
-
The principal investigator's name and laboratory location.
-
-
Indicate Hazards: Mark the appropriate hazard warnings on the label (e.g., "Irritant," "Harmful").
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory.[6][12]
-
The SAA should be under the direct control of laboratory personnel and away from areas of high traffic.
-
Ensure the container is kept closed except when adding waste.[6]
-
Provide secondary containment (such as a larger, chemically resistant tray) for liquid waste containers to mitigate spills.[5]
Part 4: Final Disposal
The final step is the transfer of the waste to your institution's EHS department for ultimate disposal by a licensed hazardous waste facility.
Disposal Workflow:
-
Monitor Container Capacity: Do not overfill the waste container. A good practice is to fill it to no more than 80-90% of its capacity.
-
Request Pickup: Once the container is full, or if you are finished generating this type of waste, submit a waste pickup request to your EHS department through your institution's designated system.
-
Documentation: Complete any required waste manifest or log associated with the pickup request.
-
Handover: Follow your EHS department's specific procedures for the handover of the waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Pyridin-3-yl(p-tolyl)methanone.
Caption: Disposal workflow for Pyridin-3-yl(p-tolyl)methanone.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Pyridin-3-yl(p-tolyl)methanone, upholding their commitment to laboratory safety and environmental stewardship. Always remember that your institution's EHS department is your primary resource for specific guidance and clarification on waste disposal procedures.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Solids. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pyridin-3-yl(p-tolyl)methanone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1981). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Fondchem. (n.d.). (4-Methylphenyl)-3-pyridinyl-methanone. Retrieved from [Link]
-
SYNMRS. (n.d.). Product List. Retrieved from [Link]
-
SYNMRS. (n.d.). Product List. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
SYNMRS. (n.d.). Product List. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 34950-04-4 | Pyridin-3-yl(p-tolyl)methanone - AiFChem [aifchem.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling Pyridin-3-yl(p-tolyl)methanone: Personal Protective Equipment and Emergency Protocols
This document provides essential safety protocols for the handling and disposal of Pyridin-3-yl(p-tolyl)methanone. As a compound with known irritant properties, adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Immediate Safety Briefing: Hazard Profile
Pyridin-3-yl(p-tolyl)methanone is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2] The compound's nature as a solid powder means that dust inhalation is a significant risk, particularly during weighing and transfer operations.
Core Personal Protective Equipment (PPE) Mandates
A multi-layered approach to PPE is required to mitigate the identified risks. The selection of specific equipment is contingent on the nature and scale of the operation.
Primary Barrier: Essential Lab Attire
This is the baseline PPE required for any work in the laboratory where this chemical is present, even if not directly handling it.
-
Laboratory Coat: A properly fitted, buttoned lab coat made of a suitable material like cotton or a flame-resistant blend is mandatory. This protects against incidental splashes and contact with contaminated surfaces.
-
Closed-Toe Shoes: Footwear must fully cover the foot. Permeable shoes, such as sandals or cloth sneakers, are prohibited.
Secondary Barrier: Direct Handling Protection
This equipment must be worn when actively handling the chemical, from weighing to disposal.
Eye and Face Protection: Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1][2]
-
Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling solutions or small quantities.
-
High-Risk Operations: When handling the powder, working with larger volumes, or if there is a risk of splashing, a face shield must be worn in addition to safety goggles .[3] This provides a full barrier against airborne particles and splashes.
Hand Protection: The compound causes skin irritation (H315), making glove selection a critical control point.[1][2]
-
Recommended Glove Type: Nitrile gloves are recommended as they provide good resistance to a broad range of chemicals, including bases, solvents, and the pyridine functional group.[4][5]
-
Glove Protocol: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water after removing gloves.[2]
Respiratory Protection: The risk of respiratory irritation (H335) from inhaling the powder is significant.[1][2]
-
Engineering Controls First: All handling of solid Pyridin-3-yl(p-tolyl)methanone should, whenever possible, be conducted within a certified chemical fume hood or a ventilated enclosure to minimize airborne dust.[4][6]
-
When Respirators are Required: If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is mandatory. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[3][7] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation.[3]
| Laboratory Operation | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Not Required | Not Required |
| Weighing of Solid Powder | Safety Goggles & Face Shield | Nitrile Gloves | Required (Fume Hood or Respirator) |
| Solution Preparation/Transfer | Safety Goggles | Nitrile Gloves | Recommended (Fume Hood) |
| Small Spill Cleanup (<10g) | Safety Goggles & Face Shield | Nitrile Gloves | Required (Respirator if outside hood) |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Not Required if waste is sealed |
Operational and Disposal Plans
Standard Handling Protocol (in a Fume Hood)
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves) before entering the fume hood.
-
Surface Decontamination: Wipe down the working surface of the fume hood with a suitable solvent to ensure it is free of contaminants.
-
Weighing: If weighing the solid, use a weigh boat or beaker on a tared balance inside the hood. Handle the container with care to minimize dust generation.
-
Transfer: Use a spatula to transfer the solid. If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: Tightly close the primary container.[2]
-
Decontamination: Clean any contaminated glassware and the work surface.
-
Doffing PPE: Remove gloves and dispose of them in the designated hazardous waste container. Wash hands immediately.
Emergency Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
Sources
- 1. 34950-04-4 | Pyridin-3-yl(p-tolyl)methanone - AiFChem [aifchem.com]
- 2. aksci.com [aksci.com]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. hsa.ie [hsa.ie]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. CCOHS: Acetone [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
